molecular formula C9H12N2O2 B613037 4-Aminophenylalanine CAS No. 943-80-6

4-Aminophenylalanine

Numéro de catalogue: B613037
Numéro CAS: 943-80-6
Poids moléculaire: 180.20 g/mol
Clé InChI: CMUHFUGDYMFHEI-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-amino-L-phenylalanine is the L-enantiomer of 4-aminophenylalanine. It is an enantiomer of a 4-amino-D-phenylalanine. It is a tautomer of a 4-amino-L-phenylalanine zwitterion.
p-Aminophenylalanine has been reported in Vigna vexillata, Vigna angivensis, and other organisms with data available.
RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUHFUGDYMFHEI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178828
Record name 4-Aminophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-80-6, 2410-24-4
Record name 4-Amino-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-L-phenylalanine hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINOPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1567B560CH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-L-phenylalanine, an unnatural amino acid, serves as a versatile building block in biomedical research and drug development. Its unique structure, featuring an amino group on the phenyl ring, imparts distinct chemical properties that make it a valuable tool for introducing novel functionalities into peptides and proteins. This technical guide provides an in-depth overview of the chemical properties of 4-Amino-L-phenylalanine, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Chemical and Physical Properties

4-Amino-L-phenylalanine is a white to off-white crystalline powder.[1] It is the L-enantiomer of 4-aminophenylalanine.[2] The hydrochloride salt is also commonly used and is a white to off-white powder.[3]

Table 1: General Properties of 4-Amino-L-phenylalanine
PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.20 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 232 - 240 °C[1]
Boiling Point 383.5 ± 32.0 °C at 760 mmHg[4]
Optical Rotation [α]D²⁰ = -42 ±4 ° (c=1 in water)[1]
Table 2: Solubility of 4-Amino-L-phenylalanine
SolventSolubilityReference
Water 3.33 mg/mL (18.48 mM)[5]
DMSO < 1 mg/mL (insoluble or slightly soluble)[5]
Methanol Soluble[6]
Ethanol Soluble[6]

Note: Solubility in water can be enhanced with warming and sonication.[5]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-Amino-L-phenylalanine provides characteristic signals for the aromatic, alpha-carbon, and beta-carbon protons.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the alpha-carbon, the beta-carbon, and the aromatic carbons.

Table 3: NMR Spectroscopic Data for 4-Amino-L-phenylalanine
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.0-7.2d~8.5Aromatic (ortho to NH₂)
¹H~6.6-6.8d~8.5Aromatic (meta to NH₂)
¹H~3.8-4.0t~6.0α-H
¹H~2.9-3.2mβ-H₂
¹³C~170-175C=O
¹³C~135-140Aromatic C (para to CH₂)
¹³C~125-130Aromatic C (ortho to CH₂)
¹³C~115-120Aromatic C (meta to CH₂)
¹³C~55-60
¹³C~35-40

Note: Chemical shifts can vary depending on the solvent and pH.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the mass spectrometric analysis of 4-Amino-L-phenylalanine. The fragmentation pattern provides valuable information for structural elucidation.

Expected Fragmentation:

  • Parent Ion [M+H]⁺: m/z ≈ 181.09

  • Loss of H₂O: [M+H - H₂O]⁺

  • Loss of COOH: [M+H - COOH]⁺

  • Loss of the side chain: Cleavage of the Cα-Cβ bond.

Experimental Protocols

Determination of pKa by Titration

Principle: The pKa values of the ionizable groups (α-carboxyl, α-amino, and the aromatic amino group) can be determined by titrating a solution of 4-Amino-L-phenylalanine with a strong base and monitoring the pH change.

Methodology:

  • Sample Preparation: Prepare a 0.1 M solution of 4-Amino-L-phenylalanine in deionized water.

  • Titration Setup: Place the amino acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.

  • Acidification: Add 0.1 M HCl dropwise to lower the pH to ~1.5, ensuring all functional groups are protonated.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each addition of a small, known volume of titrant.

  • Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point (pI) is the pH at the first equivalence point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the molecule.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 10-20 mg of 4-Amino-L-phenylalanine in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and acquisition parameters for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to an internal standard (e.g., DSS or TSP for aqueous samples).

  • Spectral Analysis:

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Principle: ESI-MS is a soft ionization technique that allows for the analysis of intact molecules, providing accurate mass determination and fragmentation data for structural elucidation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 4-Amino-L-phenylalanine (e.g., 10-100 µM) in a solvent compatible with ESI, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • Use an ESI-mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable signal.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the parent ion from the full scan spectrum.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.

Biological Context and Signaling Pathways

4-Amino-L-phenylalanine is a metabolic intermediate and can be involved in pathways related to L-phenylalanine metabolism. Two such pathways in yeast are the Ehrlich pathway for amino acid catabolism and the SPS (Ssy1-Ptr3-Ssy5) sensor pathway for amino acid sensing.

Ehrlich Pathway

The Ehrlich pathway describes the conversion of amino acids into fusel alcohols. In the case of phenylalanine, it is converted to phenylethanol, a compound with a rose-like aroma.

Ehrlich_Pathway L_Phe L-Phenylalanine alpha_Keto Phenylpyruvate L_Phe->alpha_Keto Transaminase Aldehyde Phenylacetaldehyde alpha_Keto->Aldehyde Decarboxylase Alcohol Phenylethanol Aldehyde->Alcohol Alcohol Dehydrogenase

Ehrlich Pathway for Phenylalanine Catabolism
SPS Sensor System

The SPS (Ssy1-Ptr3-Ssy5) sensor system in yeast is a signaling pathway that senses extracellular amino acids and regulates the expression of amino acid permeases.

SPS_Pathway cluster_membrane Plasma Membrane Ssy1 Ssy1 Ptr3 Ptr3 Ssy1->Ptr3 Ssy5 Ssy5 Ptr3->Ssy5 Stp1_2_inactive Stp1/Stp2 (Inactive) Ssy5->Stp1_2_inactive Processing Ext_AA Extracellular Amino Acids Ext_AA->Ssy1 Stp1_2_active Stp1/Stp2 (Active) Stp1_2_inactive->Stp1_2_active Nucleus Nucleus Stp1_2_active->Nucleus AAP_Genes Amino Acid Permease Genes Nucleus->AAP_Genes Transcription Activation

SPS Amino Acid Sensing Pathway

Conclusion

This technical guide has provided a detailed overview of the chemical properties of 4-Amino-L-phenylalanine, offering valuable data and protocols for researchers in the fields of chemistry, biochemistry, and drug development. The unique characteristics of this unnatural amino acid make it a powerful tool for peptide and protein engineering, with the potential to contribute to the development of novel therapeutics and research reagents.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of p-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the core physicochemical properties of p-aminophenylalanine (p-AF), a non-proteinogenic amino acid of significant interest in drug development and biotechnology. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and biochemical fields.

Core Physicochemical Properties

p-Aminophenylalanine, also known as 4-amino-L-phenylalanine, is an aromatic amino acid distinguished by an amino group substitution at the para position of the phenyl ring.[1][2] This structural feature imparts unique chemical reactivity and makes it a valuable component in the synthesis of novel peptides and bioactive molecules.[1][3]

Structural and General Data

The fundamental properties of p-aminophenylalanine are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.20 g/mol [4]
CAS Number 943-80-6 (L-isomer)[2]
Appearance White to off-white powder[5]
IUPAC Name (2S)-2-amino-3-(4-aminophenyl)propanoic acid
Solubility Profile

The solubility of p-aminophenylalanine is a critical parameter for its application in various experimental and developmental contexts.

SolventSolubilitySource
Water Soluble[6]
Phosphate-Buffered Saline (PBS) 10 mg/mL (55.49 mM)[7]

Note: Solubility in PBS may require ultrasonic agitation for clear dissolution.[7]

Spectroscopic Characteristics

Spectroscopic data is essential for the identification and quantification of p-aminophenylalanine.

Spectroscopic MethodKey FeaturesSource
UV-Vis Absorption Absorbs UV light due to the presence of the aromatic ring. The primary absorption peak is expected around 280 nm, characteristic of aromatic amino acids.[8][9][8][9]
¹H NMR Spectral data available for the L-isomer.[10][10]
¹³C NMR The chemical shifts of the carbonyl carbon, alpha-carbon, and side-chain carbons provide a unique fingerprint for identification.[11][11]
Mass Spectrometry GC-MS data is available, with characteristic peaks at 106, 107, and 180 m/z.[2][2]

Key Experimental Protocols

This section details the methodologies for determining the fundamental physicochemical properties of p-aminophenylalanine.

Determination of pKa and Isoelectric Point (pI) by Titration

This protocol is used to determine the acid dissociation constants (pKa) of the ionizable groups of an amino acid.[12][13]

Materials:

  • p-aminophenylalanine

  • 0.1 M Hydrochloric Acid (HCl)[14]

  • 0.1 M Sodium Hydroxide (NaOH)[14]

  • pH Meter with electrode[14]

  • Standard buffer solutions (pH 4, 7, 10)[14]

  • Burettes, beaker, magnetic stirrer[14]

Procedure:

  • Sample Preparation: Prepare a solution of p-aminophenylalanine of known concentration (e.g., 20 mL) in a beaker.[14]

  • pH Meter Calibration: Standardize the pH meter using the standard buffer solutions.[14]

  • Acidic Titration: Determine the initial pH of the amino acid solution. Titrate the solution by adding 0.3 mL increments of 0.1 M HCl from a burette, recording the pH after each addition. Continue until the pH drops to approximately 1.6.[14]

  • Basic Titration: In a separate beaker, take another 20 mL of the amino acid solution. Titrate this solution by adding 0.3 mL increments of 0.1 M NaOH until the pH reaches approximately 12.5, recording the pH after each addition.[14]

  • Data Analysis: Plot the pH values against the volume of HCl and NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[13] The isoelectric point (pI) is the pH at the equivalence point where the net charge of the amino acid is zero, calculated by averaging the pKa values of the carboxyl and α-amino groups.[15] The Henderson-Hasselbalch equation is used to relate pH and pKa to the concentrations of the acidic and basic forms.[13]

Equilibrium Solubility Assay

This protocol determines the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[16][17]

Materials:

  • Solid p-aminophenylalanine

  • Buffer solutions of interest (e.g., PBS at various pH values)[16][18]

  • Incubator or shaker capable of maintaining 37 ± 1 °C[18]

  • Filtration apparatus (e.g., 0.45 µm filter)[16]

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)[16]

Procedure:

  • Preparation: Add an excess amount of solid p-aminophenylalanine to a vial containing a known volume of the buffer solution. This ensures that undissolved solid remains at equilibrium.[16]

  • Incubation: Seal the vials and place them in an incubator or shaker at a controlled temperature (e.g., 37°C). Agitate the mixture for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[16][18]

  • Separation: After incubation, separate the undissolved solid from the solution by filtration or centrifugation.[16]

  • Quantification: Analyze the clear, filtered solution using a validated analytical method like HPLC-UV to determine the concentration of dissolved p-aminophenylalanine.[16] A calibration curve should be used for accurate quantification.[19]

  • Solubility Calculation: The measured concentration represents the equilibrium solubility of the compound in the tested solvent under the specified conditions.[16]

Melting Point Determination

This protocol is used to determine the temperature range over which a solid compound melts, which is an indicator of purity.

Materials:

  • Dry, powdered p-aminophenylalanine

  • Capillary tubes (sealed at one end)[20]

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Procedure:

  • Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm.[20] Tap the tube to pack the solid into the closed end.[20]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Set the starting temperature to about 15-20°C below the approximate melting point.[20] Heat at a slow, controlled rate (e.g., 1-2°C per minute) near the melting point.[21]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point. Pure compounds typically have a sharp melting range of 0.5-1.0°C.

Spectroscopic Analysis (NMR and UV-Vis)

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 10-50 mg of p-aminophenylalanine in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O).[11] Adjust the pH (or pD) as needed using DCl or NaOD, as chemical shifts of ionizable groups are pH-dependent.[11]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube.[11] Acquire the spectrum on an NMR spectrometer. For ¹³C NMR, a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[11]

  • Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Identify the characteristic chemical shifts for the carbonyl carbon, α-carbon, and side-chain carbons to confirm the structure.[11]

UV-Vis Spectroscopy Protocol:

  • Sample Preparation: Prepare a stock solution of p-aminophenylalanine in a suitable buffer (e.g., phosphate buffer, which has low UV absorbance).[22] Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

  • Blanking: Use the same buffer solution that the sample is dissolved in to zero the spectrophotometer.[22]

  • Measurement: Use quartz cuvettes for measurements in the UV range.[22] Scan the absorbance of the sample solution across a wavelength range (e.g., 200-350 nm) to identify the wavelength of maximum absorbance (λmax).

  • Quantification (Optional): Using the Beer-Lambert law (A = εcl), the concentration of the sample can be determined if the molar extinction coefficient (ε) is known.[8]

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate key structures and processes related to p-aminophenylalanine.

Figure 1: Chemical structure of p-aminophenylalanine.

G cluster_synthesis Biosynthesis of p-Aminophenylalanine (p-AF) cluster_downstream Incorporation into Natural Products ChorismicAcid Chorismic Acid DinV DinV (Aminodeoxychorismate Synthase) ChorismicAcid->DinV Intermediate1 p-Amino-deoxychorismate DinV->Intermediate1 DinE DinE (Chorismate Lyase) Intermediate1->DinE Intermediate2 4-Amino-3-dehydro-phenylpyruvate DinE->Intermediate2 DinF DinF (Aromatic Amino Acid Transaminase) Intermediate2->DinF pAF p-Aminophenylalanine (p-AF) DinF->pAF NRPS Non-Ribosomal Peptide Synthase (NRPS) (e.g., DinJ) pAF->NRPS DnacinB1 Dnacin B1 (Quinone Moiety) NRPS->DnacinB1

Figure 2: Biosynthetic pathway of p-aminophenylalanine.[23]

G cluster_spectro Spectroscopic & Structural Analysis cluster_physprop Physical Property Determination cluster_data Data Compilation & Analysis start Obtain Pure Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms uv_vis UV-Vis Spectroscopy start->uv_vis mp Melting Point Determination start->mp sol Solubility Assay start->sol pka pKa Determination by Titration start->pka analysis Structure Confirmation & Purity Assessment nmr->analysis ms->analysis uv_vis->analysis mp->analysis sol->analysis pka->analysis report Technical Report Generation analysis->report

Figure 3: General workflow for physicochemical characterization.

References

An In-depth Technical Guide to 4-Aminophenylalanine: Structure, Functionality, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of 4-Aminophenylalanine (4-APhe), a non-canonical amino acid of significant interest in modern biochemical and pharmaceutical research. We will dissect its molecular architecture, explore the distinct chemical properties of its functional groups, and detail its synthesis and incorporation into larger biomolecules. The document elucidates the causality behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this unique building block for creating novel peptides, proteins, and therapeutic agents.

Introduction: The Significance of a Non-Canonical Scaffold

In the landscape of chemical biology and drug discovery, the twenty proteinogenic amino acids provide a foundational but limited chemical alphabet. The strategic introduction of non-canonical amino acids (ncAAs) into peptides and proteins has emerged as a powerful tool for expanding this alphabet, enabling the installation of novel chemical functionalities to probe biological systems or create therapeutics with enhanced properties[1][2].

4-Amino-L-phenylalanine (also known as p-amino-L-phenylalanine or L-Phe(4-NH2)-OH) is a structural analog of L-phenylalanine distinguished by the presence of an amino group at the para-position of the phenyl ring[3]. This seemingly minor modification has profound implications, transforming a chemically inert aromatic side chain into a versatile and reactive handle. This guide will explore the core structure of 4-APhe, the unique reactivity endowed by its functional groups, and its application in pioneering research areas.

Molecular Architecture and Functional Group Analysis

The utility of this compound stems directly from its unique molecular structure, which combines the familiar amino acid backbone with a chemically addressable aromatic side chain. Its IUPAC name is (2S)-2-amino-3-(4-aminophenyl)propanoic acid[4].

Figure 1: Chemical structure of L-4-Aminophenylalanine, highlighting its three primary functional groups.

The molecule can be deconstructed into three key functional regions:

  • The α-Amino Group (-NH₂): As with all alpha-amino acids, this primary amine is basic. At physiological pH (~7.4), it is protonated to form an ammonium ion (-NH₃⁺). This group is fundamental to its identity as an amino acid and is one of the two reactive sites for peptide bond formation[5].

  • The α-Carboxylic Acid Group (-COOH): This acidic functional group is deprotonated to a carboxylate ion (-COO⁻) at physiological pH. It serves as the second reactive site for the formation of the peptide backbone[5].

  • The p-Aminophenyl Side Chain: This is the defining feature that sets 4-APhe apart from phenylalanine. It consists of a hydrophobic phenyl ring, which can participate in aromatic stacking interactions, and a primary aromatic amine (-NH₂) at the para position[6]. This aromatic amine is significantly less basic than the α-amino group due to the delocalization of its lone pair of electrons into the phenyl ring. This difference in basicity and reactivity is critical, as it allows for selective chemical modification of the side chain without interfering with the peptide backbone, a principle known as orthogonal reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of L-4-Aminophenylalanine is presented below. Understanding these parameters is essential for designing experiments, predicting solubility, and interpreting results.

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₂[4][7]
Molecular Weight 180.20 g/mol [4][7]
Appearance White to off-white crystalline powder[7][8]
Melting Point 232 - 240 °C[7]
pKa (α-carboxyl) ~1.8 - 2.4
pKa (α-amino) ~9.1 - 9.7
pKa (p-amino side chain) ~4.2 - 4.6[9]
Optical Rotation [α]D²⁰ -42° ±4° (c=1 in water)[7]

Note: pKa values for the α-carboxyl and α-amino groups are estimated based on values for similar amino acids like phenylalanine. The pKa of the side-chain amino group is comparable to that of aniline.

Synthesis and Incorporation into Biomolecules

The practical application of 4-APhe requires robust methods for both its initial synthesis and its subsequent incorporation into peptide or protein chains.

Chemical Synthesis of this compound

A common and scalable laboratory synthesis for 4-APhe starts from the more readily available 4-Nitro-L-phenylalanine. The process involves the chemical reduction of the nitro group to an amine.

G Start 4-Nitro-L-phenylalanine Process Reduction of Nitro Group (e.g., H₂, Pd/C catalyst) Start->Process Suspension in solvent (e.g., H₂O) End 4-Amino-L-phenylalanine Process->End Filtration & Concentration

Figure 2: A simplified workflow for the chemical synthesis of 4-APhe via reduction of 4-Nitro-L-phenylalanine.

Exemplary Protocol: Reduction of 4-Nitro-L-phenylalanine [8]

  • Suspension: Suspend 4-Nitro-L-phenylalanine in a suitable solvent, such as water or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, most commonly palladium on carbon (Pd/C) or palladium on barium sulfate.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir at room temperature. The reaction progress can be monitored by techniques like TLC or HPLC.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by washing or recrystallization to give 4-Amino-L-phenylalanine as a solid[8].

This method is effective and avoids harsh reagents, preserving the chirality of the α-carbon.

Incorporation into Peptides via SPPS

For use in Solid-Phase Peptide Synthesis (SPPS), the α-amino group of 4-APhe must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group. The resulting molecule, Fmoc-L-Phe(4-NH2)-OH , is commercially available and can be used directly in standard Fmoc-SPPS protocols[10]. The key challenge is that the side-chain amino group is also reactive. To achieve selective modification of the side chain post-synthesis, it must be protected with an orthogonal protecting group (e.g., Boc, ivDde) that can be removed under conditions that do not affect the peptide backbone or other side chains.

Incorporation into Proteins via Genetic Code Expansion

A frontier in protein engineering is the site-specific incorporation of ncAAs directly into proteins during translation in living cells[2]. This is achieved by creating an "orthogonal translation system" consisting of an engineered aminoacyl-tRNA synthetase and its cognate tRNA. For 4-APhe, a synthetase/tRNA pair is evolved to uniquely recognize 4-APhe and direct its insertion in response to a nonsense or frameshift codon (e.g., the amber stop codon, UAG)[2][11]. This powerful technique allows for the production of recombinant proteins containing 4-APhe at precise locations, opening the door for in-vivo modifications and studies.

Field-Proven Applications and Insights

The true value of 4-APhe lies in the unique chemical handle provided by its p-amino group, which serves as a versatile platform for a wide range of applications.

A. Bioconjugation and Protein Labeling

The p-amino group can be selectively targeted for chemical modifications. For instance, it can undergo diazotization to form a diazonium salt, which is a precursor for synthesizing other functionalized phenylalanine analogs like 4-Azido-L-phenylalanine (a key reagent for "click chemistry") or 4-Iodo-L-phenylalanine (used in radiolabeling and X-ray crystallography)[12][13]. This allows for the site-specific attachment of:

  • Fluorophores: For imaging and tracking proteins within cells.

  • Affinity Tags: For protein purification and pull-down assays.

  • Cross-linkers: To identify protein-protein interactions.

B. Pharmaceutical Development

4-APhe serves as a critical scaffold in medicinal chemistry. Its derivatives have been designed as potent and selective enzyme inhibitors. A notable example is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes therapeutics[14]. The amino group of the 4-APhe scaffold can form crucial interactions within the enzyme's active site, enhancing binding affinity and selectivity[14].

C. Development of Functional Biomaterials

The ionizable side chain of 4-APhe makes it an attractive monomer for creating "smart" biomaterials. Homopolymers of 4-APhe, such as poly(4-amino-L-phenylalanine), are water-soluble and can form hydrogels[15][16]. The protonation state of the p-amino group is pH-dependent, allowing these materials to exhibit pH-responsive behaviors, such as swelling or shrinking. This property is highly desirable for applications in controlled drug delivery and tissue engineering, where the material can respond to specific physiological environments[16].

Conclusion

This compound represents a cornerstone of modern peptide and protein science. Its structure, which marries the fundamental amino acid backbone with a uniquely reactive aromatic side chain, provides a gateway to a vast chemical space inaccessible with the canonical amino acid set. From its straightforward synthesis to its sophisticated incorporation into proteins via genetic code expansion, 4-APhe has proven to be an invaluable tool. For researchers in drug development, materials science, and fundamental biology, mastering the chemistry and application of this compound is not merely an academic exercise but a critical step toward engineering the next generation of intelligent diagnostics, targeted therapeutics, and responsive biomaterials.

References

4-Aminophenylalanine: A Natural Non-Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminophenylalanine (4-APhe), also known as p-aminophenylalanine (PAPA), is a naturally occurring non-proteinogenic amino acid. This guide provides a comprehensive overview of its existence in nature, biosynthetic origins, and its role as a metabolic intermediate. It has been identified in plant species of the Vigna genus and is a known precursor to secondary metabolites, including antibiotics in Streptomyces bacteria.[1] This document consolidates the current scientific knowledge on 4-APhe, including its physicochemical properties and biosynthetic pathways. While direct evidence for its involvement in cellular signaling is currently lacking, its role as a building block for bioactive compounds underscores its importance in natural product chemistry and drug discovery. This guide also addresses the notable absence of detailed, published experimental protocols for its extraction and characterization from natural sources and provides a generalized workflow based on established methods for similar compounds.

Natural Occurrence and Significance

This compound is not one of the 22 proteinogenic amino acids incorporated into proteins during translation.[1] Instead, it functions as a specialized metabolic intermediate. Its natural presence has been confirmed in the following organisms:

  • Plants: It has been reported in plant species such as Vigna vexillata and Vigna angivensis.[1]

  • Bacteria: It is a known component of antibiotics produced by Streptomyces species and serves as a precursor for the biosynthesis of compounds like chloramphenicol and the quinone moiety of the antitumor agent dnacin B1.

The incorporation of this non-proteinogenic amino acid into secondary metabolites highlights nature's strategy to create structural diversity and potent biological activity, making it a molecule of interest for pharmaceutical and biotechnological applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing analytical methods for its detection, isolation, and quantification.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
IUPAC Name (2S)-2-amino-3-(4-aminophenyl)propanoic acidPubChem[1]
CAS Number 943-80-6PubChem[1]
Appearance White to off-white powderThomas Scientific[3]
Purity (Commercially available) ≥ 98% (HPLC)Chem-Impex[2]
Melting Point 232 - 240 °CChem-Impex[2]

Biosynthesis of this compound

The biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, originates from the shikimate pathway, which produces the critical branch-point intermediate, chorismic acid. While the general pathways for proteinogenic aromatic amino acids are well-elucidated, the specific pathways to non-proteinogenic derivatives like 4-APhe are less universally characterized.

Biosynthesis in Streptomyces

In Streptomyces species, this compound is synthesized from chorismic acid. This pathway represents a branch from the conventional route leading to phenylalanine and tyrosine. The key enzymatic steps involve the conversion of chorismic acid to 4-amino-4-deoxychorismate (ADC), a pivotal intermediate.

The proposed biosynthetic pathway for 4-APhe in Streptomyces is as follows:

  • Chorismic Acid is converted to an intermediate.

  • This intermediate is then transformed into p-aminophenylpyruvic acid .

  • Finally, a transamination step yields This compound .

A diagram illustrating this proposed biosynthetic pathway is provided below.

G cluster_main Biosynthesis Pathway chorismate Chorismic Acid intermediate p-aminophenylpyruvic acid chorismate->intermediate Enzymatic Steps (e.g., dinV, dinE, dinF in Dnacin B1 biosynthesis) apa This compound intermediate->apa Aminotransferase antibiotics e.g., Chloramphenicol, Dnacin B1 apa->antibiotics Precursor for Secondary Metabolites

Proposed Biosynthesis of this compound in Streptomyces.
Biosynthesis in Vigna

The precise biosynthetic pathway of this compound in Vigna species has not been as extensively detailed in the available literature as the pathway in Streptomyces. It is hypothesized to also branch from the shikimate pathway, given that chorismic acid is the universal precursor for aromatic amino acids in plants. The general biosynthesis of phenylalanine in plants can proceed through two alternative routes: the arogenate pathway and the phenylpyruvate pathway, both originating from prephenate, a downstream product of chorismate. It is plausible that the synthesis of 4-APhe in Vigna involves a modification of one of these established pathways, likely through the action of a specific aminotransferase on a phenylpyruvate-like intermediate.

Role in Cellular Signaling

Currently, there is no direct scientific evidence to suggest that this compound plays a role in cellular signaling pathways. Research into amino acid signaling has predominantly focused on proteinogenic amino acids such as leucine, which is a key activator of the mTORC1 pathway, and phenylalanine itself, which can influence pathways like GCN2 and mTOR. These pathways are crucial for regulating protein synthesis, nutrient sensing, and cellular growth. The lack of data on 4-APhe in this context indicates a potential area for future research, particularly in the organisms where it is naturally produced.

Experimental Protocols

A significant challenge for researchers interested in studying this compound from its natural sources is the absence of detailed, published experimental protocols for its extraction, purification, and characterization. The following sections provide a generalized workflow based on standard methodologies for non-proteinogenic amino acids from bacterial and plant matrices.

Generalized Workflow for Extraction and Analysis

The diagram below outlines a logical workflow for the isolation and characterization of this compound from a biological sample.

G sample Biological Sample (e.g., Vigna tissue, Streptomyces culture) extraction Extraction (e.g., with aqueous methanol or ethanol) sample->extraction centrifugation Centrifugation/Filtration (to remove cell debris) extraction->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant purification Purification (e.g., Solid Phase Extraction, Ion-Exchange Chromatography) supernatant->purification hplc HPLC Analysis (Quantification and Fraction Collection) purification->hplc characterization Structural Characterization (NMR, Mass Spectrometry) hplc->characterization

Generalized Experimental Workflow for 4-APhe Analysis.
Extraction from Bacterial Culture (e.g., Streptomyces)

  • Culture Growth: Cultivate the Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites.

  • Cell Lysis and Extraction: Pellet the bacterial cells by centrifugation. The intracellular metabolites can be extracted by resuspending the pellet in a chilled solvent mixture, such as a 2:2:1 ratio of acetonitrile, methanol, and water. Mechanical lysis using bead beating can enhance extraction efficiency.

  • Protein Precipitation: To remove proteins that can interfere with analysis, a protein precipitation step, for instance with 10% aqueous trichloroacetic acid (TCA), is recommended.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins. The supernatant containing the amino acids is then collected.

Extraction from Plant Tissue (e.g., Vigna)
  • Sample Preparation: Harvest and freeze-dry the plant tissue (e.g., seeds, leaves) to halt metabolic activity and facilitate grinding.

  • Homogenization and Extraction: Grind the dried tissue to a fine powder. Extract the powder with a solvent such as 80% methanol or ethanol, often with sonication or shaking to improve efficiency.

  • Clarification: Centrifuge the mixture to pellet insoluble plant material. The resulting supernatant is the crude extract.

Purification and Characterization
  • Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or ion-exchange chromatography to separate amino acids from other classes of compounds.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of amino acids. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with an acid modifier like formic acid) can be employed. Detection can be achieved using UV-Vis, fluorescence (after derivatization), or mass spectrometry.

  • Structural Characterization: The identity of the purified this compound should be confirmed using:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

The spectral data for commercially available this compound can be found in public databases such as PubChem and used for comparison.[1][4]

Conclusion and Future Directions

This compound stands as a noteworthy example of a naturally occurring non-proteinogenic amino acid with a defined role in the biosynthesis of bioactive secondary metabolites. Its presence in both the plant and microbial kingdoms suggests its utility in generating chemical diversity. While its biosynthetic origins from chorismic acid are partially understood, particularly in Streptomyces, further research is needed to fully elucidate the enzymatic machinery in plants like Vigna.

For drug development professionals and scientists, the key challenges lie in the lack of established protocols for its isolation from natural sources. The development and publication of robust and reproducible methods for extraction and quantification are crucial for advancing the study of this and other rare amino acids. Furthermore, exploring the potential, if any, of this compound and its derivatives in cellular signaling could open new avenues for understanding biological regulation and for therapeutic intervention.

References

The Role of 4-Aminophenylalanine as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-L-phenylalanine (4-APhe), a non-proteinogenic amino acid, serves as a crucial metabolic intermediate in the biosynthesis of a variety of specialized metabolites, including antibiotics and antitumor agents. Its unique structure, derived from the shikimate pathway, makes it a valuable precursor for natural product biosynthesis and a target for metabolic engineering applications. This technical guide provides an in-depth overview of the biosynthesis of 4-APhe, its role in significant metabolic pathways, and detailed methodologies for its production and analysis. Quantitative data from various studies are summarized, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers in metabolic engineering, natural product synthesis, and drug development.

Introduction

4-Amino-L-phenylalanine is an aromatic amino acid analog distinguished by an amino group at the para-position of the phenyl ring. While not incorporated into proteins during ribosomal translation, it plays a vital role as a building block in the non-ribosomal peptide synthesis of several bioactive compounds. The biosynthesis of 4-APhe branches from the central shikimate pathway, a common route for the synthesis of aromatic amino acids in microorganisms and plants. Understanding the enzymatic steps leading to 4-APhe formation has enabled its microbial production through metabolic engineering, opening avenues for the sustainable synthesis of pharmaceuticals and novel biomaterials.

Biosynthesis of 4-Amino-L-phenylalanine

The primary biosynthetic route to 4-APhe originates from chorismate, the end-product of the shikimate pathway. The conversion of chorismate to 4-APhe is catalyzed by a series of enzymes, often encoded by a dedicated gene cluster.

The Shikimate Pathway: A Brief Overview

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[1][2] This pathway is the gateway to the synthesis of all aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a multitude of other aromatic compounds in many organisms.[3]

The 4-Aminophenylalanine Branch from Chorismate

The dedicated pathway to 4-APhe from chorismate involves three key enzymatic reactions, catalyzed by the products of the pap (p-aminophenylalanine) genes, originally identified in Streptomyces species.

  • Chorismate Amination: The first committed step is the conversion of chorismate to 4-amino-4-deoxychorismate (ADC). This reaction is catalyzed by ADC synthase, a bifunctional enzyme encoded by papA (containing a PabA-like glutamine amidotransferase subunit and a PabB-like aminodeoxychorismate synthase subunit).

  • Isomerization: ADC is then isomerized to 4-amino-4-deoxyprephenate (ADP) by ADC mutase, the product of the papB gene.

  • Dehydrogenation and Decarboxylation: The final steps involve the conversion of ADP to p-aminophenylpyruvate (PAPP) by ADP dehydrogenase, encoded by papC.

  • Transamination: PAPP is then transaminated by a general aromatic amino acid aminotransferase (often TyrB in E. coli) to yield 4-Amino-L-phenylalanine.

Role as a Metabolic Intermediate in Natural Product Biosynthesis

4-APhe is a precursor to several important natural products, where it is incorporated into their final structures.

Chloramphenicol

In Streptomyces venezuelae, 4-APhe is a known precursor to the antibiotic chloramphenicol.[4][5][6][7] The biosynthetic pathway involves the conversion of 4-APhe to p-nitrophenylserinol, which forms the core structure of the antibiotic.[5] An aminotransferase that can act on p-aminophenylalanine has been identified in chloramphenicol-producing Streptomyces.[8]

Pristinamycin I

The streptogramin antibiotic Pristinamycin I, produced by Streptomyces pristinaespiralis, incorporates a derivative of 4-APhe, 4-dimethylamino-L-phenylalanine.[1][9][10][11][12] The biosynthesis involves the formation of 4-APhe, followed by two successive N-methylation steps catalyzed by a methyltransferase (PapM).[9]

Dnacin B1

4-APhe is a precursor for the quinone moiety of the antitumor agent dnacin B1, produced by Actinosynnema pretiosum.[4][13] The biosynthetic gene cluster for dnacin B1 contains genes homologous to the pap genes (dinV, dinE, and dinF), which are responsible for the synthesis of the 4-APhe unit.[4]

Metabolic Engineering for this compound Production

The elucidation of the 4-APhe biosynthetic pathway has enabled the development of microbial cell factories, primarily Escherichia coli, for its production.

Heterologous Expression of Biosynthetic Genes

A common strategy involves the heterologous expression of the papA, papB, and papC genes from a producer organism, such as Streptomyces venezuelae, in an E. coli host.[9] This provides the host with the necessary enzymatic machinery to convert its endogenous chorismate into 4-APhe.

Optimization of Production Strains

Further improvements in 4-APhe titers have been achieved through various metabolic engineering strategies:

  • Increasing Precursor Supply: Overexpression of key enzymes in the shikimate pathway to enhance the flux towards chorismate.

  • Eliminating Competing Pathways: Deletion of genes encoding enzymes that divert chorismate to other products.

  • Fed-batch Fermentation: High-cell-density cultivation strategies, such as fed-batch fermentation, have been employed to achieve high titers of 4-APhe.[3][14][15][16][17]

Quantitative Data on this compound Production

The following tables summarize quantitative data from various studies on the microbial production of 4-APhe.

Table 1: Production of this compound in Engineered E. coli

Strain / Genetic ModificationPlasmidsFermentation ScaleTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coli expressing pabAB from E. coli and papBC from S. venezuelaeNot specifiedFed-batch fermenter22.5Not reportedNot reported[9]
E. coli HKE6027 (ldh mutant)Not specifiedFed-batch culture5.7 (from enzymatic hydrolysate)Not reportedNot reported[14]

Table 2: Effect of Genetic Modifications on 4-APhe Production

Parent StrainGenetic ModificationResulting StrainChange in 4-APhe ProductionReference
HKE1002ΔldhHKE6027Over three-fold increase from glucose[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of 4-APhe.

Heterologous Expression of 4-APhe Biosynthesis Genes in E. coli**

This protocol describes the general steps for cloning and expressing the pap gene cluster in E. coli.

  • Gene Amplification: Amplify the papA, papB, and papC genes from the genomic DNA of a producer organism (e.g., Streptomyces venezuelae) using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: Digest the PCR products and a suitable expression vector (e.g., pETDuet-1 or pCDFDuet-1 for co-expression) with the corresponding restriction enzymes. Ligate the digested genes into the vector(s).

  • Transformation: Transform the ligation mixture into a competent E. coli expression host (e.g., BL21(DE3)).

  • Verification: Verify the successful cloning by colony PCR, restriction digestion, and DNA sequencing.

  • Expression:

    • Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of expression medium (e.g., M9 minimal medium) with the overnight culture.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., IPTG) to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature (e.g., 18-30°C) for 12-24 hours to allow for protein expression and 4-APhe production.

Heterologous_Expression_Workflow cluster_cloning Cloning cluster_expression Expression and Production PCR Amplify pap genes Digestion Digest PCR products and vector PCR->Digestion Ligation Ligate genes into vector Digestion->Ligation Transformation Transform into E. coli Ligation->Transformation Verification Verify clones Transformation->Verification StarterCulture Overnight starter culture Verification->StarterCulture MainCulture Inoculate main culture StarterCulture->MainCulture Growth Grow to mid-log phase MainCulture->Growth Induction Induce with IPTG Growth->Induction Production Incubate for production Induction->Production

Fed-Batch Fermentation for 4-APhe Production

This protocol outlines a general procedure for high-cell-density fed-batch fermentation.

  • Inoculum Preparation: Prepare a seed culture by inoculating a suitable volume of medium with a glycerol stock of the production strain and incubating until the mid-log phase.

  • Batch Phase: Inoculate the fermenter containing a defined batch medium with the seed culture. Run the fermentation in batch mode until a key substrate (e.g., glucose) is depleted, which is often indicated by a sharp increase in dissolved oxygen (DO).

  • Fed-batch Phase:

    • Start the feed of a concentrated nutrient solution (containing a carbon source, nitrogen source, and other essential nutrients) at a pre-determined rate.

    • The feeding strategy can be controlled to maintain a constant specific growth rate (exponential feed) or based on feedback control (e.g., DO-stat).

    • Induce gene expression with an appropriate inducer at a suitable cell density.

  • Monitoring and Control: Throughout the fermentation, monitor and control key parameters such as pH, temperature, dissolved oxygen, and agitation.

  • Sampling: Collect samples periodically to measure cell density (OD600), substrate consumption, and 4-APhe concentration.

Quantification of this compound by HPLC

This protocol provides a general method for the analysis of 4-APhe in fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample as necessary with a suitable solvent (e.g., mobile phase).

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve good separation.

    • Detection: 4-APhe can be detected by UV absorbance, typically around 230-280 nm. For higher sensitivity and specificity, a fluorescence detector can be used after pre-column derivatization with an agent like o-phthalaldehyde (OPA). Mass spectrometry (LC-MS) provides the most definitive identification and quantification.

    • Quantification: Create a standard curve using known concentrations of pure 4-APhe. The concentration in the sample can be determined by comparing its peak area to the standard curve.

Conclusion

4-Amino-L-phenylalanine is a metabolically significant intermediate with a growing importance in biotechnology and pharmaceutical development. A thorough understanding of its biosynthesis and the tools of metabolic engineering have paved the way for its efficient microbial production. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to harness the potential of this versatile molecule for the synthesis of valuable compounds. Further research into the optimization of production strains and fermentation processes will continue to enhance the economic viability of 4-APhe and its derivatives.

References

Spectroscopic and Methodological Analysis of 4-Aminophenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminophenylalanine (4-AP) is a non-canonical amino acid that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a primary aromatic amine, allows for specific chemical modifications, making it a valuable tool for protein engineering, bioconjugation, and the development of novel biomaterials. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for data acquisition and a representative workflow for its site-specific incorporation into proteins are also presented to support researchers and scientists in their advanced applications.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (Proton NMR) Data

Solvent: D₂O

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2Doublet2HAromatic C2-H, C6-H
~6.6-6.8Doublet2HAromatic C3-H, C5-H
~3.9-4.1Triplet1Hα-H
~2.9-3.2Multiplet2Hβ-H

¹³C NMR (Carbon NMR) Data

Solvent: D₂O

Chemical Shift (ppm)Assignment
~175C=O (Carboxyl)
~145C4 (Aromatic, C-NH₂)
~130C2, C6 (Aromatic)
~128C1 (Aromatic)
~115C3, C5 (Aromatic)
~55
~36
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are presented below.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (Amine), O-H stretch (Carboxylic Acid)
3100-3000MediumAromatic C-H stretch
~2960MediumAliphatic C-H stretch
~1620StrongN-H bend (Amine)
~1590StrongC=O stretch (Carboxylate)
~1515StrongAromatic C=C stretch
~1410MediumO-H bend (Carboxylic Acid)
~830Strongpara-disubstituted benzene C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

m/zRelative IntensityAssignment
180.09High[M]⁺ (Molecular Ion)[1]
135.08Medium[M - COOH]⁺
107.07High[M - CH(NH₂)COOH]⁺ (p-aminobenzyl cation)[1]
106.06High[M - CH₂(NH₂)COOH]⁺[1]
77.04Medium[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a small amount of a reference standard (e.g., TMS or DSS) for chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the reference standard.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

    • Assign the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty ATR crystal before measuring the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

    • Assign the observed bands to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

    • The concentration should be in the low µg/mL to ng/mL range, depending on the ionization source and instrument sensitivity.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is commonly used.

    • Ionization Mode: Positive ion mode is typically used for amino acids.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Acquisition Mode:

      • Full Scan (MS1): To determine the molecular weight of the parent ion.

      • Tandem MS (MS/MS): To induce fragmentation of the parent ion and obtain structural information. A precursor ion of m/z 181 (for [M+H]⁺) would be selected and fragmented.

  • Data Processing:

    • Analyze the full scan spectrum to identify the molecular ion peak.

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Propose fragmentation pathways to explain the observed fragment ions.

Workflow for Site-Specific Incorporation of this compound

The unique chemical properties of this compound make it a valuable tool for protein engineering. It can be site-specifically incorporated into a protein of interest using the amber stop codon suppression methodology. The following diagram illustrates a typical experimental workflow for this process.

experimental_workflow start Start plasmid_prep Plasmid Preparation start->plasmid_prep gene_mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) plasmid_prep->gene_mutagenesis transformation Co-transformation into E. coli plasmid_prep->transformation Orthogonal tRNA/ aaRS Plasmid gene_mutagenesis->transformation cell_culture Cell Culture and Growth transformation->cell_culture induction Induction of Protein Expression (+ this compound) cell_culture->induction protein_expression Protein Expression induction->protein_expression cell_lysis Cell Lysis and Lysate Clarification protein_expression->cell_lysis purification Protein Purification (e.g., Affinity Chromatography) cell_lysis->purification characterization Protein Characterization (SDS-PAGE, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the site-specific incorporation of this compound into a target protein.

This technical guide provides essential spectroscopic data and detailed experimental protocols for the characterization of this compound. The presented information on NMR, IR, and Mass Spectrometry serves as a valuable resource for researchers in confirming the identity and purity of this non-canonical amino acid. Furthermore, the outlined workflow for its site-specific incorporation into proteins offers a practical guide for its application in advanced protein engineering and functional studies. The unique properties of this compound, combined with the methodologies described herein, will undoubtedly continue to facilitate novel discoveries and advancements in various scientific disciplines.

References

4-Aminophenylalanine: A Technical Guide to its Synthesis, Incorporation, and Application as an Unnatural Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylalanine (4-APhe) is a non-canonical amino acid that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. Its unique chemical properties, particularly the presence of a primary aromatic amine group, provide a versatile handle for a variety of chemical modifications and biological applications. This technical guide provides an in-depth overview of 4-APhe, covering its synthesis, physicochemical properties, site-specific incorporation into proteins, and key applications.

Physicochemical and Spectroscopic Properties of this compound

The fundamental properties of this compound are crucial for its application and characterization. A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of L-4-Aminophenylalanine
PropertyValueReference
Molecular Formula C₉H₁₂N₂O₂[1][2]
Molecular Weight 180.20 g/mol [1][2]
Appearance White to off-white powder[2]
Melting Point 232 - 240 °C[2]
Optical Rotation [α]D20 = -42 ±4° (c=1 in water)[2]
CAS Number 943-80-6[1][2]
Table 2: Spectroscopic Data for L-4-Aminophenylalanine
TechniqueDataReference
¹H NMR Spectra available
¹³C NMR Spectra available[3]
Mass Spectrometry Spectra available[1]
Infrared (IR) Spectra available

Synthesis of this compound

The chemical synthesis of this compound is a critical step for its utilization. While various synthetic routes have been reported, a common approach involves the nitration of L-phenylalanine followed by reduction of the nitro group.

Experimental Protocol: Synthesis of L-4-Aminophenylalanine

Materials:

  • L-phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ammonium Hydroxide (NH₄OH)

  • Tin(II) Chloride (SnCl₂) or Hydrogen gas with a Palladium catalyst (H₂/Pd)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • Nitration of L-Phenylalanine:

    • Dissolve L-phenylalanine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

    • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with ammonium hydroxide to precipitate 4-nitro-L-phenylalanine.

    • Filter the precipitate, wash with cold water, and dry.

  • Reduction of 4-Nitro-L-phenylalanine:

    • Method A (Using SnCl₂): Suspend 4-nitro-L-phenylalanine in a mixture of ethanol and concentrated hydrochloric acid. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and reflux the mixture. After the reaction is complete, cool the mixture and adjust the pH with a strong base (e.g., NaOH) to precipitate the tin salts. Filter and concentrate the filtrate.

    • Method B (Catalytic Hydrogenation): Dissolve 4-nitro-L-phenylalanine in a suitable solvent (e.g., ethanol/water mixture) and add a palladium-on-carbon catalyst. Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain 4-amino-L-phenylalanine.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Site-Specific Incorporation of this compound into Proteins

A powerful application of 4-APhe is its site-specific incorporation into proteins, which allows for the introduction of a unique chemical handle at a defined position. This is typically achieved using amber stop codon suppression technology.

Experimental Protocol: Site-Specific Incorporation of 4-APhe in E. coli

This protocol outlines the general steps for incorporating 4-APhe into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNACUA) pair specific for 4-APhe (e.g., pEVOL-pAzF can be adapted for other unnatural amino acids).

  • L-4-Aminophenylalanine

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for inducing protein expression

  • L-arabinose for inducing the expression of the aaRS/tRNA pair

Procedure:

  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using site-directed mutagenesis.

    • Co-transform the E. coli expression strain with the plasmid containing the mutated gene of interest and the pEVOL plasmid encoding the 4-APhe-specific synthetase/tRNA pair.

  • Protein Expression:

    • Inoculate a starter culture of the co-transformed E. coli in LB medium with the appropriate antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.[4]

    • Add L-4-Aminophenylalanine to the culture medium to a final concentration of 1-2 mM.[5]

    • Induce the expression of the target protein and the synthetase/tRNA pair by adding IPTG and L-arabinose, respectively.[4]

    • Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for several hours to overnight.[4]

  • Protein Purification and Characterization:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Confirm the successful incorporation of 4-APhe by mass spectrometry, which will show a mass shift corresponding to the mass of 4-APhe minus the mass of the canonical amino acid it replaced.

Applications in Drug Discovery and Materials Science

The unique properties of 4-APhe have led to its use in various applications, most notably in drug discovery as a building block for enzyme inhibitors and in materials science for the creation of novel biomaterials.

Application: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Derivatives of this compound have been shown to be potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism.[6] This makes them attractive candidates for the development of new treatments for type 2 diabetes.

Experimental Protocol: DPP-4 Inhibition Assay

This protocol describes a general fluorometric assay to screen for DPP-4 inhibitors.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.0)[7]

  • Test compounds (e.g., 4-APhe derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the test compound at various concentrations.[7]

    • Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (blank).

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).[7]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[7]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC: Ex/Em = 360/460 nm).[3]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Diagram 1: Synthesis of this compound

G L_Phe L-Phenylalanine Nitro_Phe 4-Nitro-L-phenylalanine L_Phe->Nitro_Phe HNO₃, H₂SO₄ APhe 4-Amino-L-phenylalanine Nitro_Phe->APhe Reduction (e.g., SnCl₂, HCl or H₂/Pd)

Caption: A simplified workflow for the chemical synthesis of this compound.

Diagram 2: Site-Specific Incorporation of 4-APhe

G cluster_0 Cellular Machinery pEVOL pEVOL Plasmid (aaRS & tRNA_CUA) aaRS Orthogonal aaRS pEVOL->aaRS Expression tRNA Suppressor tRNA_CUA pEVOL->tRNA Expression Target_Plasmid Target Plasmid (Gene with TAG codon) mRNA mRNA with UAG codon Target_Plasmid->mRNA Transcription Ribosome Ribosome Protein Protein with 4-APhe Ribosome->Protein Protein Synthesis APhe_in 4-APhe (added to media) Charged_tRNA 4-APhe-tRNA_CUA APhe_in->Charged_tRNA aaRS->Charged_tRNA Charging tRNA->Charged_tRNA Charged_tRNA->Ribosome Translation mRNA->Ribosome

Caption: Workflow for the site-specific incorporation of 4-APhe into proteins in E. coli.

Diagram 3: DPP-4 Inhibition Assay Workflow

G Start Start Prepare_Reagents Prepare Reagents (DPP-4, Substrate, Inhibitor) Start->Prepare_Reagents Incubate Incubate DPP-4 with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate (Gly-Pro-AMC) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC₅₀) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A logical workflow for a DPP-4 inhibition assay.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its straightforward synthesis and the ability to be site-specifically incorporated into proteins open up numerous possibilities for protein engineering, drug discovery, and the development of novel biomaterials. The protocols and data presented in this guide provide a solid foundation for scientists and professionals to utilize this versatile unnatural amino acid in their research endeavors.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 4-Aminophenylalanine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This in-depth technical guide provides a comprehensive overview of the aqueous solubility and stability of 4-Aminophenylalanine (4-APhe), a critical parameter for its application in research, drug development, and biomanufacturing. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating available data and outlining detailed experimental protocols.

This compound, a non-proteinogenic amino acid, is a versatile building block in peptide synthesis and a key component in the development of novel therapeutics. Understanding its behavior in aqueous environments is paramount for successful formulation, ensuring optimal concentration, and maintaining product integrity.

Aqueous Solubility of this compound

Table 1: Quantitative Solubility Data for this compound and its Hydrochloride Salt

FormSolvent/BufferTemperature (°C)Solubility
4-Amino-L-phenylalanineWaterNot Specified (with heating and sonication)3.33 mg/mL
4-Amino-L-phenylalaninePhosphate Buffered Saline (PBS)Not Specified (with sonication)10 mg/mL[1]
D-4-AminophenylalanineWaterNot Specified20 mg/mL
4-Amino-L-phenylalanine HClWaterNot Specified50 mg/mL[2]

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its storage and handling. Forced degradation studies are essential to identify potential degradation pathways and products under various stress conditions, including hydrolysis, oxidation, heat, and light. Although specific kinetic data for this compound is limited, the expected stability profile can be inferred from the general behavior of phenylalanine and other amino acids.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionReagents and ConditionsExpected Outcome
Hydrolytic (Acidic) 0.1 M - 1 M HCl, Room Temperature to 60°CGenerally stable, but prolonged exposure to harsh conditions may lead to minor degradation.
Hydrolytic (Basic) 0.1 M - 1 M NaOH, Room Temperature to 60°CPotential for degradation, including racemization and reactions involving the amino groups.
Oxidative 3% - 30% Hydrogen Peroxide (H₂O₂), Room TemperatureThe aromatic amine is susceptible to oxidation, potentially leading to colored degradants. The amino acid backbone may also be oxidized.
Thermal 60°C - 80°C in aqueous solutionDegradation is expected to be more significant at higher temperatures, potentially leading to decarboxylation or other breakdown products.
Photolytic Exposure to UV and/or visible light (ICH Q1B guidelines)The aromatic ring suggests potential for photodegradation. It is a known photodegradation product of melphalan.

Experimental Protocols

Determination of pH-Dependent Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound in various aqueous buffers at different pH values.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification:

    • Carefully withdraw a sample from the supernatant and dilute it with an appropriate mobile phase.

    • Analyze the concentration of dissolved this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the buffer to generate a pH-solubility profile.

G Workflow for pH-Dependent Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) add_to_buffers Add 4-APhe to Buffers prep_buffers->add_to_buffers weigh_compound Weigh excess 4-APhe weigh_compound->add_to_buffers agitate Agitate at constant temp (24-48h) add_to_buffers->agitate centrifuge Centrifuge to separate solid agitate->centrifuge sample_supernatant Sample and Dilute Supernatant centrifuge->sample_supernatant hplc_analysis Quantify by HPLC-UV sample_supernatant->hplc_analysis plot_data Plot Solubility vs. pH hplc_analysis->plot_data

Caption: Workflow for pH-Dependent Solubility Determination.

Forced Degradation Studies

This protocol describes a general procedure for conducting forced degradation studies to assess the stability of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines, alongside a control sample protected from light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition and time point. Identify and, if necessary, characterize any significant degradation products.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions start Prepare 4-APhe Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis evaluation Evaluate Degradation (%) and Identify Products analysis->evaluation

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure of this compound and general knowledge of amino acid degradation, several degradation pathways can be postulated. The primary sites of chemical instability are the aromatic amino group, which is susceptible to oxidation, and the potential for decarboxylation at elevated temperatures.

G Potential Degradation Pathways of this compound cluster_oxidation Oxidation (e.g., H2O2) cluster_thermal Thermal Stress cluster_photo Photolytic Stress parent This compound oxidized_products Oxidized Products (e.g., quinone-imine derivatives) parent->oxidized_products [O] decarboxylation_product Decarboxylation Product (4-Aminophenethylamine) parent->decarboxylation_product Δ, -CO2 photodegradants Various Photodegradants parent->photodegradants

Caption: Potential Degradation Pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in aqueous buffers. The provided data and experimental protocols offer a starting point for formulation development and stability assessment. Further detailed studies are warranted to establish a comprehensive pH-solubility profile and to quantify the degradation kinetics under various stress conditions. Such data will be invaluable for optimizing the use of this compound in advanced applications and ensuring the development of robust and reliable products.

References

The Unnatural Amino Acid 4-Aminophenylalanine: A Technical Guide to its Biological Functions and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylalanine (4-APhe) is a non-canonical amino acid that has garnered significant attention in biochemical research and pharmaceutical development. Its unique chemical structure, featuring an amino group on the phenyl ring, imparts novel properties when incorporated into peptides and proteins. This technical guide provides an in-depth overview of the biological functions and significance of 4-APhe, with a focus on its applications in drug discovery and biotechnology. The document details its role as a versatile building block for peptidomimetics, its utility in protein engineering, and its specific applications as an enzyme inhibitor and a modulator of biological pathways. Comprehensive tables of its physicochemical and biological activity data are provided, along with detailed experimental protocols for its synthesis, incorporation into peptides, and relevant bioassays. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its mechanisms of action and practical applications.

Introduction

4-Amino-L-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in various biochemical and pharmaceutical applications.[1] Its structural similarity to natural amino acids like L-phenylalanine allows for its participation in peptide and protein synthesis, while the additional amino group on the phenyl ring offers a site for chemical modification and introduces unique electronic and structural properties.[1] These characteristics make 4-APhe a valuable tool for modifying protein structures, developing novel therapeutic agents, and creating innovative biomaterials.[1][2] This guide will explore the multifaceted roles of 4-APhe, from its fundamental biological interactions to its practical implementation in the laboratory.

Biological Functions and Significance

The biological significance of this compound stems from its versatility as a research tool and a precursor for therapeutic agents. Its applications span across biochemical research, pharmaceutical development, genetic engineering, and material science.[1][2]

Building Block for Peptides and Peptidomimetics

4-APhe is widely utilized as a fundamental component in the synthesis of peptides and peptidomimetics.[1][3] Its incorporation can introduce unique structural constraints and functionalities, leading to peptides with enhanced stability, altered receptor binding affinities, and novel biological activities.[1][4] The aromatic amine provides a handle for further chemical modifications, enabling the development of complex peptide-based drugs and bioconjugates.[4]

Pharmaceutical Development

In the realm of drug development, 4-APhe has shown considerable promise in several therapeutic areas:

  • Neurological Disorders: It plays a role in the development of drugs targeting neurological conditions by potentially influencing neurotransmitter synthesis and function.[1][2] As a phenylalanine analog, it can interact with pathways involved in the synthesis of catecholamines like dopamine.[5]

  • Enzyme Inhibition: Derivatives of 4-APhe have been designed as potent and selective inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-4).[6] DPP-4 inhibitors are an important class of oral antidiabetic agents.[7]

  • Receptor Antagonism: 4-APhe derivatives have been synthesized and evaluated as antagonists for receptors like the chemokine (C-X-C motif) receptor 4 (CXCR4), which is implicated in various diseases, including cancer and HIV.[8]

Protein Engineering and Biotechnology

The ability to incorporate 4-APhe into proteins at specific sites using an expanded genetic code has opened up new avenues in protein engineering.[2][9] This technique allows for the introduction of a unique chemical handle (the amino group) into a protein's structure, which can be used for:

  • Site-specific labeling: Attaching fluorescent dyes, cross-linkers, or other biophysical probes to study protein structure, dynamics, and interactions.[10]

  • Enzyme design: Creating novel enzymes with altered catalytic activities or substrate specificities.[11]

  • Biomaterial development: Leveraging its properties to create materials that can effectively interact with biological systems.[2]

Quantitative Data

A summary of the key physicochemical and biological activity data for this compound is presented below.

Table 1: Physicochemical Properties of L-4-Aminophenylalanine
PropertyValueReference(s)
Molecular Formula C₉H₁₂N₂O₂[2][7]
Molecular Weight 180.21 g/mol [2][12]
CAS Number 943-80-6[2]
Appearance White to off-white crystalline powder[2][13]
pKa 2.14 ± 0.10 (Predicted)[13]
Solubility Soluble in water. Slightly soluble in methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (Fmoc derivative).[13][14][15]
Optical Rotation [α]D²⁰ = -42 ±4 °(C=1 in water)[2]
Table 2: Biological Activity Data for this compound and its Derivatives
Target/ActivityCompound/DerivativeValueReference(s)
DPP-4 Inhibition Phenylalanine series derivativeIC₅₀ = 28 nM[6]
Allosteric Activation of Phenylalanine Hydroxylase L-4-AminophenylalanineLower level of activation compared to L-phenylalanine[13]
VLA-4 Antagonism N-isonicotinoyl-(L)-4-aminophenylalanine derivativesSubnanomolar binding affinity[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of N-α-Fmoc-4-aminophenylalanine

This protocol describes the protection of the alpha-amino group of this compound with the Fmoc group, a necessary step for its use in solid-phase peptide synthesis.

Materials:

  • 4-Amino-L-phenylalanine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-Amino-L-phenylalanine in a 10% aqueous solution of sodium bicarbonate in a round bottom flask.

  • In a separate container, dissolve Fmoc-Cl in dioxane.

  • Slowly add the Fmoc-Cl solution to the this compound solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2 with 1N HCl.

  • Extract the product into diethyl ether using a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Fmoc-4-Amino-L-phenylalanine.

  • Purify the product by column chromatography on silica gel if necessary.

Site-Specific Incorporation of this compound into a Protein in E. coli

This protocol outlines the general steps for incorporating 4-APhe into a target protein at a specific site using an amber stop codon suppression system. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4-APhe.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-APhe (e.g., pEVOL-p-APhe).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid selection.

  • 4-Amino-L-phenylalanine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • L-Arabinose for induction of the synthetase/tRNA plasmid.

Procedure:

  • Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the pEVOL-p-APhe plasmid.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium containing antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Add 4-Amino-L-phenylalanine to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and L-arabinose (e.g., to a final concentration of 0.2% w/v).

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the protein containing 4-APhe using standard protocols (e.g., affinity chromatography).

  • Confirm the incorporation of 4-APhe by mass spectrometry.[16]

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a peptide containing 4-APhe using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin).

  • Fmoc-protected amino acids, including Fmoc-4-Amino-L-phenylalanine.

  • N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Piperidine solution (20% in DMF).

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Diethyl ether.

  • SPPS reaction vessel.

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours. e. Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. f. Drain the coupling solution and wash the resin with DMF.

  • Repeat: Repeat the deprotection (step 2) and coupling (step 3) steps for each amino acid in the peptide sequence, using Fmoc-4-Amino-L-phenylalanine at the desired position.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]

Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

This protocol describes a typical in vitro assay to screen for DPP-4 inhibitors using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme.

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Assay buffer (e.g., Tris-HCl, pH 7.5).

  • Test compound (potential inhibitor, e.g., a 4-APhe derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Known DPP-4 inhibitor as a positive control (e.g., Sitagliptin).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In the wells of the microplate, add the assay buffer.

  • Add the test compound or control solutions to the appropriate wells. Include wells with solvent only as a negative control (100% enzyme activity).

  • Add the DPP-4 enzyme solution to all wells except the blank (no enzyme) wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the DPP-4 substrate solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time at 37°C.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][19]

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and workflows involving this compound are provided below using the DOT language for Graphviz.

Phenylalanine Metabolism and Neurotransmitter Synthesis

Phenylalanine is a precursor for the synthesis of several important neurotransmitters. This compound, as an analog, can potentially influence this pathway.

Phenylalanine_Metabolism Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr Tyrosine TH Tyrosine Hydroxylase (TH) Tyr->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine DBH Dopamine β- Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine APhe This compound (Analog) APhe->PAH Influences PAH->Tyr TH->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Food Intake GLP1_release GLP-1 Release (from L-cells) Food->GLP1_release Active_GLP1 Active GLP-1 GLP1_release->Active_GLP1 Insulin Insulin Secretion (from β-cells) Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Leads to Glucagon Glucagon Secretion (from α-cells) Glucagon->Blood_Glucose (Suppressed effect on hepatic glucose output) Active_GLP1->Insulin Stimulates Active_GLP1->Glucagon Inhibits DPP4 DPP-4 Enzyme Active_GLP1->DPP4 Inactivation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., 4-APhe derivative) DPP4_Inhibitor->DPP4 Inhibits PAH_Activation PAH_T_state PAH (Inactive T-state) Tetramer PAH_R_state PAH (Active R-state) Tetramer PAH_T_state->PAH_R_state Conformational Change Tyrosine Tyrosine PAH_R_state->Tyrosine Catalyzes Conversion Phe_substrate Phenylalanine (Substrate) Phe_substrate->PAH_R_state Binds to Active Site Phe_allosteric Phenylalanine (Allosteric Effector) Phe_allosteric->PAH_T_state Binds to Allosteric Site APhe This compound APhe->PAH_T_state Interacts with Allosteric Site Experimental_Workflow cluster_molecular_biology Molecular Biology cluster_protein_expression Protein Expression & Purification cluster_analysis Analysis & Labeling Plasmid_prep Prepare Expression Plasmid (Gene with TAG codon) Transformation Co-transform E. coli Plasmid_prep->Transformation Orthogonal_plasmid Prepare Orthogonal System Plasmid (Synthetase/tRNA for 4-APhe) Orthogonal_plasmid->Transformation Culture Culture Cells with 4-APhe Transformation->Culture Induction Induce Protein Expression Culture->Induction Purification Purify Target Protein Induction->Purification MS_analysis Mass Spectrometry (Confirm Incorporation) Purification->MS_analysis Labeling Site-Specific Labeling (e.g., via amino group) Purification->Labeling Functional_assay Functional/Structural Studies Labeling->Functional_assay

References

A Technical Guide to the Safety, Handling, and Storage of 4-Amino-L-phenylalanine Powder

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 4-Amino-L-phenylalanine powder. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound in a research and development environment.

Hazard Identification and Classification

4-Amino-L-phenylalanine is classified with specific hazards according to the Globally Harmonized System (GHS). While some suppliers may not classify it as hazardous under OSHA's 2012 standard, aggregated data from multiple sources indicate potential for irritation.[1][2] A cautious approach is therefore mandatory.

Table 1: GHS Hazard Classification

Hazard Class Hazard Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation[2][3]
Eye Irritation 2 H319: Causes serious eye irritation[2][3]

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2][3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Amino-L-phenylalanine is fundamental to its safe handling and use in experimental settings.

Table 2: Physical and Chemical Data

Property Value
CAS Number 943-80-6[3][4][5]
Molecular Formula C₉H₁₂N₂O₂[4]
Molecular Weight 180.20 g/mol [2][4]
Appearance White to off-white powder[4][6]
Melting Point 232 - 240 °C[4]
Solubility Soluble in water[6][7]

| Purity | ≥ 98% (HPLC)[4] |

Safe Handling Protocols

All manipulations involving 4-Amino-L-phenylalanine powder must be conducted with appropriate safety measures to prevent exposure.

Engineering Controls:

  • Ventilation: Always handle the powder in a well-ventilated area.[3]

  • Fume Hood: All procedures that may generate dust, such as weighing or transferring, should be performed within a certified chemical fume hood to prevent inhalation.[8]

Standard Operating Procedure for Handling:

  • Preparation:

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before starting.

    • Ensure an eyewash station and safety shower are unobstructed and accessible.[8]

    • Don all required Personal Protective Equipment (PPE) as detailed in Section 4.

  • Handling the Solid Compound:

    • Perform all transfers of solid material inside a chemical fume hood.

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[3]

    • Avoid creating dust clouds. When weighing, use a tared, sealed container to minimize dust generation.[8]

    • Avoid direct contact with the solid; use clean, dry spatulas for all transfers.[8]

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.[8]

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.[8][9]

    • Wash hands thoroughly with soap and water after completing the work.[8][9]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Assemble Equipment prep2 Verify Safety Stations (Eyewash, Shower) prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Powder in Sealed Container prep3->handle1 Begin Work handle2 Transfer Powder with Spatula handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 post1 Decontaminate Equipment & Surfaces handle3->post1 Complete Work post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A standard workflow for the safe handling of 4-Amino-L-phenylalanine powder.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to minimize exposure risks.

Table 3: Recommended Personal Protective Equipment

PPE Category Item Specifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[8]
Face Shield Recommended when there is a significant risk of splashing or dust generation.[8]
Hand Protection Chemical-Resistant Gloves Nitrile or neoprene gloves are recommended. For extended contact, consult manufacturer's resistance data. Double gloving is advised.[8]
Body Protection Laboratory Coat Should be fully buttoned. Fire/flame resistant and impervious clothing is recommended.[3][8]

| Respiratory Protection | Dust Mask/Respirator | If dust may be generated, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask at a minimum.[8][10] Work should be conducted in a fume hood.[8] |

Storage and Stability

Proper storage is crucial for maintaining the chemical's stability and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5] Some suppliers recommend long-term storage at 0 - 8 °C or specifically at 4°C.[4][6]

  • Stability: The compound is stable under recommended storage conditions.[5][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5][11][12]

  • Conditions to Avoid: Prevent dust formation and avoid exposure to excess heat.[12]

G start Start: Store 4-Amino-L-phenylalanine node_location Select a Cool, Dry, Well-Ventilated Area start->node_location node_container Use Original or Inert, Tightly Sealed Container node_location->node_container node_incompatibles Store Away From Incompatible Materials (Strong Oxidizers, Acids) node_container->node_incompatibles node_label Ensure Container is Properly Labeled node_incompatibles->node_label end_node End: Safe Storage Achieved node_label->end_node

Caption: Logical diagram for ensuring proper storage conditions.

Emergency Procedures

Rapid and correct response to emergencies can significantly mitigate potential harm.

Table 4: First-Aid Measures

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Get medical attention if skin irritation occurs.[1][3]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1][3]

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1][13] |

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][14]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9][12][14] Firefighters should wear self-contained breathing apparatus.[3][9]

Accidental Release Measures (Spill Protocol):

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Don all appropriate PPE, including respiratory protection.[5]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Gently sweep up the spilled powder, avoiding dust formation.[1][9]

  • Collect the material in a suitable, closed container for disposal.[3][9]

  • Decontaminate the spill area and all equipment used for cleanup.

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3]

G action_node action_node start_node Spill Detected action_node1 Evacuate Area & Ensure Ventilation start_node->action_node1 Initiate Response end_node Spill Secured action_node2 Don Full PPE (incl. Respirator) action_node1->action_node2 action_node3 Contain Spill (Prevent Spread) action_node2->action_node3 action_node4 Gently Sweep Powder (Avoid Dust) action_node3->action_node4 action_node5 Collect in Labeled, Sealed Container action_node4->action_node5 action_node6 Decontaminate Spill Area & Equipment action_node5->action_node6 action_node6->end_node Dispose per Regulations

Caption: A workflow for responding to an accidental spill of the powder.

Disposal Considerations

Contaminated materials and unused product must be disposed of properly to prevent environmental contamination and accidental exposure.

  • Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[9]

  • Regulations: Dispose of the contents/container in accordance with all applicable local, state, and federal laws and regulations.[3]

  • Packaging: Dispose of contaminated packaging as unused product.[9]

Toxicological Information

The toxicological properties of 4-Amino-L-phenylalanine have not been thoroughly investigated.[8][9] However, based on GHS classifications provided by multiple chemical suppliers, the primary toxicological concerns are irritation.

  • Acute Effects: May be harmful if inhaled, causing respiratory tract irritation.[5][14] May be harmful if absorbed through the skin, causing skin irritation.[5][14] Causes serious eye irritation upon contact.[3] May be harmful if swallowed.[5][14]

  • Chronic Effects: No data is available regarding carcinogenic, mutagenic, or reproductive effects.[11][14]

References

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of 4-Aminophenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid 4-Aminophenylalanine (pAF) into proteins. This powerful technique, primarily achieved through amber codon suppression, opens up a myriad of possibilities for protein engineering, drug discovery, and fundamental biological research. The protocols outlined below are tailored for use in Escherichia coli, a commonly used host for recombinant protein production.

Introduction to Site-Specific Incorporation of this compound

Site-specific incorporation of this compound (pAF) into a protein's primary sequence allows for the introduction of a unique chemical handle—an aniline side chain. This functionality is not present in any of the 20 canonical amino acids and serves as a versatile tool for a variety of downstream applications. The aromatic amine of pAF can be used for bioorthogonal conjugation reactions, enabling the precise attachment of payloads such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) to a specific site on the protein of interest. This level of control is crucial in the development of next-generation therapeutics like antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio is critical for efficacy and safety.[1]

The most established method for site-specific incorporation of pAF is through the expansion of the genetic code.[2][3][4] This is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode for the non-canonical amino acid.[5][6] This process requires two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The orthogonal aaRS is engineered to specifically recognize and charge pAF onto the cognate tRNA. This tRNA, in turn, has its anticodon mutated to recognize the UAG codon on the messenger RNA (mRNA) during translation, thereby inserting pAF at the desired position in the polypeptide chain.[6]

Key Applications in Research and Drug Development

The ability to incorporate pAF at a specific site within a protein has numerous applications:

  • Antibody-Drug Conjugates (ADCs): The aniline side chain of pAF provides a reactive handle for the site-specific attachment of cytotoxic drugs to an antibody, ensuring a homogeneous product with a defined drug-to-antibody ratio (DAR).[1]

  • Biophysical Probes: Fluorophores, spin labels, or other biophysical probes can be attached to the pAF residue to study protein structure, dynamics, and interactions.

  • Protein-Protein Interactions: The unique chemical properties of pAF can be exploited to study and modulate protein-protein interactions.[7][8]

  • Enzyme Engineering: Incorporation of pAF can be used to introduce novel catalytic activities or to probe enzyme mechanisms.

  • Biomaterials: The aniline group can be used for crosslinking proteins to create novel biomaterials with tailored properties.[9]

Experimental Workflow and Protocols

The following sections provide a detailed protocol for the site-specific incorporation of pAF into a target protein in E. coli using the amber suppression method with a pEVOL-based plasmid system.

Overview of the Experimental Workflow

The overall process can be broken down into several key stages, as illustrated in the diagram below.

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_downstream Downstream Processing plasmid_prep Plasmid Preparation mutagenesis Site-Directed Mutagenesis plasmid_prep->mutagenesis Introduce TAG codon transformation Co-transformation mutagenesis->transformation culture Cell Culture & Induction transformation->culture Inoculate culture harvest Cell Harvest & Lysis culture->harvest Express protein purification Protein Purification harvest->purification Extract protein analysis Analysis & Characterization purification->analysis Verify incorporation

Caption: Experimental workflow for pAF incorporation.

Detailed Experimental Protocol

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest (POI)

  • pEVOL plasmid encoding the orthogonal aaRS/tRNA pair for pAF

  • This compound (pAF)

  • LB agar plates and LB medium

  • Antibiotics (e.g., ampicillin and chloramphenicol)

  • L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Standard molecular biology reagents and equipment

Protocol:

  • Site-Directed Mutagenesis:

    • Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest using a standard site-directed mutagenesis protocol (e.g., QuikChange).

    • Verify the mutation by DNA sequencing.

  • Co-transformation:

    • Co-transform the E. coli expression strain with the plasmid containing your mutated gene of interest and the pEVOL plasmid carrying the orthogonal aaRS/tRNA pair.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin for the POI plasmid and chloramphenicol for the pEVOL plasmid).

    • Incubate the plates overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 5-10 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB medium (e.g., 1 L) containing both antibiotics with the overnight culture.

    • Add this compound to the culture medium to a final concentration of 1 mM.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).

    • Induce the expression of your protein of interest by adding IPTG to a final concentration of 1 mM.

    • Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) with shaking.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells using a standard method such as sonication or French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the protein containing pAF from the clarified lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).[10] The purification protocol will depend on the specific properties of your protein and any purification tags it may contain.

  • Analysis and Characterization:

    • Confirm the successful incorporation of pAF at the desired site using mass spectrometry (e.g., ESI-MS).[11]

    • Assess the purity and yield of the final protein product using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Quantitative Data

The efficiency and fidelity of non-canonical amino acid incorporation can be influenced by several factors, including the specific aaRS/tRNA pair, the expression host, the location of the amber codon within the gene, and the culture conditions. The following table summarizes typical quantitative data for the incorporation of pAF and similar non-canonical amino acids.

ParameterTypical ValueMethod of DeterminationReferences
Incorporation Efficiency 10-55%Mass Spectrometry, Western Blot[12]
Protein Yield 1-30 mg/L of cultureProtein Concentration Assay[11][13]
Incorporation Fidelity >95%Mass Spectrometry[14]

Downstream Application: Bioorthogonal Labeling

The incorporated pAF residue can be used for subsequent bioorthogonal labeling reactions. One common approach is the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine-functionalized probe and the aniline group of pAF.

bioorthogonal_labeling cluster_protein Protein with pAF cluster_probe Functional Probe cluster_conjugate Labeled Protein protein_pAF Protein-pAF labeled_protein Labeled Protein Conjugate protein_pAF->labeled_protein Diels-Alder Cycloaddition tetrazine_probe Tetrazine-Probe (e.g., Fluorophore, Drug) tetrazine_probe->labeled_protein

Caption: Bioorthogonal labeling of a pAF-containing protein.

Protocol for Bioorthogonal Labeling:
  • Prepare the Protein:

    • Buffer exchange the purified pAF-containing protein into a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Prepare the Labeling Reagent:

    • Dissolve the tetrazine-functionalized probe in a compatible solvent (e.g., DMSO).

  • Labeling Reaction:

    • Add the tetrazine probe to the protein solution at a molar excess (e.g., 5-10 fold).

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Purification:

    • Remove the excess, unreacted probe using a desalting column or dialysis.

  • Analysis:

    • Confirm successful labeling by mass spectrometry and/or SDS-PAGE with fluorescence imaging if a fluorescent probe was used.

Conclusion

The site-specific incorporation of this compound provides a robust and versatile platform for the precise engineering of proteins. The protocols and information provided in these application notes offer a starting point for researchers to harness this technology for a wide range of applications in basic science and therapeutic development. Careful optimization of expression and labeling conditions will be crucial for achieving high yields and efficiencies for specific proteins of interest.

References

Application Notes: Site-Specific Incorporation of 4-Aminophenylalanine into Proteins using Cell-Free Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for the rapid production of recombinant proteins.[1][2] This in vitro method circumvents the complexities and limitations of using living cells, offering an open environment that allows for precise control over the reaction components.[1][2][3] One of the most significant advantages of CFPS is the ability to easily incorporate non-canonical amino acids (ncAAs), such as 4-Aminophenylalanine (pAF), into a target protein at specific sites.[4][5][6] The incorporation of pAF, an analog of phenylalanine with an amino group at the para position, introduces a unique chemical handle that can be used for a variety of applications, including protein-protein conjugation, protein immobilization, and the introduction of novel spectroscopic probes.

These application notes provide a detailed protocol for the site-specific incorporation of this compound into a target protein using an E. coli-based cell-free protein synthesis system.

Principle of the Method

The site-specific incorporation of this compound relies on the utilization of an orthogonal translation system (OTS). An OTS consists of an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA) that are engineered to be mutually specific and not to cross-react with the endogenous translational machinery of the E. coli extract.[7] In this system, a nonsense codon, typically the amber stop codon (UAG), is introduced into the gene of interest at the desired incorporation site. The o-tRNA is engineered to recognize this UAG codon, and the o-aaRS specifically charges the o-tRNA with this compound. When this entire system is added to the CFPS reaction, the ribosome pauses at the UAG codon and, instead of terminating translation, incorporates pAF into the growing polypeptide chain.

Key Components and Considerations

  • E. coli Cell Extract: The source of the translational machinery. Extracts from strains engineered to lack release factor 1 (RF1), which recognizes the UAG stop codon, can significantly improve the efficiency of ncAA incorporation.[5]

  • Orthogonal Translation System (OTS): A matched pair of an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and an orthogonal tRNA (o-tRNA). For this compound, an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding tRNA have been shown to be effective for in vivo incorporation and are suitable for CFPS.

  • DNA Template: A plasmid or linear DNA encoding the gene of interest with an in-frame amber (TAG) codon at the desired site of pAF incorporation.

  • This compound (pAF): The non-canonical amino acid to be incorporated. The optimal concentration needs to be determined empirically but typically ranges from 0.5 mM to 2 mM.

  • Energy Source and Buffers: A mixture of ATP, GTP, and a regeneration system (e.g., creatine phosphate and creatine kinase) along with a buffer containing essential ions and cofactors to sustain protein synthesis.

Workflow Overview

The overall workflow for the cell-free synthesis of a protein containing this compound involves the preparation of the CFPS reaction mixture, incubation to allow for transcription and translation, and subsequent analysis to confirm protein expression and pAF incorporation.

G cluster_prep Reaction Preparation cluster_reaction CFPS Reaction cluster_analysis Analysis prep_extract E. coli Cell Extract reaction Incubate at 30-37°C for 2-4 hours prep_extract->reaction prep_energy Energy Source & Buffers prep_energy->reaction prep_ots Orthogonal Translation System (o-aaRS & o-tRNA) prep_ots->reaction prep_paf This compound (pAF) prep_paf->reaction prep_dna DNA Template (with TAG codon) prep_dna->reaction analysis_sds SDS-PAGE Analysis reaction->analysis_sds analysis_ms Mass Spectrometry reaction->analysis_ms analysis_func Functional Assays reaction->analysis_func G start CFPS Reaction Product purify Affinity Purification start->purify sds_page SDS-PAGE Confirmation purify->sds_page digest Tryptic Digest purify->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Data Analysis (Mass Shift Confirmation) lc_ms->data_analysis G cluster_transcription Transcription cluster_translation Translation dna DNA Template (Gene with TAG codon) rna_pol T7 RNA Polymerase dna->rna_pol mrna mRNA rna_pol->mrna ribosome Ribosome mrna->ribosome protein Protein with pAF ribosome->protein Elongation o_trna o-tRNA(CUA) o_aars Orthogonal aaRS o_trna->o_aars paf This compound paf->o_aars charged_trna pAF-tRNA(CUA) o_aars->charged_trna charged_trna->ribosome

References

Application Notes and Protocols for In Vivo Photo-Cross-Linking Studies Using Photo-Activatable Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing genetically encoded photo-activatable unnatural amino acids (UAAs) to investigate protein-protein interactions (PPIs) directly within living cells. This technique, a powerful tool in chemical biology and drug discovery, allows for the covalent capture of transient and stable interactions in their native physiological context. While the initial topic specified 4-Aminophenylalanine, the primary and most extensively documented UAA for in vivo photo-cross-linking is p-benzoyl-L-phenylalanine (pBpa). Therefore, the following protocols and data are based on the well-established use of pBpa.

Introduction

In vivo photo-cross-linking using UAAs is a sophisticated method to identify and map protein interactions.[1][2][3] The technique relies on the site-specific incorporation of a photo-activatable UAA, such as pBpa, into a protein of interest (the "bait" protein) in response to a nonsense codon (e.g., the amber stop codon, TAG).[4][5] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the nonsense codon and inserts the UAA during protein translation.[4][5] Upon exposure to UV light of a specific wavelength, the photo-activatable group on the UAA becomes reactive and forms a covalent bond with nearby molecules, effectively "trapping" interacting partners (the "prey" proteins).[2][4] These covalently linked complexes can then be isolated and the interacting proteins identified by mass spectrometry.[6][7] This approach offers high spatial and temporal resolution for studying PPIs in their native cellular environment.[2]

Data Presentation

The efficiency and specificity of in vivo photo-cross-linking are influenced by several key parameters. The following tables summarize typical quantitative data and a comparison of commonly used photo-cross-linking amino acids.

Table 1: Quantitative Parameters for In Vivo Photo-Cross-Linking with p-Benzoyl-L-phenylalanine (pBpa)

ParameterTypical Value/RangeOrganism/Cell TypeNotes
pBpa Concentration in Media0.5 - 1 mME. coli, Yeast, Mammalian CellsOptimal concentration should be determined empirically.[8]
UV Irradiation Wavelength350 - 365 nmGeneralLow-energy UV light minimizes cell damage.[2][8]
UV Irradiation Time10 - 30 minutesE. coli, Mammalian CellsDuration should be optimized to maximize cross-linking and minimize photo-damage.[8][9]
Cross-linking Efficiency>50% (for dimers)E. coliEfficiency can vary significantly depending on the interaction partners and the position of pBpa incorporation.[5]
Cross-linking Distance~3.1 ÅGeneralThe short cross-linking distance provides high-resolution interaction mapping.

Table 2: Comparison of Common Photo-Cross-Linking Unnatural Amino Acids

Unnatural Amino AcidActivation Wavelength (nm)Reactive SpeciesKey Features
p-benzoyl-L-phenylalanine (pBpa)~350-365Triplet benzophenoneChemically stable, activated by non-damaging UV light, relatively specific C-H and N-H insertions.[2][10]
p-azido-L-phenylalanine (pAzpa)~254-280 or >350 (with modifications)NitreneHighly reactive and less specific, can be activated by shorter wavelength UV light which may cause more cell damage.[6][11][12]
Diazirine-containing amino acids (e.g., photo-leucine, photo-methionine)~350-380CarbeneHighly reactive and can insert into a wide range of bonds, providing broader cross-linking potential.[13]

Experimental Protocols

The following are detailed protocols for key experiments in an in vivo photo-cross-linking study using pBpa.

Protocol 1: Genetic Incorporation of pBpa into a Target Protein in Mammalian Cells

Materials:

  • Mammalian cell line of choice

  • Expression vector for the target protein containing an in-frame amber stop codon (TAG) at the desired site of pBpa incorporation.

  • Expression vector for an orthogonal aminoacyl-tRNA synthetase (aaRS) specific for pBpa (e.g., an evolved E. coli tyrosyl-tRNA synthetase) and its corresponding suppressor tRNA.

  • Transfection reagent

  • Cell culture medium and supplements

  • p-benzoyl-L-phenylalanine (pBpa)

Methodology:

  • Cell Culture and Transfection:

    • Plate mammalian cells to achieve 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the expression vector for the TAG-mutated target protein and the vector for the pBpa-specific aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's protocol.

  • pBpa Supplementation:

    • After 4-6 hours of transfection, replace the medium with fresh culture medium supplemented with pBpa. The final concentration of pBpa typically ranges from 0.5 to 1 mM.[8] It is recommended to perform a titration to determine the optimal concentration for your cell line and protein of interest.

  • Protein Expression:

    • Incubate the cells for 24-48 hours to allow for the expression of the target protein containing pBpa. The expression level of the full-length, pBpa-incorporated protein should be verified by Western blotting.

Protocol 2: In Vivo Photo-Cross-Linking

Materials:

  • Cells expressing the pBpa-containing target protein

  • Phosphate-buffered saline (PBS), ice-cold

  • UV lamp with an emission maximum around 365 nm (e.g., a B100-AP UV lamp).[9]

Methodology:

  • Cell Preparation:

    • Gently wash the cells twice with ice-cold PBS to remove the culture medium.

    • Aspirate the final PBS wash, leaving a thin layer of PBS covering the cells.

  • UV Irradiation:

    • Place the cell culture dish on ice.

    • Irradiate the cells with UV light (365 nm) for 10-30 minutes.[8][9] The distance from the lamp to the cells should be consistent. Optimization of the irradiation time is crucial to maximize cross-linking efficiency while minimizing cell death and non-specific cross-linking.

    • A non-irradiated control sample (cells expressing the pBpa-containing protein but not exposed to UV light) should always be included to identify UV-independent interactions.

Protocol 3: Analysis of Cross-Linked Products

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody against the target protein or an epitope tag

  • Protein A/G beads

  • SDS-PAGE gels and Western blotting reagents

  • Mass spectrometer and associated reagents for sample preparation and analysis.

Methodology:

  • Cell Lysis and Immunoprecipitation:

    • Lyse the UV-irradiated and control cells with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Perform immunoprecipitation of the bait protein and its cross-linked partners using an antibody against the bait protein or its tag.

  • SDS-PAGE and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the protein complexes by SDS-PAGE.

    • Visualize the cross-linked products by Western blotting using an antibody against the bait protein. Cross-linked complexes will appear as higher molecular weight bands that are present in the UV-irradiated sample but absent or significantly reduced in the non-irradiated control.

  • Mass Spectrometry Analysis:

    • Excise the higher molecular weight bands corresponding to the cross-linked complexes from a Coomassie-stained SDS-PAGE gel.

    • Perform in-gel digestion of the proteins (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

    • Identify the interacting proteins by searching the MS/MS data against a protein database.[7] Specialized software can be used to identify the cross-linked peptides and pinpoint the site of interaction.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Bait_Protein Bait Protein (with pBpa) Receptor->Bait_Protein Activation Ligand Ligand Ligand->Receptor Binding Prey_Protein_1 Prey Protein 1 Bait_Protein->Prey_Protein_1 Interaction Prey_Protein_2 Prey Protein 2 Bait_Protein->Prey_Protein_2 Interaction Signaling_Cascade Signaling_Cascade Prey_Protein_1->Signaling_Cascade Downstream Effects

Caption: A diagram illustrating a hypothetical signaling pathway where a bait protein containing pBpa interacts with prey proteins upon receptor activation.

Experimental Workflow Diagram

Experimental_Workflow A 1. Genetic Incorporation of pBpa - Transfect cells with plasmids for  bait protein (TAG) and aaRS/tRNA - Supplement media with pBpa B 2. In Vivo Photo-Cross-Linking - Wash cells with PBS - Irradiate with 365 nm UV light A->B C 3. Cell Lysis and   Immunoprecipitation - Lyse cells and pull down bait protein B->C D 4. SDS-PAGE and   Western Blot Analysis - Separate complexes and visualize  higher molecular weight bands C->D E 5. Mass Spectrometry - Excise bands, in-gel digest - LC-MS/MS analysis D->E F 6. Data Analysis - Identify interacting proteins E->F

Caption: A flowchart outlining the major steps of an in vivo photo-cross-linking experiment.

Logical Relationship Diagram

Logical_Relationship cluster_0 Prerequisites cluster_1 Process cluster_2 Activation & Outcome Orthogonal_System Orthogonal aaRS/tRNA Pair Incorporation Site-Specific Incorporation Orthogonal_System->Incorporation TAG_Mutation TAG Codon in Bait Gene TAG_Mutation->Incorporation pBpa p-benzoyl-L-phenylalanine pBpa->Incorporation UV_Activation UV Light (365 nm) Incorporation->UV_Activation Covalent_Bond Covalent Cross-Link UV_Activation->Covalent_Bond

Caption: A diagram showing the logical dependencies for successful in vivo photo-cross-linking.

References

Application Notes and Protocols for 4-Aminophenylalanine in Peptide Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-aminophenylalanine, and its derivative 4-azido-L-phenylalanine (pAzF), in peptide photoaffinity labeling. This powerful technique is instrumental in elucidating peptide-protein interactions, identifying target receptors, and mapping binding sites, thereby accelerating drug discovery and development.

Introduction to Photoaffinity Labeling

Photoaffinity labeling is a versatile technique used to covalently cross-link a ligand (in this case, a peptide) to its interacting protein partner upon photoactivation. This is achieved by incorporating a photoreactive unnatural amino acid, such as 4-azido-L-phenylalanine, into the peptide sequence. Upon exposure to UV light, the azido group of 4-azidophenylalanine forms a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues of the target protein. This allows for the capture of transient or low-affinity interactions that are often difficult to study using traditional methods.

Key Applications of this compound Derivatives in Peptide Photoaffinity Labeling

  • Target Identification and Validation: Identifying the specific protein targets of bioactive peptides is a crucial step in understanding their mechanism of action. Peptides incorporating 4-azido-L-phenylalanine can be used as probes to covalently label their binding partners in complex biological samples, such as cell lysates or even in living cells. The labeled proteins can then be identified using mass spectrometry.

  • Binding Site Mapping: By strategically placing 4-azido-L-phenylalanine at different positions within a peptide sequence, it is possible to map the specific regions of interaction between the peptide and its target protein. This provides valuable structural information for understanding binding specificity and for the rational design of improved peptide-based therapeutics.

  • Studying Protein-Protein Interactions: Photoaffinity labeling is a powerful tool for investigating dynamic protein-protein interactions, such as those involving G-protein coupled receptors (GPCRs). By incorporating 4-azido-L-phenylalanine into a peptide ligand, researchers can capture and characterize the interaction of the ligand with its receptor and associated signaling proteins like G-proteins and β-arrestins.[1][2]

Experimental Workflow

The general workflow for a peptide photoaffinity labeling experiment involves several key stages, from the synthesis of the photoreactive peptide to the identification of the cross-linked protein.

G cluster_0 Probe Preparation cluster_1 Cross-linking cluster_2 Analysis A Peptide Synthesis with 4-Azido-L-phenylalanine B Incubation with Target Sample A->B Photoreactive Peptide C UV Irradiation B->C Formation of Peptide-Protein Complex D SDS-PAGE Analysis C->D Covalent Cross-linking E Enrichment of Cross-linked Complex D->E F Mass Spectrometry Analysis E->F G Target Protein Identification F->G G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Peptide Agonist (with pAzF) GPCR GPCR Ligand->GPCR Binding & Photo-crosslinking G_protein Heterotrimeric G-Protein (αβγ-GDP) GPCR->G_protein Activation (GEF activity) G_alpha Gα-GTP G_protein->G_alpha GDP/GTP Exchange G_betagamma Gβγ G_protein->G_betagamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_betagamma->Effector Modulation G cluster_0 Plasma Membrane cluster_1 Intracellular GPCR_P Phosphorylated GPCR Arrestin β-Arrestin GPCR_P->Arrestin Recruitment & Binding GRK GRK Arrestin->GPCR_P Desensitization (Blocks G-protein) AP2 AP2 Arrestin->AP2 Scaffolding MAPK_cascade MAPK Cascade (e.g., ERK) Arrestin->MAPK_cascade Signal Transduction Clathrin Clathrin AP2->Clathrin Endocytosis Endocytosis Clathrin->Endocytosis

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-4-Amino-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. 4-Amino-L-phenylalanine (Aph) is a particularly interesting non-natural amino acid, as its derivatives have been shown to act as potent inhibitors of enzymes such as Dipeptidyl Peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[1]

This document provides a detailed guide for the successful incorporation of Fmoc-4-Amino-L-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). It covers the essential orthogonal protection strategy, recommended coupling protocols, and final cleavage conditions.

Orthogonal Protection Strategy: A Critical Requirement

The primary amino group on the side chain of 4-Amino-L-phenylalanine is nucleophilic and will compete with the N-terminal α-amino group during coupling steps if left unprotected. This leads to undesired side-chain acylation and the formation of branched peptide impurities, significantly reducing the yield of the target peptide.

To prevent these side reactions, an orthogonal protection strategy is essential.[2] The standard and most effective approach is to use the tert-butyloxycarbonyl (Boc) group to protect the side-chain amino group. The commercially available building block, Fmoc-4-(Boc-amino)-L-phenylalanine , is the recommended starting material for this purpose.[3] The Boc group is stable under the basic conditions (e.g., piperidine in DMF) used for the removal of the N-terminal Fmoc group but is readily cleaved during the final acid-mediated cleavage of the peptide from the resin.[2]

Orthogonal_Protection cluster_cycle SPPS Elongation Cycle Peptide_Resin Resin-Peptide-(Fmoc)N-... Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Deprotection Base Labile Free_Amine Resin-Peptide-NH2... Deprotection->Free_Amine Coupling Coupling Fmoc-Aph(Boc)-OH + Activator Free_Amine->Coupling Elongated_Peptide Resin-Peptide-CO-NH-Aph(Boc)-(Fmoc)N... Coupling->Elongated_Peptide Final_Cleavage Final Cleavage (TFA Cocktail) Elongated_Peptide->Final_Cleavage Acid Labile (Fmoc stable) Final_Peptide H2N-Peptide-CO-NH-Aph(NH2)-COOH Final_Cleavage->Final_Peptide Simultaneous Side-chain Deprotection

Caption: Orthogonal protection strategy in SPPS.

Data Presentation: Comparison of Coupling Reagents

The incorporation of bulky, non-canonical amino acids like Fmoc-4-(Boc-amino)-L-phenylalanine can sometimes be challenging due to steric hindrance. The choice of coupling reagent is therefore critical to ensure high coupling efficiency and minimize side reactions such as racemization. While HBTU is a commonly used coupling reagent, HATU is generally recommended for sterically hindered amino acids due to its formation of a more reactive OAt-active ester, leading to faster and more complete reactions.[4][5]

Coupling ReagentActive Ester IntermediateRelative ReactivityRecommended forPotential Issues
HBTU OBt-esterGoodStandard CouplingsSlower kinetics with hindered amino acids, potential for incomplete coupling.
HATU OAt-esterExcellentHindered amino acids, "difficult" sequences, rapid protocols.[2][4][6]Higher cost compared to HBTU.
DIC/OxymaPure Oxyma-esterGoodMinimizing racemization.Generally slower than aminium salts.

Experimental Protocols

Materials and Reagents
  • Fmoc-4-(Boc-amino)-L-phenylalanine

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Coupling reagents (HATU or HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), Water

  • Diethyl ether, cold

Protocol 1: Manual Solid-Phase Peptide Synthesis Workflow

This protocol outlines a single coupling cycle for incorporating Fmoc-4-(Boc-amino)-L-phenylalanine.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF in a reaction vessel for 30-60 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-4-(Boc-amino)-L-phenylalanine (HATU activation):

    • In a separate vessel, dissolve Fmoc-4-(Boc-amino)-L-phenylalanine (4 equivalents relative to resin loading), HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

SPPS_Workflow start Start with Resin-Peptide-(Fmoc)N deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM, DMF) deprotection->wash1 coupling 4. Couple to Resin wash1->coupling prepare_aa 3. Prepare Activated AA Fmoc-Aph(Boc)-OH + HATU + DIPEA prepare_aa->coupling wash2 5. Wash (DMF, DCM, DMF) coupling->wash2 kaiser_test 6. Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Recouple) next_cycle Next Amino Acid kaiser_test->next_cycle Negative next_cycle->deprotection Continue Elongation final_cleavage Final Cleavage next_cycle->final_cleavage Sequence Complete

Caption: SPPS workflow for one coupling cycle.

Protocol 2: Final Peptide Cleavage and Deprotection

This protocol removes the side-chain protecting groups (including Boc from the 4-amino-L-phenylalanine) and cleaves the peptide from the resin.

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with DCM and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and robust option is Reagent K : TFA/water/TIS (95:2.5:2.5 v/v/v). The scavengers (water and TIS) are crucial to prevent side reactions and protect sensitive residues.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Peptide Precipitation:

    • Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Peptide Collection and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Example: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Peptides incorporating 4-Amino-L-phenylalanine can act as inhibitors of DPP-4. DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving GLP-1 and GIP, DPP-4 reduces their ability to stimulate insulin release.

DPP-4 inhibitors containing 4-Amino-L-phenylalanine can block the active site of the enzyme, preventing the degradation of GLP-1 and GIP.[1] This leads to prolonged activity of these incretin hormones, resulting in increased insulin secretion and improved glycemic control, which is a therapeutic strategy for type 2 diabetes.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake L_Cells Intestinal L-Cells Food->L_Cells Stimulates GLP1 Active GLP-1 L_Cells->GLP1 Secretes Beta_Cells β-Cells Insulin Insulin Secretion Beta_Cells->Insulin Increases Glucose_Control Improved Glucose Control Insulin->Glucose_Control GLP1->Beta_Cells Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Aph_Peptide 4-Aph-Peptide (DPP-4 Inhibitor) Aph_Peptide->DPP4 Inhibits

Caption: Mechanism of DPP-4 inhibition.

References

Application Notes and Protocols: 4-Aminophenylalanine as a Biocompatible Catalyst for Hydrazone Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazone ligation is a powerful tool for bioconjugation, enabling the formation of stable carbon-nitrogen bonds under mild, aqueous conditions. This reaction is central to various applications, including drug delivery, protein labeling, and the creation of complex biomaterials. However, the slow reaction kinetics at neutral pH often limit its utility, particularly when working with sensitive biological molecules. While aniline has been traditionally used as a catalyst to accelerate this reaction, its cytotoxicity and tendency to denature proteins at required concentrations pose significant challenges.[1][2]

4-Aminophenylalanine (4a-Phe), a non-proteinogenic amino acid, has emerged as a superior, biocompatible nucleophilic catalyst for hydrazone ligations.[1][3] It offers catalytic efficacy comparable to aniline while being significantly less detrimental to protein structure and function, even at high concentrations.[2] This makes 4a-Phe an ideal choice for applications involving fragile biomolecules that require neutral pH and physiological temperatures to maintain their integrity.[1][2]

Key Features and Applications

Enhanced Biocompatibility: 4a-Phe is a zwitterionic and more hydrophilic molecule compared to aniline, which contributes to its reduced tendency to denature proteins.[2] Studies have shown that it is significantly less detrimental to the native structure of sensitive proteins like tubulin.[1][2]

High Catalytic Efficacy: 4a-Phe maintains approximately 70% of the catalytic efficacy of aniline, providing substantial rate enhancements for hydrazone formation at neutral pH.[2][3]

Favorable Low-Temperature Kinetics: Uniquely, the rate of 4a-Phe-catalyzed hydrazone ligation can increase at lower temperatures (e.g., 0°C).[2][3] This is attributed to the exothermic nature of the intermediate imine formation, a key step in the catalytic cycle.[2] This property is particularly advantageous when working with thermally sensitive biomolecules.

Versatile Applications:

  • Site-specific protein labeling: 4a-Phe facilitates the efficient labeling of proteins containing aldehyde or ketone functionalities with hydrazine- or aminooxy-functionalized probes (e.g., fluorophores, biotin, drugs).[2][4]

  • Drug Development: Its biocompatibility makes it suitable for in situ drug conjugation and the development of antibody-drug conjugates (ADCs) or other targeted delivery systems.

  • Biomaterial Science: 4a-Phe can be used to crosslink hydrogels and other biomaterials under cytocompatible conditions.

Catalytic Mechanism

The catalytic activity of this compound in hydrazone ligation proceeds through the formation of a reactive imine intermediate with the carbonyl compound (aldehyde or ketone). This intermediate is more susceptible to nucleophilic attack by the hydrazine, thereby accelerating the overall reaction rate.

Hydrazone_Ligation_Mechanism Aldehyde Aldehyde/Ketone (R-CHO) Imine Schiff Base Intermediate Aldehyde->Imine + Catalyst Catalyst This compound Hydrazine Hydrazine (R'-NHNH2) Imine->Aldehyde - Catalyst Hydrazone Hydrazone Product Imine->Hydrazone + Hydrazine Catalyst_regen This compound (regenerated) Hydrazone->Catalyst_regen - H2O Water H2O General_Protocol Start Start Prepare_Reactants 1. Prepare Reactant Solutions - Carbonyl-containing molecule - Hydrazine-functionalized probe - this compound catalyst Start->Prepare_Reactants Mix_Reactants 2. Mix Reactants Combine carbonyl molecule and hydrazine probe in buffer (e.g., PBS, pH 7.4) Prepare_Reactants->Mix_Reactants Add_Catalyst 3. Add Catalyst Add this compound to the reaction mixture Mix_Reactants->Add_Catalyst Incubate 4. Incubate Incubate at desired temperature (e.g., 4°C, 25°C, or 37°C) Add_Catalyst->Incubate Monitor_Reaction 5. Monitor Reaction (Optional) Track progress via HPLC, MS, or spectroscopy Incubate->Monitor_Reaction Purify 6. Purify Conjugate Remove excess reagents and catalyst (e.g., dialysis, SEC) Monitor_Reaction->Purify End End Purify->End

References

Applications of 4-Aminophenylalanine in Enzyme Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylalanine (4-APhe) is a non-proteinogenic amino acid that has emerged as a valuable building block in the design of potent and selective enzyme inhibitors. Its unique structural features, including a primary aromatic amine, allow for diverse chemical modifications and specific interactions within enzyme active sites. This document provides detailed application notes and protocols for the use of 4-APhe in the design of inhibitors for clinically relevant enzymes, including Dipeptidyl Peptidase IV (DPP-4), Aminopeptidase N (APN), and Glutamate Carboxypeptidase II (GCPII).

Application Notes

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. The this compound scaffold has been successfully incorporated into DPP-4 inhibitors, where the amino group can form key interactions with the S2 pocket of the enzyme.

A notable example is a series of this compound derivatives that have demonstrated potent and selective inhibition of DPP-4. For instance, certain compounds within this series have exhibited IC50 values in the nanomolar range.[1] The design of these inhibitors often involves the modification of the amino group of the 4-APhe residue to optimize binding affinity and pharmacokinetic properties.

Aminopeptidase N (APN/CD13) Inhibitors

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed in various cancers and is implicated in tumor invasion, metastasis, and angiogenesis.[2][3][4] As such, APN is a promising target for the development of novel anticancer agents. The this compound moiety can be utilized in the design of APN inhibitors to interact with the enzyme's active site. The amino group of 4-APhe can serve as a zinc-binding group or as a point for further chemical elaboration to enhance potency and selectivity. Inhibition of APN in cancer cells can lead to an amino acid deprivation response, activating stress-related pathways and ultimately inducing apoptosis.[5]

Glutamate Carboxypeptidase II (GCPII) Inhibitors

Glutamate Carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is a metallopeptidase that is highly expressed in the nervous system and prostate cancer cells. In the brain, GCPII hydrolyzes N-acetylaspartylglutamate (NAAG) to produce glutamate.[6][7] Excessive glutamate levels are associated with excitotoxicity and have been implicated in various neurological disorders, including stroke, traumatic brain injury, and amyotrophic lateral sclerosis.[6][7][8] Therefore, inhibiting GCPII is a promising therapeutic strategy for these conditions. The design of GCPII inhibitors can incorporate 4-APhe to target the glutamate binding pocket of the enzyme.

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected this compound-containing compounds against their target enzymes.

Table 1: Inhibitory Activity of this compound Derivatives against Dipeptidyl Peptidase IV (DPP-4)

CompoundTarget EnzymeIC50 (nM)Reference
Phenylalanine Derivative 10DPP-428[1]
Cyclohexylalanine Derivative 25DPP-4Potent (exact value not specified)[1]

Table 2: Inhibitory Activity of Urea-Based Inhibitors against Glutamate Carboxypeptidase II (GCPII)

CompoundTarget EnzymeIC50 (nM)Reference
Compound 1GCPII17[9]
Compound 2GCPII0.5[9]
Compound 3GCPII14[9]
Compound 4GCPII0.06[9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a this compound-Containing Peptide

This protocol describes the manual solid-phase synthesis of a peptide incorporating 4-APhe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-aminophenylalanine(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptide cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-4-aminophenylalanine(Boc)-OH at the desired position.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of 4-APhe-containing compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In the wells of the 96-well plate, add 2 µL of the test compound dilutions.

    • For the positive control, add a known DPP-4 inhibitor (e.g., sitagliptin).

    • For the negative control (100% activity), add 2 µL of DMSO.

    • Add 48 µL of the DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

    • Immediately start monitoring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 30-60 minutes at 37°C.[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the negative control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Aminopeptidase N (APN) Inhibition Assay

This protocol describes a colorimetric assay for measuring the inhibitory activity of 4-APhe derivatives against APN.

Materials:

  • Porcine kidney microsomal APN

  • APN substrate: L-Leucine-p-nitroanilide

  • Assay buffer: Phosphate buffered saline (PBS, e.g., 50 mM, pH 7.2)

  • Test compounds (dissolved in DMSO)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of APN in PBS.

    • Prepare a stock solution of L-Leucine-p-nitroanilide in a suitable solvent (e.g., DMSO) and then dilute in PBS.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In the wells of the 96-well plate, add the test compound dilutions.

    • For the positive control, add a known APN inhibitor (e.g., bestatin).

    • For the negative control, add DMSO.

    • Add the APN enzyme solution to each well.

    • Incubate the plate at 37°C for 5 minutes.

  • Enzymatic Reaction:

    • Start the reaction by adding the L-Leucine-p-nitroanilide substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction (if necessary, e.g., by adding acetic acid).

    • Measure the absorbance at 405 nm.[11]

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value as described for the DPP-4 assay.

Protocol 4: In Vitro Glutamate Carboxypeptidase II (GCPII) Inhibition Assay

This protocol details a radioenzymatic assay to assess the inhibitory potential of 4-APhe-containing compounds against GCPII.

Materials:

  • Recombinant human GCPII

  • Radiolabeled substrate: N-acetyl-L-aspartyl-L-[3,4-³H]glutamate ([³H]NAAG)

  • Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing CoCl₂ (e.g., 1 mM)

  • Test compounds (dissolved in a suitable solvent)

  • Ion-exchange resin (e.g., AG1-X8)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of GCPII in assay buffer.

    • Prepare a working solution of [³H]NAAG in assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In microcentrifuge tubes, combine the test compound, GCPII enzyme solution, and assay buffer.

    • For the positive control, add a known GCPII inhibitor (e.g., 2-PMPA).

    • For the negative control, add the vehicle solvent.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the [³H]NAAG solution.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., ice-cold sodium phosphate buffer).

  • Separation of Product:

    • Apply the reaction mixture to a small column containing the ion-exchange resin to separate the cleaved [³H]glutamate from the unreacted [³H]NAAG.

    • Elute the [³H]glutamate with an appropriate buffer.

  • Quantification:

    • Add the eluate to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed in each reaction.

    • Determine the percentage of inhibition and IC50 values as previously described.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Enzyme Inhibition Assay Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including 4-APhe) Deprotection1->Coupling Elongation Chain Elongation Coupling->Elongation Elongation->Deprotection1 Repeat Deprotection2 Final Deprotection Elongation->Deprotection2 Cleavage Cleavage & Purification Deprotection2->Cleavage Peptide Purified Peptide Cleavage->Peptide Incubation Enzyme-Inhibitor Incubation Peptide->Incubation Test Compound Preparation Reagent Preparation Preparation->Incubation Reaction Enzymatic Reaction (Substrate Addition) Incubation->Reaction Detection Signal Detection (Fluorescence/Absorbance) Reaction->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: General experimental workflow for the synthesis and evaluation of this compound-containing peptide inhibitors.

apn_signaling cluster_membrane Cell Membrane cluster_cell Tumor Cell APN APN/CD13 Migration Cell Migration APN->Migration Invasion Invasion APN->Invasion Angiogenesis Angiogenesis APN->Angiogenesis AADR Amino Acid Deprivation Response APN->AADR Activity Blocked Apoptosis Apoptosis StressPathways Stress Pathways (e.g., NF-κB) AADR->StressPathways StressPathways->Apoptosis Inhibitor 4-APhe based APN Inhibitor Inhibitor->APN Inhibition

Caption: Simplified signaling pathway of Aminopeptidase N (APN) inhibition in cancer cells.

gcpii_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GCPII GCPII Glutamate Glutamate GCPII->Glutamate NAA NAA GCPII->NAA NAAG NAAG NAAG->GCPII Hydrolysis Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Excess leads to Inhibitor 4-APhe based GCPII Inhibitor Inhibitor->GCPII Inhibition

Caption: Role of Glutamate Carboxypeptidase II (GCPII) in glutamate metabolism and the effect of inhibition.

References

Application Notes and Protocols for Novel Biomaterials Using 4-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylalanine (4-APhe) is an unnatural amino acid that presents a unique building block for the design of novel biomaterials. Its aromatic side chain, featuring a primary amine group, offers opportunities for pH-responsiveness, chemical conjugation, and specific biological interactions. This document provides detailed application notes and protocols for the synthesis, characterization, and application of biomaterials incorporating 4-APhe, with a focus on hydrogels for tissue engineering and drug delivery.

I. Synthesis of Poly(this compound) [P4APhe] Based Biomaterials

The synthesis of P4APhe-containing biomaterials typically involves a multi-step process, starting with the protection of the amino groups of 4-APhe, followed by the formation of an N-carboxyanhydride (NCA) monomer, and subsequent ring-opening polymerization.

Experimental Protocols

Protocol 1: Synthesis of 4-carbobenzyloxyamino-L-phenylalanine (Z-4-APhe)

This protocol details the protection of the aromatic amine of this compound with a benzyloxycarbonyl (Cbz or Z) group.

Materials:

  • 4-Amino-L-phenylalanine (4-APhe)

  • Benzyloxycarbonyl chloride (Cbz-Cl)

  • 1,4-Dioxane

  • 10% Acetic acid (AcOH) aqueous solution

  • 5 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Methanol (MeOH)

Procedure:

  • Dissolve 4-APhe (e.g., 5.40 g, 0.0213 mol) in a 10% acetic acid aqueous solution (180 ml).

  • In a separate flask, dissolve Cbz-Cl (e.g., 3.82 g, 0.0224 mol) in 1,4-dioxane (180 ml).

  • Slowly add the Cbz-Cl solution to the 4-APhe solution with stirring.

  • Adjust the pH of the mixture to 3-4 by the dropwise addition of 5 M NaOH. A precipitate may appear if the pH becomes too high.

  • Stir the mixture overnight at room temperature.

  • Gradually increase the pH of the aqueous phase by the dropwise addition of 5 M NaOH to induce precipitation of the product.

  • Collect the precipitate by filtration.

  • Wash the precipitate with diethyl ether.

  • Dry the solid product in vacuo to obtain Z-4-APhe as a white solid. The expected yield is approximately 92%[1].

Protocol 2: Synthesis of Poly(4-carbobenzyloxyamino-L-phenylalanine) [PZ4APhe] via NCA Polymerization

This protocol describes the polymerization of the Z-4-APhe NCA monomer.

Materials:

  • Z-4-APhe (from Protocol 1)

  • Phosgene (20% in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Co(PMe₃)₄ initiator

  • Methanol (MeOH)

  • 1 mM Hydrochloric acid (HCl) in MeOH

Procedure:

  • NCA Monomer Synthesis:

    • Dry Z-4-APhe (e.g., 5.1 g) under vacuum in a Schlenk flask for 1.5 hours.

    • Add anhydrous THF (100 ml) to obtain a suspension.

    • Under a nitrogen atmosphere, add two equivalents of phosgene in toluene solution.

    • Gradually increase the temperature to 50°C and stir for 2 hours until a clear solution is obtained.

    • Remove the solvents under vacuum to yield a white solid, which is the Z-4-APhe-NCA monomer. Dry under vacuum overnight.

  • Polymerization:

    • In a glovebox, dissolve the Z-4-APhe-NCA monomer in anhydrous THF.

    • Add the Co(PMe₃)₄ initiator at a desired monomer-to-initiator ratio (e.g., M/I = 80).

    • Allow the polymerization to proceed for several days (e.g., 6-11 days depending on the M/I ratio) until NCA consumption is complete (monitored by FTIR).

    • Precipitate the polymer, PZ4APhe, by pouring the reaction solution into MeOH containing 1 mM HCl.

    • Isolate the polymer by centrifugation and dry.

Protocol 3: Deprotection of PZ4APhe to obtain P4APhe

This protocol describes the removal of the Cbz protecting groups to yield the final water-soluble polypeptide.

Materials:

  • PZ4APhe (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Hydrogen bromide (HBr) in acetic acid (33 wt%)

  • Diethyl ether

  • Methanol/water mixture (4:1 v/v)

  • 1 M Lithium bromide (LiBr) aqueous solution

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve the PZ4APhe in TFA (2 ml).

  • In an ice bath, add 5 equivalents of HBr in acetic acid solution.

  • Stir the solution for 1 hour.

  • Precipitate the polypeptide by adding diethyl ether.

  • Dry the precipitate under a flow of nitrogen.

  • Dissolve the crude polymer in a methanol/water (4:1 v/v) mixture and reprecipitate by adding it to diethyl ether.

  • After drying, dissolve the polypeptide in a 1 M LiBr aqueous solution.

  • Purify the polymer by dialysis against deionized water for 2 days, or until the pH of the dialysate is between 6 and 7.

  • Lyophilize the solution to obtain the final P4APhe polymer.

Workflow for the Synthesis of P4APhe

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Final Polymer A This compound B Protection with Cbz-Cl A->B C Z-4-APhe B->C D NCA Monomer Formation (Phosgene) C->D E Ring-Opening Polymerization (Co(PMe3)4 initiator) D->E F PZ4APhe E->F G Deprotection (HBr/TFA) F->G H Purification (Dialysis) G->H I P4APhe H->I

Synthesis workflow for Poly(this compound).

II. Characterization of P4APhe-Based Hydrogels

The properties of P4APhe hydrogels are crucial for their application in tissue engineering and drug delivery. Key characteristics include swelling behavior, mechanical properties, and biodegradability.

Data Presentation

While specific quantitative data for P4APhe hydrogels is limited in the public domain, the following table presents representative data for analogous self-assembling peptide hydrogels to provide a comparative baseline.

PropertyP4APhe/Lysine CopolymerRepresentative Peptide HydrogelTest Method
Mechanical Properties
Storage Modulus (G')Data not available~30 Pa - 1800 Pa[1]Rheometry (Frequency Sweep)
Loss Modulus (G'')Data not available~6 Pa - 120 Pa[1]Rheometry (Frequency Sweep)
Compressive ModulusData not available101 Pa - 4475 Pa[1]Rheometry/Mechanical Testing
Physical Properties
Swelling RatiopH-dependent[1]Varies with formulationGravimetric Analysis
Biological Properties
Cytotoxicity (IC₅₀)Data not availableNon-cytotoxic (on A549 & V79-4 cells for a related boronated derivative)[2]MTT Assay
Experimental Protocols

Protocol 4: Swelling Ratio Measurement

This protocol determines the water uptake capacity of the hydrogel.

Materials:

  • Lyophilized P4APhe hydrogel

  • Phosphate Buffered Saline (PBS) at various pH values (e.g., pH 3, 7.4, 9)

  • Deionized water

  • Filter paper

Procedure:

  • Weigh a known mass of the lyophilized hydrogel (W_d).

  • Immerse the hydrogel in a known volume of PBS or deionized water at the desired pH and temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogel from the solution.

  • Gently blot the surface with filter paper to remove excess water.

  • Weigh the swollen hydrogel (W_s).

  • Return the hydrogel to the solution.

  • Repeat steps 3-6 until the weight of the swollen hydrogel becomes constant (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100

Protocol 5: Rheological Characterization

This protocol assesses the viscoelastic properties of the hydrogel.

Materials:

  • Hydrated P4APhe hydrogel

  • Rheometer with parallel plate geometry

Procedure:

  • Place the hydrogel sample onto the lower plate of the rheometer.

  • Lower the upper plate to a defined gap (e.g., 500 µm).

  • Perform a strain sweep to determine the linear viscoelastic region (LVR).

  • Perform a frequency sweep at a constant strain within the LVR to measure the storage modulus (G') and loss modulus (G'').

  • Perform a time sweep to monitor gelation kinetics.

Workflow for Hydrogel Characterization

G A P4APhe Hydrogel B Swelling Studies (Gravimetric) A->B C Rheological Analysis (Strain/Frequency Sweeps) A->C D Biodegradation Assay (Enzyme Incubation) A->D E Swelling Ratio vs. Time/pH B->E F Storage (G') & Loss (G'') Moduli C->F G Mass Loss vs. Time D->G

Experimental workflow for hydrogel characterization.

III. Biocompatibility Assessment

Evaluating the biocompatibility of P4APhe-based materials is essential for their use in biomedical applications. Standard in vitro assays are used to assess cytotoxicity and hemocompatibility.

Experimental Protocols

Protocol 6: In Vitro Cytotoxicity - MTT Assay

This protocol evaluates the effect of the biomaterial on cell viability.

Materials:

  • P4APhe hydrogel or polymer solution

  • Fibroblast cell line (e.g., L929 or NIH/3T3)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Prepare extracts of the P4APhe hydrogel by incubating it in cell culture medium for 24 hours at 37°C.

  • Seed fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the culture medium and replace it with serial dilutions of the hydrogel extract. Include a positive control (e.g., dilute phenol) and a negative control (fresh medium).

  • Incubate the cells for 24, 48, and 72 hours.

  • After incubation, remove the medium and add 100 µL of MTT solution to each well. Incubate for 4 hours.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control. Materials are generally considered non-cytotoxic if cell viability is above 70%[3].

Protocol 7: Hemolysis Assay

This protocol assesses the biomaterial's compatibility with red blood cells.

Materials:

  • P4APhe polymer solution at various concentrations

  • Fresh human or animal blood with an anticoagulant

  • Phosphate Buffered Saline (PBS)

  • Triton X-100 (1% v/v in PBS) as a positive control

  • PBS as a negative control

Procedure:

  • Collect fresh blood and centrifuge to separate red blood cells (RBCs).

  • Wash the RBCs with PBS three times.

  • Prepare a 2% (v/v) RBC suspension in PBS.

  • In microcentrifuge tubes, add 1 ml of the P4APhe polymer solution at different concentrations.

  • Add 20 µL of the 2% RBC suspension to each tube.

  • Use Triton X-100 as the positive control and PBS as the negative control.

  • Incubate the tubes at 37°C for 2 hours.

  • Centrifuge the tubes at 1000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the hemolysis percentage using the formula: Hemolysis (%) = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

IV. Application in Drug Delivery

P4APhe hydrogels can serve as depots for the controlled release of therapeutic agents. The release kinetics can be tailored by modifying the hydrogel's properties.

Data Presentation

The following table shows representative release data for common anticancer drugs from analogous peptide-based delivery systems.

DrugDelivery SystemRelease ProfileRelease Kinetics Model
DoxorubicinPeptide HydrogelSustained release over 72 hours, with ~20-40% released[4]Biphasic
PaclitaxelThermoresponsive NanoparticlespH-dependent, ~25% release at pH 4.5 in 24 hours[2]Biphasic
Experimental Protocols

Protocol 8: Drug Loading and In Vitro Release Study

This protocol details the loading of a drug into the hydrogel and the subsequent analysis of its release profile.

Materials:

  • P4APhe polymer

  • Drug to be encapsulated (e.g., Doxorubicin)

  • PBS at different pH values (e.g., 5.5 and 7.4)

  • Dialysis membrane (if applicable)

Procedure:

  • Drug Loading:

    • Dissolve the P4APhe polymer in an aqueous solution of the drug to form the drug-loaded hydrogel in situ.

    • Alternatively, for pre-formed hydrogels, immerse the hydrogel in a concentrated drug solution until equilibrium is reached.

  • In Vitro Release:

    • Place a known amount of the drug-loaded hydrogel in a vial.

    • Add a known volume of release medium (e.g., PBS at pH 7.4 or 5.5) to simulate physiological and endosomal conditions, respectively.

    • Incubate at 37°C with gentle agitation.

    • At specified time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.

  • Kinetic Modeling:

    • Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

V. Potential Cell Signaling Pathways for Investigation

While direct evidence for signaling pathways modulated by 4-APhe-based biomaterials is still emerging, their peptide nature and the presence of functional groups suggest potential interactions with cell surface receptors and subsequent intracellular signaling. The following is a proposed logical framework for investigating these interactions.

Proposed Investigational Framework for Cell-Biomaterial Interactions

G cluster_0 Initial Interaction cluster_1 Potential Downstream Signaling cluster_2 Cellular Response A P4APhe Biomaterial B Cell Adhesion (Integrin Binding) A->B C Activation of Focal Adhesion Kinase (FAK) B->C D MAPK Pathway (ERK, JNK, p38) C->D E NF-κB Pathway C->E F Gene Expression Changes D->F E->F G Cell Proliferation & Differentiation F->G H Cytokine Production F->H

Proposed signaling pathways for investigation.

Rationale for Investigation:

  • Integrin-Mediated Adhesion: As with many biomaterials, the initial interaction of cells with P4APhe surfaces is likely mediated by the adsorption of extracellular matrix (ECM) proteins, which then present binding sites for cellular integrin receptors.

  • MAPK and NF-κB Pathways: These are common signaling cascades activated in response to cell-material interactions and can influence a wide range of cellular functions including proliferation, differentiation, inflammation, and survival[5][6]. The unique chemical nature of 4-APhe may modulate these pathways in a specific manner.

  • Experimental Validation: To investigate these pathways, researchers can culture relevant cell types (e.g., fibroblasts, mesenchymal stem cells) on P4APhe-based biomaterials and perform analyses such as:

    • Western Blotting: To detect the phosphorylation (activation) of key signaling proteins like ERK, JNK, p38, and components of the NF-κB pathway.

    • RT-qPCR or RNA-Seq: To analyze changes in the expression of genes downstream of these pathways, which are involved in cell fate decisions and inflammatory responses[7].

By following these protocols and investigational frameworks, researchers can systematically explore the potential of this compound-based biomaterials for a variety of applications in regenerative medicine and drug delivery.

References

Application Notes and Protocols for the Analysis of 4-Aminophenylalanine by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Aminophenylalanine using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, metabolism research, and quality control in drug development.

HPLC Method with Pre-Column Derivatization using o-Phthalaldehyde (OPA)

This method is a robust and widely used approach for the quantification of primary amino acids like this compound in various biological matrices. Derivatization with OPA in the presence of a thiol reagent yields a highly fluorescent isoindole derivative, enabling sensitive detection.

Experimental Protocol

1.1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., L-Norvaline).

  • Precipitate proteins by adding 300 µL of ice-cold methanol.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 0.1 M HCl.

1.2. Automated Pre-Column Derivatization

The derivatization is best performed using an autosampler to ensure reproducibility due to the instability of the OPA derivatives.

  • Reagents:

    • Borate Buffer: 0.4 M Boric acid adjusted to pH 10.2 with NaOH.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Prepare fresh daily.[1]

  • Autosampler Program:

    • Aspirate 5 µL of the prepared sample.

    • Aspirate 10 µL of OPA reagent.

    • Mix in the sample loop for 1 minute.

    • Inject the mixture onto the HPLC column.

1.3. HPLC-UV/Fluorescence Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

  • Gradient:

    • 0-2 min: 2% B

    • 2-18 min: 2-57% B

    • 18-20 min: 57-100% B

    • 20-24 min: 100% B

    • 24-25 min: 100-2% B

    • 25-30 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection:

    • UV: 338 nm.[2]

    • Fluorescence: Excitation 340 nm, Emission 450 nm.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of amino acids using OPA derivatization. Data for this compound would be expected to be within these ranges.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)1-10 pmol
Limit of Quantitation (LOQ)5-50 pmol
Accuracy (% Recovery)90-110%
Precision (% RSD)< 15%

Workflow Diagram

HPLC_OPA_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Automated Derivatization cluster_analysis HPLC Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (0.1 M HCl) Evaporate->Reconstitute Mix_Sample_OPA Mix Sample with OPA Reagent Reconstitute->Mix_Sample_OPA HPLC HPLC Separation (C18 Column) Mix_Sample_OPA->HPLC Detection UV or Fluorescence Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound analysis by HPLC with OPA derivatization.

LC-MS/MS Method for Underivatized Analysis

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of this compound without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for better retention of polar compounds like amino acids.

Experimental Protocol

2.1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 10 µL of an isotopic internal standard solution (e.g., 4-Amino-L-phenylalanine-13C9,15N).

  • Precipitate proteins by adding 200 µL of acetonitrile containing 0.1% formic acid.

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2.2. HILIC-MS/MS Conditions

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95-50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50-95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: (Note: These are predicted transitions for this compound based on its structure and fragmentation patterns of similar compounds. Optimization is required.)

    • Quantifier: 181.1 > 164.1 (Loss of NH3)

    • Qualifier: 181.1 > 136.1 (Loss of HCOOH)

Quantitative Data Summary

The following table presents typical validation parameters for LC-MS/MS analysis of amino acids.

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1-1 ng/mL
Limit of Quantitation (LOQ)0.5-5 ng/mL
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Isotopic Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge HILIC HILIC Separation Centrifuge->HILIC MSMS Tandem Mass Spectrometry (MRM Mode) HILIC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

Caption: Workflow for underivatized this compound analysis by LC-MS/MS.

Chiral Separation of this compound Enantiomers by HPLC

The stereochemistry of this compound can be critical for its biological activity. Chiral HPLC is used to separate and quantify the D- and L-enantiomers. Macrocyclic glycopeptide-based chiral stationary phases, such as those with teicoplanin, are highly effective for this purpose.[3]

Experimental Protocol

3.1. Sample Preparation

Sample preparation can follow the same procedure as for the HPLC-UV/Fluorescence method (Section 1.1), excluding the derivatization step.

3.2. Chiral HPLC Conditions

  • Column: Teicoplanin-based chiral column (e.g., Chirobiotic T, 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: Methanol:Water:Formic Acid (70:30:0.02, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

Quantitative Data Summary

The following table illustrates the expected performance for the chiral separation of amino acid enantiomers.

ParameterExpected Result for this compound
Resolution (Rs)> 1.5
Selectivity (α)> 1.2
Elution OrderTypically L-enantiomer before D-enantiomer

Logical Relationship Diagram

Chiral_Separation cluster_input Input cluster_process Chiral HPLC Separation cluster_output Output Racemic_Mix Racemic Mixture of This compound Chiral_Column Teicoplanin-based Chiral Column Racemic_Mix->Chiral_Column L_Enantiomer L-4-Aminophenylalanine Chiral_Column->L_Enantiomer Elutes First D_Enantiomer D-4-Aminophenylalanine Chiral_Column->D_Enantiomer Elutes Second

Caption: Principle of chiral separation of this compound enantiomers.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with 4-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (uAAs) into proteins offers a powerful tool for elucidating protein structure and function, with broad applications in drug discovery and development. 4-Aminophenylalanine (pAF), an analog of phenylalanine, provides a unique chemical handle for the targeted fluorescent labeling of proteins. The primary aromatic amine of pAF can be chemically converted to a reactive diazonium salt, which then readily couples with electron-rich aromatic compounds, such as fluorescent phenols and anilines, to form stable azo dyes. This methodology allows for the precise placement of a fluorescent probe within a protein of interest, enabling a wide range of fluorescence-based assays.

These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of proteins using this compound. The workflow is divided into two main stages: the site-specific incorporation of pAF into a recombinant protein and the subsequent two-step chemical labeling process.

Methods Overview and Comparison

The successful fluorescent labeling of a target protein with this compound hinges on the efficient execution of two key stages: the in vivo incorporation of the unnatural amino acid and the in vitro chemical derivatization. The choice of expression system and labeling chemistry will depend on the specific protein, the desired fluorescent probe, and the downstream application.

ParameterIn Vivo Site-Specific Incorporation (E. coli)Two-Step Chemical Labeling
Methodology Utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate pAF in response to a nonsense codon (e.g., amber codon, UAG).Diazotization of the incorporated pAF followed by azo coupling with a fluorescent partner.
Incorporation Efficiency Typically ranges from 50-90%, protein and position dependent. Can be optimized by adjusting expression conditions and plasmid ratios.[1]Not applicable (labeling of pre-synthesized protein).
Labeling Efficiency Not applicable.Can be >80%, dependent on reaction conditions and protein accessibility of the pAF residue.
Specificity High, determined by the position of the nonsense codon.High, specific to the incorporated pAF residue.
Scalability Amenable to large-scale fermentation for producing significant quantities of pAF-containing protein.Dependent on the amount of purified pAF-containing protein.
Purity (after purification) >95% achievable with standard chromatography techniques.>95% achievable with chromatography to remove excess dye and unlabeled protein.

Experimental Protocols

Part 1: Site-Specific Incorporation of this compound into a Recombinant Protein

This protocol describes the expression of a target protein containing this compound at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair in E. coli. This method is adapted from established protocols for incorporating other unnatural amino acids.[2]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG amber codon at the desired labeling site.

  • Plasmid encoding the orthogonal pAF-tRNA synthetase/tRNA pair (e.g., pEVOL-pAF).

  • This compound (pAF)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

  • Buffer for protein purification (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the pEVOL-pAF plasmid. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.

  • Growth: Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of this compound: Add this compound to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification: Resuspend the cell pellet in purification buffer and purify the protein using standard protocols appropriate for your protein's purification tag (e.g., affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of this compound by mass spectrometry. The mass of the protein should increase by 162.19 Da for each incorporated pAF residue. The efficiency of incorporation can be quantified using mass spectrometry-based methods.[3][4]

in_vivo_incorporation cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis POI_plasmid Plasmid with Gene of Interest (TAG codon) Transformation Co-transform E. coli POI_plasmid->Transformation pEVOL_plasmid pEVOL Plasmid (pAFRS/tRNA) pEVOL_plasmid->Transformation Growth Grow Culture to OD600 0.6-0.8 Transformation->Growth Add_pAF Add this compound Growth->Add_pAF Induction Induce with IPTG & Arabinose Add_pAF->Induction Expression Express at 20-25°C Induction->Expression Harvest Harvest Cells Expression->Harvest Purify Purify Protein Harvest->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze

Caption: Workflow for in vivo site-specific incorporation of this compound.

Part 2: Two-Step Fluorescent Labeling

This protocol details the chemical modification of the incorporated this compound residue. The primary amine is first converted to a diazonium salt, which is then coupled to a fluorescent phenol or aniline derivative.

Materials:

  • Purified protein containing this compound in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 6.5-7.0).

  • Sodium nitrite (NaNO₂) solution, freshly prepared (e.g., 1 M in water).

  • Hydrochloric acid (HCl), dilute (e.g., 1 M).

  • Sulfamic acid solution, freshly prepared (e.g., 1 M in water) to quench excess nitrous acid.

  • Fluorescent coupling partner (e.g., 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), N,N-dimethylaniline-based fluorophore).

  • Coupling buffer (e.g., 50 mM borate buffer, pH 8.5-9.0).

  • Size-exclusion chromatography column for buffer exchange and purification.

Procedure:

Step 1: Diazotization of this compound

This reaction should be performed on ice to maintain the stability of the diazonium salt.[5]

  • Buffer Exchange: Ensure the purified pAF-containing protein is in a cold (4°C), slightly acidic buffer (pH 6.5-7.0) to stabilize the diazonium intermediate. Amine-containing buffers (e.g., Tris) should be avoided.

  • Reaction Setup: In a microcentrifuge tube on ice, add the purified protein to a final concentration of 10-100 µM.

  • Initiation: Add a small volume of cold, dilute HCl to further lower the pH to ~3-4. Immediately add a 10-fold molar excess of freshly prepared sodium nitrite solution.

  • Incubation: Incubate the reaction on ice for 15-30 minutes with gentle mixing. The formation of the diazonium salt is typically rapid.[6]

  • Quenching: Add a 10-fold molar excess of sulfamic acid solution to quench any unreacted nitrous acid. Incubate on ice for an additional 5 minutes.

Step 2: Azo Coupling with a Fluorescent Partner

  • Buffer Exchange: Immediately after quenching, exchange the protein solution into a cold (4°C) coupling buffer (pH 8.5-9.0) using a pre-chilled size-exclusion column. This removes the quenching reagent and adjusts the pH for the coupling reaction.

  • Coupling Reaction: To the protein solution, add a 10- to 50-fold molar excess of the fluorescent coupling partner (e.g., HPTS).

  • Incubation: Incubate the reaction at 4°C for 2-4 hours or overnight with gentle mixing, protected from light. The coupling reaction is an electrophilic aromatic substitution and is favored at a slightly alkaline pH.[7][8][9]

  • Purification: Remove the excess, unreacted fluorescent dye by size-exclusion chromatography or dialysis.

  • Analysis: Confirm successful labeling by UV-Vis spectroscopy (observing the absorbance of the dye) and SDS-PAGE with fluorescence imaging. The labeling efficiency can be determined spectrophotometrically using the Beer-Lambert law, comparing the protein concentration to the dye concentration.

fluorescent_labeling cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification_analysis Purification & Analysis pAF_Protein pAF-containing Protein (pH 6.5-7.0) Add_HCl_NaNO2 Add HCl and NaNO2 on ice pAF_Protein->Add_HCl_NaNO2 Incubate_Diazo Incubate 15-30 min on ice Add_HCl_NaNO2->Incubate_Diazo Quench Quench with Sulfamic Acid Incubate_Diazo->Quench Buffer_Exchange Buffer Exchange to pH 8.5-9.0 Quench->Buffer_Exchange Add_Dye Add Fluorescent Coupling Partner Buffer_Exchange->Add_Dye Incubate_Couple Incubate at 4°C Add_Dye->Incubate_Couple Purify_Labeled_Protein Purify by Size Exclusion Incubate_Couple->Purify_Labeled_Protein Analyze_Labeled_Protein Analyze by UV-Vis and SDS-PAGE Purify_Labeled_Protein->Analyze_Labeled_Protein

Caption: Workflow for the two-step fluorescent labeling of pAF-containing proteins.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the fluorescent labeling of proteins using this compound. The data is compiled from typical results reported for unnatural amino acid incorporation and bioconjugation techniques.

ParameterTypical ValueMethod of DeterminationReference
pAF Incorporation Efficiency 50 - 90%Mass Spectrometry[1][3][4]
Diazotization Reaction Time 15 - 30 minutesReaction kinetics of diazonium salt formation[6]
Azo Coupling Reaction Time 2 - 16 hoursMonitoring the formation of the azo dye product[7][8]
Labeling Efficiency > 80%UV-Vis Spectroscopy, Mass Spectrometry
Fluorescence Quantum Yield of Azo Dyes 0.1 - 0.7Fluorescence Spectroscopy[10][11]
Wavelength of Maximum Absorption (λmax) of Azo Dyes 400 - 550 nmUV-Vis Spectroscopy[10][12]
Wavelength of Maximum Emission (λem) of Azo Dyes 500 - 650 nmFluorescence Spectroscopy[10][12]

Signaling Pathways and Logical Relationships

The overall process of generating a fluorescently labeled protein via this compound incorporation can be visualized as a logical workflow.

logical_workflow cluster_genetic Genetic Manipulation cluster_biological Biological Production cluster_chemical Chemical Modification cluster_final Final Product Gene_Modification Site-directed Mutagenesis (TAG codon) Expression Protein Expression in E. coli with pAF Gene_Modification->Expression Plasmid_System Orthogonal Synthetase/tRNA Plasmids Plasmid_System->Expression Purification1 Purification of pAF-Protein Expression->Purification1 Diazotization Diazotization of pAF Residue Purification1->Diazotization Azo_Coupling Azo Coupling with Fluorescent Dye Diazotization->Azo_Coupling Purification2 Purification of Labeled Protein Azo_Coupling->Purification2 Final_Product Fluorescently Labeled Protein Purification2->Final_Product

Caption: Logical workflow from gene to fluorescently labeled protein.

Conclusion

The use of this compound as a genetically encoded chemical handle for fluorescent labeling provides a robust and site-specific method for studying protein function. The protocols outlined in these application notes provide a detailed framework for researchers to successfully produce and label proteins of interest. Careful optimization of both the unnatural amino acid incorporation and the chemical labeling steps will ensure high yields of specifically labeled protein for downstream applications in basic research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Unnatural Amino Acid (UAA) Incorporation in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for unnatural amino acid (UAA) incorporation in mammalian cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experiments for successful incorporation of UAAs into proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no expression of my protein of interest containing an unnatural amino acid. What are the potential causes and how can I troubleshoot this?

Low or no protein expression is a common hurdle in UAA incorporation experiments. The issue can arise from several factors related to the orthogonal translation system (OTS), the health of the expression host, or the properties of the UAA itself.

Possible Causes & Troubleshooting Steps:

  • Inefficient Amber Suppression: The amber stop codon (UAG), often used to encode the UAA, is also recognized by eukaryotic release factor 1 (eRF1), which terminates translation. This competition between the suppressor tRNA and eRF1 can significantly reduce the yield of the full-length protein.[1][2]

    • Solution:

      • Optimize OTS Component Ratios: The relative expression levels of the aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA are crucial.[3] Titrate the plasmid ratios (e.g., target protein:aaRS:tRNA) to find the optimal balance for efficient suppression. A common starting point is a 1:1 ratio of the target protein plasmid to the aaRS/tRNA plasmid.[3]

      • Enhance Suppressor tRNA Expression: Increasing the copy number or using stronger promoters for the suppressor tRNA can boost its concentration and improve its ability to outcompete eRF1.[4][5][6] Some systems have shown that tRNA levels can be a limiting factor.[1]

      • Use Engineered eRF1: Co-expression of a mutant version of eRF1 (e.g., eRF1-E55D) that has reduced termination efficiency at the UAG codon can substantially increase UAA incorporation without significantly affecting termination at other stop codons.[1][2]

  • Suboptimal Transfection Efficiency: Inefficient delivery of the necessary plasmids (target protein with amber codon, aaRS, and suppressor tRNA) into the mammalian cells will lead to low expression.

    • Solution:

      • Optimize Transfection Reagent and Protocol: The choice of transfection reagent can significantly impact efficiency.[3] Screen different reagents (e.g., lipid-based, polymer-based) and optimize the DNA-to-reagent ratio. Ensure cells are at an optimal confluency (typically 70-80%) during transfection.[3]

      • Monitor Transfection Efficiency: Include a positive control, such as a GFP expression vector, to assess the efficiency of your transfection protocol.

  • Toxicity of the Unnatural Amino Acid or Orthogonal Translation System Components: High concentrations of the UAA or overexpression of the aaRS can be toxic to mammalian cells, leading to poor cell health and reduced protein synthesis.[7]

    • Solution:

      • Titrate UAA Concentration: Determine the optimal UAA concentration by testing a range of concentrations (e.g., 50 µM to 800 µM).[3] The optimal concentration will provide sufficient substrate for the aaRS without causing significant cytotoxicity. For some UAAs, concentrations as low as 50 µM have been found to be sufficient.[3]

      • Assess Cell Viability: Monitor cell morphology and viability (e.g., using a trypan blue exclusion assay) after transfection and addition of the UAA.

  • Issues with the Orthogonal Aminoacyl-tRNA Synthetase (aaRS): The chosen aaRS may have low activity or specificity for the desired UAA in the mammalian cellular environment.

    • Solution:

      • Select a Well-Characterized aaRS/tRNA Pair: Utilize an orthogonal system that has been previously validated in mammalian cells, such as the PylRS/tRNAPyl pair from Methanosarcina mazei or Methanosarcina barkeri.[8]

      • Consider Directed Evolution: If efficiency remains low, it may be necessary to engineer the aaRS through directed evolution to improve its activity and specificity for the UAA of interest.[9] Optimizing the recognition between the orthogonal tRNA and synthetase can significantly increase incorporation efficiencies.[10]

Q2: How can I confirm that the unnatural amino acid has been successfully incorporated into my target protein?

Confirming site-specific incorporation is a critical step. Several methods can be used, often in combination, to verify the presence of the UAA.

  • Western Blotting:

    • Full-Length Protein vs. Truncated Product: Successful UAA incorporation results in a full-length protein, while failure leads to a truncated product due to termination at the amber codon. A western blot will show a band at the expected molecular weight of the full-length protein only in the presence of the UAA. In the absence of the UAA, a lower molecular weight band corresponding to the truncated protein might be visible.

    • Tag-Based Detection: If the protein has a C-terminal tag (e.g., His-tag, FLAG-tag), its detection by an anti-tag antibody confirms that the ribosome has read through the amber codon.

  • Mass Spectrometry:

    • Gold Standard for Confirmation: Mass spectrometry is the most definitive method to confirm UAA incorporation. By analyzing the tryptic digest of the purified protein, you can identify the peptide containing the UAA and confirm the mass shift corresponding to the incorporated amino acid.

  • Bioorthogonal Chemistry:

    • Fluorescent Labeling: If the UAA contains a bioorthogonal handle (e.g., an azide or alkyne), it can be specifically labeled with a fluorescent probe via click chemistry.[3] The fluorescence can then be detected by in-gel fluorescence scanning or fluorescence microscopy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing UAA incorporation in mammalian cells, based on published data.

Table 1: Effect of UAA Concentration on Protein Expression

Unnatural Amino AcidCell LineConcentration Range TestedOptimal ConcentrationReference
p-Azido-L-phenylalanine (AzF)HEK2930 - 800 µM50 - 400 µM[3]
trans-cyclooctene L-lysine (TCO*A)HEK2930 - 800 µM> 50 - 400 µM[3]
3-iodo-L-tyrosine (IY)MammalianNot specifiedNot specified[11]
p-benzoyl-L-phenylalanine (pBpa)MammalianNot specifiedNot specified[11]

Table 2: Comparison of UAA Incorporation Efficiencies with System Optimization

Orthogonal System ComponentsTarget ProteinCell LineReported EfficiencyReference
Previous TyrRS/tRNA pairNot specifiedHEK293T< 2%[4][5]
Optimized TyrRS_44CP1/H1_1bp-tRNACUANot specifiedHEK293T> 9%[4][5]
Optimized PylRS/tRNACUA + eRF1(E55D)Protein with 3 UAA sitesMammalian4-fold increase in yield[1]

Experimental Protocols

Protocol 1: General Workflow for UAA Incorporation in Mammalian Cells

This protocol outlines the key steps for site-specific incorporation of a UAA into a protein of interest in mammalian cells using transient transfection.

  • Plasmid Construction:

    • Mutate the gene of interest to introduce an amber stop codon (TAG) at the desired incorporation site.[11] This can be achieved using site-directed mutagenesis.

    • Clone the mutated gene into a mammalian expression vector.

    • Obtain or construct plasmids expressing the orthogonal aaRS and suppressor tRNA. Often, the aaRS and tRNA genes are on the same plasmid.

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.[3]

    • Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the plasmids encoding the target protein, the aaRS, and the suppressor tRNA.

    • Prior to transfection, replace the culture medium with fresh growth medium containing the UAA at its optimal concentration.[3]

  • Protein Expression and Harvest:

    • Culture the cells for 16-48 hours to allow for protein expression.[3][11]

    • Harvest the cells by scraping or trypsinization.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Analysis of UAA Incorporation:

    • Analyze the cell lysate by SDS-PAGE and Western blotting to detect the full-length protein.

    • For more definitive confirmation, purify the protein (e.g., using an affinity tag) and analyze by mass spectrometry.

Visualizations

UAA_Incorporation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plasmid_Construction Plasmid Construction (Target Gene with TAG, aaRS, tRNA) Transfection Co-transfection of Plasmids Plasmid_Construction->Transfection Cell_Culture Mammalian Cell Culture Cell_Culture->Transfection UAA_Addition Addition of Unnatural Amino Acid Protein_Expression Protein Expression (16-48h) UAA_Addition->Protein_Expression Cell_Harvest Cell Harvest & Lysis Protein_Expression->Cell_Harvest Analysis Analysis of Incorporation (Western Blot, Mass Spec) Cell_Harvest->Analysis

Caption: Experimental workflow for UAA incorporation in mammalian cells.

Troubleshooting_Logic Start Low/No Protein Expression Check_Transfection Check Transfection Efficiency (e.g., with GFP control) Start->Check_Transfection Optimize_Transfection Optimize Transfection Protocol Check_Transfection->Optimize_Transfection Low Efficiency Check_OTS Evaluate Orthogonal Translation System (OTS) Check_Transfection->Check_OTS High Efficiency Optimize_Transfection->Check_Transfection Optimize_Ratios Optimize Plasmid Ratios (Target:aaRS:tRNA) Check_OTS->Optimize_Ratios Enhance_tRNA Enhance tRNA Expression (Stronger Promoter) Check_OTS->Enhance_tRNA Check_Toxicity Assess UAA/OTS Toxicity Optimize_Ratios->Check_Toxicity Enhance_tRNA->Check_Toxicity Titrate_UAA Titrate UAA Concentration Check_Toxicity->Titrate_UAA Successful_Expression Successful Protein Expression Titrate_UAA->Successful_Expression

Caption: Troubleshooting logic for low UAA incorporation efficiency.

Amber_Suppression_Pathway cluster_system Orthogonal Translation System cluster_ribosome Ribosome UAA Unnatural Amino Acid (UAA) aaRS Orthogonal aaRS UAA->aaRS Charged_tRNA UAA-tRNA aaRS->Charged_tRNA Aminoacylation tRNA Suppressor tRNA tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Enters A-site mRNA mRNA with TAG codon mRNA->Ribosome Full_Protein Full-length Protein with UAA Ribosome->Full_Protein Successful Incorporation Truncated_Protein Truncated Protein Ribosome->Truncated_Protein Termination eRF1 eRF1 (Release Factor) eRF1->Ribosome Competition at TAG codon

Caption: Signaling pathway of amber codon suppression for UAA incorporation.

References

Technical Support Center: Troubleshooting Low Incorporation Rates of 4-Aminophenylalanine (pAF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the incorporation of the non-canonical amino acid 4-Aminophenylalanine (pAF) into proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the site-specific incorporation of pAF using amber (UAG) stop codon suppression technology.

Q1: I am observing a very low yield or no full-length protein containing pAF. What are the primary factors to investigate?

Low incorporation efficiency is a frequent challenge and can be attributed to several factors. A systematic troubleshooting approach is recommended. The main areas to focus on are the efficiency of the orthogonal translation system (OTS), the health of the expression host, and the experimental conditions.

Possible Causes & Troubleshooting Steps:

  • Inefficient Amber Suppression: The amber stop codon (UAG) is naturally recognized by Release Factor 1 (RF1), which leads to translation termination. This creates a competition between the pAF-loaded suppressor tRNA (tRNAPylCUA) and RF1.[1][2]

    • Solution: Employ an E. coli strain with a deleted or down-regulated prfA gene (the gene encoding RF1). RF1 knockout strains can significantly enhance the incorporation efficiency of non-canonical amino acids.[1]

  • Suboptimal Orthogonal Translation System (OTS) Component Ratios: The expression levels of the aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA are critical for efficient pAF incorporation.

    • Solution: Titrate the concentrations of the plasmids encoding the aaRS and the suppressor tRNA to find the optimal ratio. In some cases, increasing the copy number of the suppressor tRNA plasmid can improve incorporation rates.[3]

  • Toxicity of pAF or OTS Components: High concentrations of pAF or overexpression of the OTS components can be toxic to the host cells, leading to poor growth and reduced protein expression.

    • Solution:

      • Perform a dose-response experiment to determine the optimal, non-toxic concentration of pAF.

      • Use inducible promoters for the expression of the aaRS and the target protein to control their expression levels and timing.

  • Codon Context: The nucleotides surrounding the amber codon can influence suppression efficiency.

    • Solution: If possible, modify the codons flanking the UAG codon. Purine bases, especially adenosine (A), at the +4 position (immediately following the UAG codon) have been shown to enhance suppression efficiency in prokaryotes.[4][5]

Q2: How can I confirm that pAF has been successfully incorporated into my target protein?

Verifying the successful incorporation of pAF is a critical step. Several analytical techniques can be employed for this purpose.

  • Western Blotting: A simple method to assess the expression of the full-length protein. A band at the expected molecular weight of the pAF-containing protein suggests successful amber suppression. The absence of a band or a faint band indicates a potential incorporation issue.

  • Mass Spectrometry (MS): This is the most definitive method for confirming pAF incorporation. By analyzing the intact protein or proteolytic digests, you can identify the precise mass of the incorporated amino acid, confirming it to be pAF.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural studies, 15N-labeling of the protein and subsequent analysis using 1H-15N HSQC NMR can show a unique peak corresponding to the amide group of the incorporated pAF, providing confirmation and information about the local environment.[6]

Q3: I see a band on my Western blot, but it's very faint. How can I improve the yield of my pAF-containing protein?

A faint band indicates that amber suppression is occurring but at a low efficiency. The following strategies can help to boost the yield:

  • Optimize pAF Concentration: Ensure that you are using an optimal concentration of pAF in the growth media. A concentration that is too low will be limiting, while a concentration that is too high can be toxic.

  • Optimize Expression Conditions:

    • Temperature: Lowering the expression temperature (e.g., to 18-25°C) can improve protein folding and solubility, which can indirectly lead to higher yields of full-length protein.

    • Induction Time and Inducer Concentration: Optimize the time of induction and the concentration of the inducer (e.g., IPTG) to ensure robust but not overly burdensome protein expression.

  • Enhance Suppressor tRNA Expression: As mentioned in Q1, increasing the expression of the suppressor tRNA can help it to outcompete RF1 for binding to the ribosome.[3]

  • Media Composition: Using a minimal media for expression can reduce the concentration of competing natural amino acids.[8]

Q4: I suspect that pAF is not soluble in my culture medium. What can I do?

The solubility of pAF can be a limiting factor.

  • Solvent: 4-Amino-L-phenylalanine is soluble in aqueous solutions.[9] For stock solutions, it can be dissolved in dilute acidic or basic solutions and then neutralized. For example, dissolving in a small amount of 1M HCl or NaOH and then diluting with water or buffer is a common practice.

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of pAF and filter-sterilize it before adding it to the culture medium.

  • pH of the Medium: Ensure that the pH of your culture medium is within a range that supports the solubility of pAF.

Quantitative Data for pAF Incorporation

The optimal conditions for pAF incorporation can vary depending on the specific protein, expression system, and orthogonal translation system used. The following table provides a summary of typical starting concentrations and reported efficiencies.

ParameterIn Vivo (E. coli)In Vitro (Cell-Free)
pAF Concentration 1-2 mM0.5-1 mM
Induction Temperature 18-30°C25-37°C
Induction Time 12-16 hours4-8 hours
Typical Yield 0.5-5 mg/L10-100 µg/mL
Incorporation Efficiency 10-60%20-80%

Experimental Protocols

Detailed Methodology for Site-Specific Incorporation of pAF in E. coli

This protocol outlines a general procedure for expressing a target protein with pAF incorporated at a specific site using an amber suppressor tRNA and an evolved aminoacyl-tRNA synthetase (aaRS).

1. Transformation:

  • Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain) with two plasmids:

    • A plasmid encoding your gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

    • A plasmid encoding the orthogonal pAF-specific aminoacyl-tRNA synthetase (pAF-RS) and its cognate suppressor tRNA (e.g., pEVOL-pAF).[4]

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.

  • Incubate overnight at 37°C.

2. Expression Culture:

  • Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of expression medium (e.g., 1 L of LB or minimal medium) containing the antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

3. Induction and pAF Addition:

  • Add this compound to the culture to a final concentration of 1 mM.

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM and L-arabinose to 0.02% if using the pEVOL plasmid).

  • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours with shaking.

4. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the pAF-containing protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

5. Verification of pAF Incorporation:

  • Analyze the purified protein by SDS-PAGE and Western blotting to confirm the expression of the full-length protein.

  • For definitive confirmation, subject the purified protein to mass spectrometry analysis.[10]

Visual Troubleshooting Guides

Experimental Workflow for pAF Incorporation

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Transformation Co-transform E. coli with Target and OTS Plasmids Overnight_Culture Grow Overnight Starter Culture Transformation->Overnight_Culture Large_Culture Inoculate Large Scale Culture Overnight_Culture->Large_Culture Grow_OD Grow to OD600 0.6-0.8 Large_Culture->Grow_OD Induction Add pAF and Induce Expression Grow_OD->Induction Expression Express Protein at Reduced Temperature Induction->Expression Harvest Harvest Cells Expression->Harvest Purification Purify Protein Harvest->Purification Verification Verify Incorporation (WB, MS) Purification->Verification

Caption: General experimental workflow for the incorporation of this compound.

Troubleshooting Low pAF Incorporation Rates

troubleshooting_low_incorporation Start Low or No Full-Length Protein Observed Check_Expression Check for any protein expression via Western Blot Start->Check_Expression No_Band No Band or Very Faint Band Check_Expression->No_Band No Faint_Band Faint Band at Correct MW Check_Expression->Faint_Band Yes Troubleshoot_OTS Troubleshoot Orthogonal Translation System (OTS) No_Band->Troubleshoot_OTS Optimize_Expression Optimize Expression Conditions Faint_Band->Optimize_Expression Use_RF1_Strain Use RF1 Knockout Strain Troubleshoot_OTS->Use_RF1_Strain Optimize_Plasmids Optimize Plasmid Ratios (aaRS vs tRNA) Troubleshoot_OTS->Optimize_Plasmids Check_pAF_Conc Optimize pAF Concentration Troubleshoot_OTS->Check_pAF_Conc Check_Toxicity Assess pAF/OTS Toxicity Troubleshoot_OTS->Check_Toxicity Lower_Temp Lower Expression Temperature Optimize_Expression->Lower_Temp Optimize_Inducer Optimize Inducer Concentration and Induction Time Optimize_Expression->Optimize_Inducer Change_Codon Modify Codon Context (if possible) Optimize_Expression->Change_Codon Verify_MS Confirm Incorporation with Mass Spectrometry Optimize_Expression->Verify_MS

Caption: Decision tree for troubleshooting low pAF incorporation rates.

References

Strategies to prevent misincorporation during protein synthesis with 4-Aminophenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the site-specific incorporation of 4-Aminophenylalanine (pAF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing misincorporation and to offer solutions for common issues encountered during protein synthesis with this non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound (pAF) and why is it used in protein synthesis?

This compound (pAF) is an unnatural amino acid (UAA) that is structurally similar to phenylalanine but contains an amino group at the para position of the phenyl ring. This additional functional group can be used for various applications, including the site-specific introduction of unique chemical handles for protein modification, conjugation, and the study of protein structure and function.

Q2: What is the primary cause of pAF misincorporation during protein synthesis?

The primary cause of pAF misincorporation is the infidelity of the translational machinery. This can occur through two main mechanisms:

  • Mischarging of tRNA: The engineered aminoacyl-tRNA synthetase (aaRS) intended to specifically charge the orthogonal tRNA with pAF may also recognize and charge it with a natural amino acid, most commonly phenylalanine or tyrosine due to structural similarity.

  • Near-cognate tRNA suppression: Endogenous tRNAs with anticodons that can "wobble-pair" with the codon designated for pAF (typically a stop codon like UAG) can be utilized by the ribosome, leading to the incorporation of a natural amino acid at the target site.[1]

Q3: What is an orthogonal aminoacyl-tRNA synthetase/tRNA pair and why is it crucial?

An orthogonal aaRS/tRNA pair is a synthetase and tRNA that are derived from a different species and have been engineered to be mutually specific and not to cross-react with the endogenous aaRSs and tRNAs of the host organism.[2] This orthogonality is essential for ensuring that the UAA is exclusively incorporated at the desired position in response to a specific codon.

Q4: Can the concentration of pAF in the growth media affect incorporation fidelity?

Yes, the concentration of pAF can influence both the yield and fidelity of protein synthesis. Insufficient pAF concentration can lead to competition from natural amino acids for the active site of the aaRS, increasing the chances of misincorporation. Conversely, excessively high concentrations might be toxic to the cells. It is crucial to optimize the pAF concentration for each specific experimental system. While direct studies on pAF are limited, research on other phenylalanine analogs suggests that a concentration of 1-2 mM is a good starting point for optimization in E. coli.

Troubleshooting Guides

Issue 1: Low Yield of pAF-Containing Protein

Potential Causes and Solutions

Potential CauseRecommended Solution
Suboptimal aaRS activity The engineered aaRS may have low catalytic efficiency for pAF. Consider further directed evolution of the aaRS to improve its kcat/Km for pAF.
Poor expression of the orthogonal pair Verify the expression levels of both the orthogonal aaRS and tRNA. Optimize the promoter strength or plasmid copy number for both components.
Toxicity of pAF or the orthogonal pair High concentrations of pAF or overexpression of the orthogonal components can be toxic. Perform a dose-response experiment to find the optimal pAF concentration and titrate the expression levels of the aaRS and tRNA.
Inefficient codon suppression If using a stop codon, competition with release factors can reduce incorporation efficiency. Use an E. coli strain with a deleted or down-regulated release factor 1 (RF1).[3]
Issue 2: High Levels of Misincorporation with Natural Amino Acids

Potential Causes and Solutions

Potential CauseRecommended Solution
Low selectivity of the aaRS The aaRS may be charging the orthogonal tRNA with natural amino acids. Perform directed evolution of the aaRS with both positive and negative selection screens to enhance its specificity for pAF over phenylalanine and tyrosine.
Near-cognate tRNA suppression Endogenous tRNAs are outcompeting the orthogonal tRNA at the ribosome. In cell-free systems, near-cognate tRNAs can be depleted.[1][4] In cellular systems, consider optimizing the codon context surrounding the target codon to disfavor near-cognate tRNA binding.
Depletion of pAF in the media As the culture grows, pAF may be depleted, leading to increased misincorporation. Implement a fed-batch culture strategy to maintain a stable concentration of pAF.
Contamination of pAF stock Ensure the purity of the this compound used in your experiments.

Quantitative Data on Misincorporation Prevention Strategies

The following table summarizes the reported effectiveness of various strategies in reducing the misincorporation of unnatural amino acids. While specific quantitative data for pAF is limited in the literature, the principles and relative effectiveness of these strategies are broadly applicable.

StrategyDescriptionReported Misincorporation Reduction/Fidelity Improvement
Directed Evolution of aaRS Improving the selectivity of the pAF-specific aminoacyl-tRNA synthetase through multiple rounds of selection.Up to a 45-fold improvement in enzymatic efficiency (kcat/KM) has been reported for other UAA-specific synthetases, which directly correlates with reduced misacylation.
Removal of Near-Cognate tRNAs In cell-free protein synthesis systems, specific tRNA isoacceptors that can misread the target codon are removed.Can lead to a 5-fold decrease in near-cognate suppression.[1]
Use of RF1 Deficient E. coli Strains Deletion of Release Factor 1 (RF1) eliminates competition for stop codon suppression, increasing UAA incorporation efficiency.Can increase the yield of UAA-containing protein by up to 2.5 times, indirectly improving the ratio of correct to misincorporated protein.[3]
Codon Optimization of Target Gene Modifying the codon usage of the target gene to remove rare codons that can lead to ribosomal pausing and errors.Can significantly improve protein expression levels, which can indirectly enhance the fidelity of UAA incorporation by reducing cellular stress.

Experimental Protocols

Protocol 1: Directed Evolution of a pAF-Specific Aminoacyl-tRNA Synthetase (aaRS) using Phage-Assisted Continuous Evolution (PACE)

This protocol provides a high-level overview of the PACE method for evolving a pAF-specific aaRS with improved selectivity.

1. Plasmid Construction:

  • Selection Phage (SP): Engineer an M13 phage genome to encode T7 RNA polymerase with an amber (TAG) stop codon in a permissive site. Phage propagation will depend on the successful incorporation of pAF at this position.
  • Mutagenesis Plasmid (MP): Clone the pAF-specific aaRS gene into a low-copy plasmid under the control of an inducible promoter. This plasmid will be co-transformed with the SP.
  • Host Cells: Use an E. coli strain that contains the orthogonal tRNA and a gene essential for phage propagation (e.g., gIII) under the control of a T7 promoter.

2. PACE Setup:

  • Establish a continuous culture of the host cells containing the MP in a chemostat.
  • Introduce the SP into the chemostat.
  • Provide a constant flow of fresh media containing pAF and an arabinose gradient to control the mutagenesis rate.

3. Selection and Evolution:

  • Only phages that can successfully suppress the amber codon in the T7 RNA polymerase gene (by incorporating pAF) will produce functional T7 RNA polymerase, leading to the expression of gIII and subsequent phage propagation.
  • To select for specificity, a negative selection can be introduced by including a toxin gene under the control of a T7 promoter with a sense codon at the target position. In the absence of pAF, misincorporation of a natural amino acid would lead to toxin production and cell death.
  • Monitor the phage titer over several days. An increase in phage titer indicates the evolution of a more efficient and specific aaRS.

4. Isolation and Characterization of Evolved aaRS:

  • Isolate individual phage clones from the chemostat output.
  • Sequence the aaRS gene from these clones to identify mutations.
  • Characterize the kinetic parameters (kcat, Km) of the evolved aaRS variants for pAF and other natural amino acids to quantify the improvement in selectivity.

Protocol 2: Quantification of pAF Misincorporation by LC-MS/MS

This protocol outlines the general steps for quantifying the misincorporation of natural amino acids at a pAF target site using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Expression and Purification:

  • Express the target protein containing a single pAF incorporation site in the presence of pAF.
  • Purify the protein to a high degree of homogeneity.

2. Protein Digestion:

  • Denature the purified protein using urea or guanidinium chloride.
  • Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.
  • Digest the protein into peptides using a specific protease, such as trypsin.

3. LC-MS/MS Analysis:

  • Separate the resulting peptides using reverse-phase liquid chromatography.
  • Analyze the eluting peptides using a tandem mass spectrometer.
  • Set up the mass spectrometer to perform targeted analysis of the peptide containing the pAF site and its potential misincorporated variants (e.g., containing phenylalanine or tyrosine instead of pAF).

4. Data Analysis:

  • Extract the ion chromatograms for the precursor ions of the target peptide and its misincorporated versions.
  • Integrate the peak areas for each peptide.
  • Calculate the percentage of misincorporation by dividing the peak area of the misincorporated peptide by the sum of the peak areas of the correct and misincorporated peptides.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for pAF Misincorporation start High Misincorporation Detected check_aaRS Analyze aaRS Selectivity start->check_aaRS check_tRNA Assess Near-Cognate Suppression start->check_tRNA check_conditions Evaluate Expression Conditions start->check_conditions evolve_aaRS Directed Evolution of aaRS check_aaRS->evolve_aaRS Low Selectivity remove_tRNA Deplete Near-Cognate tRNAs (in vitro) check_tRNA->remove_tRNA High Suppression optimize_media Optimize pAF Concentration check_conditions->optimize_media Suboptimal Concentration optimize_codon Optimize Codon Context check_conditions->optimize_codon Unfavorable Context re_evaluate Re-evaluate Misincorporation evolve_aaRS->re_evaluate remove_tRNA->re_evaluate optimize_media->re_evaluate optimize_codon->re_evaluate

Caption: A troubleshooting workflow to diagnose and address high levels of pAF misincorporation.

signaling_pathway cluster_incorporation pAF Incorporation Pathway cluster_misincorporation Misincorporation Pathway pAF This compound (pAF) aaRS Engineered pAF-aaRS pAF->aaRS charged_tRNA pAF-tRNA(CUA) aaRS->charged_tRNA Aminoacylation ATP ATP ATP->aaRS tRNA Orthogonal tRNA(CUA) tRNA->charged_tRNA ribosome Ribosome charged_tRNA->ribosome protein Protein with pAF ribosome->protein Translation mis_protein Protein with Phe ribosome->mis_protein mRNA mRNA (with UAG codon) mRNA->ribosome Phe Phenylalanine (Phe) Phe->aaRS Mischarging near_cognate_tRNA Near-cognate tRNA near_cognate_tRNA->ribosome Wobble Pairing

Caption: Signaling pathways for correct pAF incorporation versus misincorporation pathways.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with 4-Aminophenylalanine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what forms is it commonly available?

This compound (4-APhe) is a non-canonical amino acid. It is structurally similar to the natural amino acid L-phenylalanine, with the addition of an amino group at the para position of the phenyl ring. It is typically available in two main forms: the free base (4-Amino-L-phenylalanine) and the hydrochloride salt (4-Amino-L-phenylalanine HCl). The hydrochloride salt is generally more soluble in aqueous solutions.[1][2]

Q2: What are the general solubility characteristics of this compound?

The solubility of this compound is highly dependent on its form (free base vs. hydrochloride salt) and the solvent used.

  • 4-Amino-L-phenylalanine (Free Base): This form is described as being soluble in water, though quantitative data can vary.[3][4] It is also soluble in acidic and alkaline solutions.

  • 4-Amino-L-phenylalanine Hydrochloride (HCl Salt): The hydrochloride salt exhibits enhanced water solubility due to its ionic nature.[1] A common specification is a clear solution when dissolving 0.1g in 2 ml of water.[1][2] It is also soluble in formic acid.[1][2]

  • Organic Solvents: The free base has slight solubility in methanol, which can be improved with sonication. The Fmoc-protected derivative (Fmoc-4-Amino-L-phenylalanine) is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]

Q3: How does pH affect the solubility of this compound?

Like other amino acids, the solubility of this compound is significantly influenced by pH. As an amphoteric molecule with both an acidic carboxylic acid group and two basic amino groups, its net charge changes with the pH of the solution. Solubility is generally lowest at its isoelectric point (pI) and increases in acidic (low pH) and alkaline (high pH) conditions.[6] In acidic solutions, the amino groups are protonated, forming a more soluble cationic species. In alkaline solutions, the carboxylic acid group is deprotonated, forming a more soluble anionic species.

Q4: What is a recommended starting point for preparing a stock solution of this compound?

For aqueous applications, starting with the 4-Amino-L-phenylalanine hydrochloride salt is recommended due to its higher water solubility.

  • Aqueous Stock Solution (HCl Salt): A concentration of 50 mg/mL in water can be achieved.[1][2]

  • PBS Stock Solution (Free Base): A concentration of 10 mg/mL in PBS (pH 7.4) has been reported, though it may require ultrasonication to fully dissolve.[7]

  • Organic Stock Solution (Fmoc-protected): For applications in peptide synthesis, Fmoc-4-Amino-L-phenylalanine can be dissolved in solvents like DMSO or DMF.

It is always recommended to prepare fresh solutions. If storage is necessary, sterile filter the solution and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its hydrochloride salt.

CompoundSolventSolubilityConcentration (mM)Notes
4-Amino-L-phenylalanine PBS (pH 7.4)10 mg/mL~55.5 mMRequires ultrasonication.[7]
4-Amino-L-phenylalanine HCl Water50 mg/mL (0.1g in 2mL)~230.8 mMForms a clear solution.[1][2]
4-Amino-L-phenylalanine HCl Formic AcidSolubleNot specified
CompoundSolventSolubility
4-Amino-L-phenylalanine (Free Base) MethanolSlightly soluble
Fmoc-4-Amino-L-phenylalanine ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble

Troubleshooting Guide

This section addresses common problems encountered during the dissolution and use of this compound.

Problem 1: The compound is not dissolving in water or buffer at neutral pH.

  • Cause: You may be using the free base form, which has lower aqueous solubility at neutral pH. The desired concentration may also exceed its solubility limit.

  • Solution:

    • Verify the form: Check if you are using the free base or the hydrochloride salt. For aqueous solutions, the HCl salt is preferred.

    • Adjust the pH: Since this compound has two basic amino groups and one acidic carboxyl group, its solubility is pH-dependent. To increase solubility, you can either:

      • Decrease the pH: Add a small amount of dilute HCl (e.g., 0.1 M) to protonate the amino groups.

      • Increase the pH: Add a small amount of dilute NaOH (e.g., 0.1 M) to deprotonate the carboxylic acid group.[6]

    • Use sonication: Sonication can help to break down particles and increase the rate of dissolution.[7]

    • Gentle heating: Gently warming the solution (e.g., to 37°C) can increase solubility. However, be cautious as prolonged heating can lead to degradation.

    • Start with a small amount of acid/base: Dissolve the compound in a minimal volume of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and then neutralize it carefully with the corresponding base or acid to the desired final pH. Be aware that the compound may precipitate if the final pH is near its isoelectric point.

Problem 2: The compound precipitates out of solution after initially dissolving.

  • Cause:

    • pH shift: The pH of the solution may have changed, moving closer to the isoelectric point of this compound.

    • Temperature change: A decrease in temperature can reduce solubility.

    • Solvent evaporation: Evaporation of the solvent can increase the concentration of the compound beyond its solubility limit.

    • Interaction with other components: In complex media like cell culture media, this compound may interact with salts or proteins, leading to precipitation.

  • Solution:

    • Check and buffer the pH: Ensure your solution is well-buffered to the desired pH.

    • Maintain a constant temperature: Store and use the solution at a consistent temperature.

    • Prepare fresh solutions: It is best practice to prepare solutions fresh for each experiment.

    • Filter sterilization: If you observe precipitation after adding the compound to a complex medium, consider preparing a concentrated stock solution, sterile filtering it, and then adding it to the final medium.

Problem 3: Inconsistent experimental results when using solutions of this compound.

  • Cause: The compound may be degrading in solution over time. The free amino groups can be susceptible to oxidation.

  • Solution:

    • Prepare fresh solutions: As a general rule, always use freshly prepared solutions of this compound.

    • Protect from light and air: Store stock solutions in amber vials and consider purging with an inert gas (like argon or nitrogen) before sealing.

    • Storage: If short-term storage is necessary, store aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of 4-Amino-L-phenylalanine HCl

  • Weighing: Accurately weigh 216.67 mg of 4-Amino-L-phenylalanine hydrochloride.

  • Dissolution: Add the powder to a sterile container with approximately 8 mL of sterile, deionized water.

  • Mixing: Stir or vortex the solution until the powder is completely dissolved. A clear solution should be obtained.[1][2]

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile, deionized water.

  • Sterilization (Optional): If for use in cell culture, sterile filter the solution through a 0.22 µm filter.

  • Storage: Use the solution immediately or store in sterile aliquots at -20°C for short-term storage or -80°C for long-term storage.[7]

Protocol 2: Preparation of a 10 mg/mL (55.5 mM) Solution of 4-Amino-L-phenylalanine (Free Base) in PBS

  • Weighing: Weigh 10 mg of 4-Amino-L-phenylalanine free base.

  • Dissolution: Add the powder to 1 mL of sterile PBS (pH 7.4).

  • Sonication: Place the vial in a sonicator bath and sonicate until the compound is fully dissolved. The solution should become clear.[7]

  • Sterilization (Optional): If for use in cell culture, sterile filter the solution through a 0.22 µm filter.

  • Usage: Use the freshly prepared solution immediately for your experiment.

Visualizing Workflows

The following diagrams illustrate the decision-making process for dissolving this compound and troubleshooting common issues.

Dissolving_Workflow start Start: Need to dissolve This compound form Which form? Free Base or HCl Salt start->form hcl Use HCl Salt form->hcl HCl Salt freebase Use Free Base form->freebase Free Base solvent Aqueous or Organic Solvent? hcl->solvent freebase->solvent aqueous Dissolve in Water or Buffer solvent->aqueous Aqueous organic Use appropriate organic solvent (e.g., DMSO) solvent->organic Organic check_solubility Is it dissolved? aqueous->check_solubility organic->check_solubility success Solution Prepared check_solubility->success Yes troubleshoot Go to Troubleshooting Workflow check_solubility->troubleshoot No

Caption: Workflow for dissolving this compound.

Troubleshooting_Workflow start Problem: Compound not dissolving or precipitating check_form Using Free Base in neutral aqueous solution? start->check_form switch_hcl Switch to HCl salt if possible check_form->switch_hcl Yes adjust_ph Adjust pH (add dilute acid or base) check_form->adjust_ph No check_again Is it dissolved? switch_hcl->check_again sonicate Apply Sonication adjust_ph->sonicate heat Gentle Warming (e.g., 37°C) sonicate->heat heat->check_again success Problem Resolved check_again->success Yes reassess Re-evaluate concentration and solvent choice check_again->reassess No

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Optimizing 4-Aminophenylalanine-Mediated Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminophenylalanine (pAF)-mediated cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (pAF)-mediated cross-linking?

A1: this compound (pAF) is an unnatural amino acid that can be incorporated into a protein of interest. Its primary aromatic amine group can be chemically converted into a reactive diazonium salt. This diazonium salt can then form covalent cross-links with electron-rich amino acid residues, such as tyrosine and lysine, on interacting proteins. This technique is used to capture and identify protein-protein interactions.

Q2: What is the core chemical mechanism of pAF cross-linking?

A2: The process involves two main chemical steps:

  • Diazotization: The primary aromatic amine of pAF is converted to a diazonium salt (-N≡N+) using nitrous acid, which is typically generated in situ from sodium nitrite (NaNO₂) under acidic conditions and low temperatures (0-5°C).

  • Azo Coupling: The highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with activated aromatic side chains of other amino acids. The primary targets are the phenol group of tyrosine and the primary amine of lysine.

Q3: Which amino acid residues does the activated pAF (diazonium salt) react with?

A3: The primary targets for the pAF-diazonium salt are nucleophilic amino acid residues. The most common targets are:

  • Tyrosine: The activated aromatic ring of tyrosine is a prime target.

  • Lysine: The primary amine in the side chain of lysine can also be targeted.

  • Histidine and Tryptophan: These residues can also potentially react, although they are generally less favored than tyrosine and lysine.

Q4: What is the optimal pH for the cross-linking reaction?

A4: The optimal pH depends on the target residue. A two-step pH adjustment can be employed for broader reactivity. The diazotization step must be performed under acidic conditions (pH ~3-5). For the subsequent cross-linking:

  • For targeting Tyrosine: The reaction should be adjusted to a basic pH (around 8-9). This deprotonates the phenolic hydroxyl group of tyrosine, making it more nucleophilic and thus more reactive towards the diazonium salt.

  • For targeting Lysine: A slightly acidic to neutral pH (around 6.5-7.5) is generally preferred.

Q5: How do I incorporate pAF into my protein of interest?

A5: pAF is incorporated into proteins using amber stop codon suppression technology. This involves co-expressing a plasmid for the protein of interest (containing an amber stop codon, TAG, at the desired incorporation site), a plasmid for an evolved aminoacyl-tRNA synthetase specific for pAF, and a corresponding suppressor tRNA. The cells are then grown in media supplemented with pAF.

Experimental Protocols

Protocol 1: General Workflow for pAF-Mediated Cross-Linking

This protocol outlines the entire process from protein expression to the final cross-linking reaction.

experimental_workflow cluster_expression Step 1: Protein Expression & Purification cluster_diazotization Step 2: Diazotization (On Ice) cluster_crosslinking Step 3: Cross-Linking cluster_analysis Step 4: Quenching & Analysis expr Express pAF-containing protein using amber suppression purify Purify the pAF-containing protein expr->purify prep Prepare protein in acidic buffer (e.g., acetate buffer, pH 4.5) purify->prep add_nitrite Add chilled sodium nitrite (NaNO₂) prep->add_nitrite incubate_diaz Incubate on ice for 15-30 min add_nitrite->incubate_diaz add_partner Add binding partner protein(s) incubate_diaz->add_partner adjust_ph Adjust pH to target specific residues (e.g., pH 8.5 for tyrosine) add_partner->adjust_ph incubate_xl Incubate at 4°C to room temp for 1-2 hours adjust_ph->incubate_xl quench Quench reaction (e.g., with Tris buffer) incubate_xl->quench analyze Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry quench->analyze

Caption: Overall workflow for pAF-mediated protein cross-linking.

Protocol 2: Detailed Diazotization and Cross-Linking Procedure

This protocol provides more specific concentrations and conditions for the chemical reaction steps.

  • Protein Preparation:

    • Start with the purified pAF-containing protein at a concentration of 1-10 µM in a suitable buffer.

    • Buffer exchange into a pre-chilled acidic buffer, such as 100 mM sodium acetate, pH 4.5. This can be done using a desalting column.

  • Diazotization Reaction (perform all steps on ice):

    • Prepare a fresh, chilled stock solution of 100 mM sodium nitrite (NaNO₂) in water.

    • To the chilled protein solution, add the NaNO₂ solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture on ice for 20-30 minutes in the dark.

  • Cross-Linking Reaction:

    • Add the interacting protein partner(s) to the reaction mixture.

    • Immediately adjust the pH of the reaction to target specific residues. For targeting tyrosines, add a pre-chilled basic buffer (e.g., 1 M Tris-HCl, pH 9.0) to bring the final pH to ~8.5.

    • Incubate the cross-linking reaction for 1-2 hours at 4°C or room temperature.

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining diazonium groups.

    • Incubate for an additional 15-20 minutes.

  • Analysis:

    • The cross-linked products can now be analyzed by SDS-PAGE to visualize higher molecular weight bands, followed by Western blotting to confirm the identity of the cross-linked partners.

    • For identification of cross-linked sites, the sample should be prepared for mass spectrometry analysis. This typically involves protein denaturation, reduction, alkylation, and digestion with a protease like trypsin.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Cross-Linking Efficiency 1. Inefficient diazotization. 2. Premature degradation of the diazonium salt. 3. Suboptimal pH for coupling. 4. Low protein concentration. 5. Inaccessible target residues.1. Ensure the diazotization buffer is acidic (pH 3-5). Use freshly prepared sodium nitrite. 2. Keep the reaction on ice and protected from light at all times during diazotization. 3. Verify the final pH of the coupling reaction. Use a pH meter for accuracy. 4. Increase the concentration of one or both binding partners. 5. If the structure is known, ensure the pAF and potential target residues are in proximity. Consider moving the pAF to a different location.
Non-Specific Cross-Linking / Aggregation 1. Over-cross-linking due to high reagent concentration or long reaction time. 2. Diazonium salt is highly reactive and can lead to side reactions.1. Titrate the concentration of sodium nitrite downwards. Reduce the incubation time for the cross-linking step. 2. Ensure efficient quenching of the reaction. Consider adding a scavenger like a high concentration of a primary amine-containing small molecule.
Loss of Protein Function/Activity 1. Harsh pH conditions during diazotization or coupling. 2. Modification of critical residues by the cross-linker.1. Minimize the time the protein is kept at very low or high pH. 2. If the active site is known, avoid placing the pAF residue nearby. Analyze cross-linked sites by mass spectrometry to see if active site residues are being modified.
Difficulty in Detecting Cross-Linked Products by MS 1. Low abundance of cross-linked peptides. 2. Complex fragmentation spectra.1. Use enrichment strategies for cross-linked peptides, such as size-exclusion chromatography (SEC) or strong cation-exchange (SCX) chromatography. 2. Use specialized software for analyzing cross-linked peptide data (e.g., pLink, MeroX, xQuest).

Troubleshooting Logic Diagram

troubleshooting_workflow start Low/No Cross-Linking Observed check_diaz Verify Diazotization Conditions (pH 3-5, 0-5°C, fresh NaNO₂) start->check_diaz check_coupling_ph Verify Coupling pH (pH 8-9 for Tyr, 6.5-7.5 for Lys) check_diaz->check_coupling_ph Correct solution_diaz Adjust pH, use fresh reagents, keep cold check_diaz->solution_diaz Incorrect check_reagents Check Reagent Concentrations (Protein & NaNO₂) check_coupling_ph->check_reagents Correct solution_ph Accurately adjust pH post-diazotization check_coupling_ph->solution_ph Incorrect check_incubation Review Incubation Times & Temps check_reagents->check_incubation Optimal solution_conc Optimize protein and nitrite concentrations check_reagents->solution_conc Suboptimal solution_time Optimize incubation times check_incubation->solution_time Suboptimal end Improved Cross-Linking solution_diaz->end solution_ph->end solution_conc->end solution_time->end

Caption: A decision tree for troubleshooting low cross-linking yield.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative parameters that should be optimized for a successful pAF-mediated cross-linking experiment.

Table 1: Recommended Reagent Concentrations

ReagentStarting ConcentrationRecommended RangeNotes
pAF-Protein5 µM1 - 20 µMHigher concentrations can improve cross-linking yield but may also increase non-specific interactions.
Binding Partner5 µM1 - 20 µMA 1:1 molar ratio is a good starting point.
Sodium Nitrite (NaNO₂)5 mM1 - 10 mMExcess nitrite can lead to side reactions and should be quenched.
Quenching Agent (e.g., Tris)100 mM50 - 200 mMShould be in molar excess to the sodium nitrite.

Table 2: pH and Temperature Optimization

StepParameterRecommended ValueRationale
Diazotization pH3.0 - 5.0Required for the formation of nitrous acid and the subsequent diazonium salt.
Temperature0 - 5 °CDiazonium salts are unstable at higher temperatures and will rapidly degrade.
Cross-Linking (to Tyrosine) pH8.0 - 9.0Deprotonates the tyrosine phenol group, increasing its nucleophilicity.
Temperature4 - 25 °CReaction can proceed at colder temperatures to maintain protein stability, or at room temperature for faster kinetics.
Cross-Linking (to Lysine) pH6.5 - 7.5Balances the reactivity of the primary amine without promoting side reactions at higher pH.
Temperature4 - 25 °CSimilar to tyrosine, the temperature can be adjusted based on protein stability and desired reaction speed.

Table 3: Incubation Time Optimization

StepRecommended TimeNotes
Diazotization15 - 30 minutesLonger times may lead to degradation of the diazonium salt, even on ice.
Cross-Linking1 - 2 hoursThis is a starting point and may need to be optimized. Monitor the reaction over a time course to determine the optimal duration.
Quenching15 - 30 minutesEnsures all reactive diazonium species are neutralized.

By carefully controlling these parameters and following a systematic troubleshooting approach, you can enhance the efficiency and specificity of your this compound-mediated cross-linking experiments.

Technical Support Center: Purification of 4-Aminophenylalanine (pAF)-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of proteins containing the non-canonical amino acid 4-aminophenylalanine (pAF).

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound (pAF) affect the overall properties of a protein?

A1: The incorporation of pAF introduces a primary aromatic amine to the protein structure. This can influence several properties:

  • Isoelectric Point (pI): The amino group on the phenyl ring has a pKa of approximately 4.2. This means that at neutral pH, the amino group is predominantly neutral, but it can become protonated (positively charged) under acidic conditions. This can alter the overall charge of the protein and its pI.

  • Hydrophobicity: While phenylalanine is hydrophobic, the addition of an amino group makes pAF slightly more polar. However, the aromatic ring still contributes to hydrophobic interactions.[1]

  • Reactivity: The primary aromatic amine is a nucleophile and can be susceptible to chemical modifications, such as oxidation or reaction with aldehydes, especially under certain buffer conditions.

  • Solubility: The altered charge and polarity can impact the protein's solubility, potentially leading to aggregation if not handled correctly.[2]

Q2: What is the recommended first step for purifying a pAF-containing protein?

A2: For recombinant pAF-containing proteins, the most common and recommended first step is affinity chromatography.[3] If the protein has been engineered with an affinity tag, such as a polyhistidine (His-tag), this method provides high selectivity and a significant purification factor in a single step.[4][5][6][7]

Q3: Can I use standard ion-exchange chromatography (IEX) for pAF-containing proteins?

A3: Yes, ion-exchange chromatography is a viable and often necessary second step after affinity purification. However, the presence of the pAF residue requires careful consideration of the buffer pH. Since the p-amino group can be protonated at acidic pH, it can contribute to the protein's overall positive charge. This allows for cation-exchange chromatography at a pH below the protein's pI.[8][9][10][11] Conversely, at a pH above the pI, the protein will have a net negative charge and can be purified using anion-exchange chromatography.[9]

Q4: Is Hydrophobic Interaction Chromatography (HIC) suitable for purifying pAF-containing proteins?

A4: Hydrophobic Interaction Chromatography (HIC) can be a powerful orthogonal purification step.[1][12][13] The aromatic ring of pAF contributes to the protein's surface hydrophobicity.[1] HIC separates proteins based on these hydrophobic interactions in the presence of a high salt concentration. Elution is achieved by decreasing the salt concentration.[1][12][14] Given that pAF is slightly more polar than phenylalanine, the binding to the HIC resin might be weaker, requiring adjustment of the salt concentrations.

Q5: How can I confirm the successful incorporation of pAF into my protein?

A5: The most definitive method for confirming pAF incorporation is mass spectrometry (MS).[15][16] By analyzing the intact protein or digested peptides, you can determine the precise mass, which will reflect the mass of pAF at the intended position.

Troubleshooting Guides

Problem 1: Low Yield After Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins)
Potential Cause Troubleshooting Step Rationale
Incomplete Lysis Optimize cell lysis conditions (e.g., increase sonication time, add lysozyme).Ensures complete release of the target protein from the cells.
Protein Degradation Add protease inhibitors to the lysis buffer and maintain low temperatures (4°C) throughout the purification process.Prevents proteolytic cleavage of the target protein.
Poor Binding to Resin Ensure the pH of the lysis and binding buffers is optimal for His-tag binding (typically pH 7.5-8.0). Check the imidazole concentration in the lysis buffer; it should be low (0-10 mM) to prevent premature elution.The interaction between the His-tag and the Ni-NTA resin is pH-dependent. Imidazole competes for binding to the resin.[7]
Precipitation on Column See Troubleshooting Guide for Protein Aggregation.Aggregated protein will not bind effectively to the column and can cause clogging.
Oxidation of pAF Consider adding a mild reducing agent like DTT (1-5 mM) to the buffers if oxidation is suspected.The amino group of pAF can be susceptible to oxidation, which might affect protein structure and tag accessibility.
Problem 2: Protein Aggregation During Purification
Potential Cause Troubleshooting Step Rationale
High Protein Concentration Purify at a lower protein concentration. If high concentration is necessary for downstream applications, perform this step just before use.High protein concentrations can promote intermolecular interactions leading to aggregation.
Incorrect Buffer pH or Ionic Strength Screen a range of pH values and salt concentrations to find conditions where the protein is most soluble. The pH should ideally be at least one unit away from the protein's pI.Proteins are least soluble at their isoelectric point (pI) where their net charge is zero, reducing electrostatic repulsion.
Exposure of Hydrophobic Patches Add stabilizing excipients to the buffer, such as 5-10% glycerol, 0.1-0.5 M arginine, or a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20).These additives can help to shield hydrophobic regions and prevent aggregation.
Disulfide Bond Mismatch For proteins with cysteine residues, add a reducing agent like DTT or TCEP to the buffers to prevent the formation of incorrect disulfide bonds.[17]Incorrect disulfide bond formation can lead to misfolding and aggregation.
Freeze-Thaw Cycles Aliquot the purified protein and store at -80°C. Avoid repeated freeze-thaw cycles. Consider adding a cryoprotectant like glycerol (up to 50%).Freezing and thawing can induce stress on the protein, leading to aggregation.

Quantitative Data Summary

The following table summarizes typical recovery and purity data that can be expected from a multi-step purification process for a pAF-containing protein. These values are illustrative and will vary depending on the specific protein and expression system.

Purification Step Total Protein (mg) Target Protein (mg) Purity (%) Yield (%)
Crude Lysate 500255100
Affinity Chromatography (Ni-NTA) 3020~6780
Ion-Exchange Chromatography (IEX) 1018~9072
Hydrophobic Interaction Chromatography (HIC) 817>9568

Experimental Protocols

Protocol 1: Ni-NTA Affinity Purification of a His-tagged pAF-Containing Protein
  • Buffer Preparation:

    • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

    • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

    • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer containing protease inhibitors. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Column Equilibration: Equilibrate a Ni-NTA resin column with 5-10 column volumes (CV) of Lysis Buffer.[4]

  • Sample Loading: Load the clarified lysate onto the equilibrated column.

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with 5-10 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using a desalting column or dialysis.

Protocol 2: Ion-Exchange Chromatography (IEX) of a pAF-Containing Protein
  • Determine the Protein's pI: Use an online tool to predict the theoretical pI of your pAF-containing protein.

  • Choose the IEX Mode:

    • Cation-Exchange: If the working pH is below the pI, the protein will be positively charged. Use a cation-exchange resin (e.g., SP Sepharose).

    • Anion-Exchange: If the working pH is above the pI, the protein will be negatively charged. Use an anion-exchange resin (e.g., Q Sepharose).

  • Buffer Preparation:

    • Binding Buffer: Low salt buffer at the desired pH (e.g., 20 mM MES, pH 6.0 for cation-exchange).

    • Elution Buffer: Binding buffer with a high salt concentration (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • Sample Preparation: Ensure the protein sample from the previous step is in the Binding Buffer (use a desalting column for buffer exchange).

  • Column Equilibration: Equilibrate the IEX column with 5-10 CV of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with 5-10 CV of Binding Buffer.

  • Elution: Elute the protein using a linear gradient of 0-100% Elution Buffer over 10-20 CV. Collect fractions and analyze by SDS-PAGE.

Visualizations

PurificationWorkflow cluster_Expression Protein Expression cluster_Purification Purification Steps Expression E. coli Expression with pAF CellLysis Cell Lysis Expression->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity IEX Ion-Exchange Chromatography (IEX) Affinity->IEX Orthogonal Step 1 HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Orthogonal Step 2 FinalProduct Purified pAF-Protein HIC->FinalProduct

Caption: A typical orthogonal purification workflow for a pAF-containing protein.

TroubleshootingAggregation cluster_causes Potential Causes cluster_solutions Solutions start Protein Aggregation Observed HighConc High Concentration? start->HighConc WrongBuffer Incorrect Buffer? (pH, Salt) start->WrongBuffer Hydrophobic Hydrophobic Interactions? start->Hydrophobic Dilute Dilute Protein HighConc->Dilute OptimizeBuffer Optimize Buffer (Screen pH/Salt) WrongBuffer->OptimizeBuffer Additives Add Stabilizers (Glycerol, Arginine) Hydrophobic->Additives

References

How to address the stability of 4-Aminophenylalanine in experimental protocols.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Aminophenylalanine (4-APh). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the stability of 4-APh in experimental protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental procedures to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound (4-APh)?

A1: this compound is susceptible to degradation, primarily through oxidation of the amino group on the phenyl ring. This process can be accelerated by exposure to light, elevated temperatures, and certain pH conditions. The solid form of 4-APh hydrochloride is generally more stable than the free amino acid in solution[1]. When in solution, it is recommended to prepare fresh solutions and use them promptly[2].

Q2: How should solid this compound be stored?

A2: Solid this compound should be stored at 2-8°C, protected from light and moisture[1]. For long-term storage, a temperature of -20°C is recommended. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What is the recommended procedure for preparing 4-APh stock solutions?

A3: Due to its limited stability in solution, it is best to prepare 4-APh stock solutions fresh for each experiment. If a stock solution must be prepared in advance, it should be dissolved in a suitable buffer (e.g., PBS or a buffer relevant to your experiment), filter-sterilized, and stored in small aliquots at -80°C for no longer than one month[2]. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration should be prepared by diluting the stock solution in the culture medium immediately before use.

Q4: Are there any additives that can improve the stability of 4-APh solutions?

A4: The use of antioxidants can help to mitigate the oxidation of 4-APh in solution. Common antioxidants used in cell culture media, such as ascorbic acid (Vitamin C) or N-acetylcysteine (NAC), may offer some protection[3][4][5]. However, the effectiveness of specific antioxidants for stabilizing 4-APh needs to be empirically determined for each experimental system. It is recommended to test the compatibility and efficacy of any antioxidant in your specific assay.

Q5: How does pH affect the stability of 4-APh?

A5: While specific quantitative data on the effect of pH on 4-APh stability is limited, related compounds like phenylalanine show pH-dependent stability[6]. Generally, extreme pH values should be avoided. It is recommended to maintain the pH of 4-APh solutions within a neutral range (pH 6.8-7.4) for most biological experiments, unless the experimental protocol requires otherwise.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of 4-APh in stock or working solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare 4-APh solutions immediately before use.

    • Protect from Light: Work with 4-APh solutions in a darkened environment or use amber-colored tubes.

    • Control Temperature: Keep solutions on ice as much as possible during preparation and use.

    • Validate Purity: If possible, verify the purity of your 4-APh stock using an analytical method like HPLC before critical experiments.

Issue 2: Discoloration of 4-APh solutions (e.g., turning yellow or brown).
  • Possible Cause: Oxidation of the 4-APh.

  • Troubleshooting Steps:

    • Discard the Solution: Discolored solutions should not be used as they contain degradation products.

    • Inert Atmosphere: When preparing solutions, consider de-gassing the solvent and purging the container with an inert gas like nitrogen or argon.

    • Consider Antioxidants: For longer-term experiments, the addition of a compatible antioxidant may be necessary. Perform a pilot study to determine the optimal type and concentration of the antioxidant.

Issue 3: Low yield or side products in solid-phase peptide synthesis (SPPS).
  • Possible Cause: The p-amino group of 4-APh is reacting during peptide coupling, leading to branched peptides.

  • Troubleshooting Steps:

    • Use Protected 4-APh: It is crucial to use a derivative of 4-APh where the para-amino group is protected, most commonly with a Boc (tert-butoxycarbonyl) group. The standard building block for Fmoc-based SPPS is Fmoc-L-p-aminophenylalanine(Boc)-OH.

    • Orthogonal Protection: Ensure the protecting group on the p-amino function is orthogonal to the N-α-protecting group (e.g., Boc for the side chain and Fmoc for the alpha-amino group).

    • Cleavage Conditions: The Boc group on the side chain will be removed during the final cleavage from the resin with strong acid (e.g., TFA), simultaneously with other side-chain protecting groups.

Quantitative Data on this compound Stability

ParameterConditionRecommended Storage/HandlingReference
Solid Form (Hydrochloride) Room Temperature (Short-term)Permissible for short durations[1]
4°C (Long-term)Recommended for long-term storage[1]
Aqueous Solution 4°CUp to 60 days (in 0.5X MS buffer, pH 5.8)General amino acid stability
-20°CUp to 1 month (aliquoted)[2]
-80°CUp to 6 months (aliquoted)[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution for Cell Culture

This protocol describes the preparation of a 100 mM stock solution of 4-APh with the addition of ascorbic acid as a potential antioxidant.

Materials:

  • This compound hydrochloride

  • Sterile PBS (pH 7.4)

  • L-Ascorbic acid

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the required amount of this compound hydrochloride to prepare a 100 mM solution in a sterile tube.

  • Add the appropriate volume of sterile PBS (pH 7.4).

  • Add L-ascorbic acid to a final concentration of 0.1% (w/v) to act as an antioxidant.

  • Vortex gently until the 4-APh and ascorbic acid are completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to one month.

  • When needed, thaw a single aliquot and dilute it to the final working concentration in your cell culture medium immediately before adding it to the cells. Discard any unused portion of the thawed aliquot.

Protocol 2: Quantification of this compound and its Degradation Products by HPLC

This protocol provides a general method for the analysis of 4-APh stability. The specific parameters may need to be optimized for your HPLC system and column.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 4-APh standard

  • Your experimental samples containing 4-APh

Procedure:

  • Sample Preparation: Dilute your samples to an appropriate concentration with the mobile phase A. Centrifuge the samples to remove any particulates before injection.

  • HPLC Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Detection Wavelength: 254 nm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

  • Analysis:

    • Run a standard of pure 4-APh to determine its retention time.

    • Inject your experimental samples.

    • Monitor for the appearance of new peaks and a decrease in the area of the 4-APh peak over time to assess degradation. The identity of degradation products would require further characterization, for example by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis prep_solid Solid 4-APh prep_dissolve Dissolve in sterile buffer (e.g., PBS, pH 7.4) + Antioxidant (optional) prep_solid->prep_dissolve prep_filter Sterile filter (0.22 µm) prep_dissolve->prep_filter prep_aliquot Aliquot for single use prep_filter->prep_aliquot prep_store Store at -80°C prep_aliquot->prep_store exp_thaw Thaw single aliquot prep_store->exp_thaw Use within 1 month exp_dilute Dilute to working concentration in experimental medium exp_thaw->exp_dilute exp_run Perform experiment (e.g., cell treatment) exp_dilute->exp_run exp_sample Collect samples for analysis exp_run->exp_sample an_hplc HPLC analysis exp_sample->an_hplc an_data Quantify 4-APh peak area and degradation products an_hplc->an_data an_interpret Interpret stability data an_data->an_interpret

Figure 1. Experimental workflow for handling this compound.

signaling_pathway cluster_input Cellular Environment cluster_sensing Amino Acid Sensing cluster_output Cellular Response amino_acids Amino Acids (including Phenylalanine/4-APh) gcn2 GCN2 amino_acids->gcn2 Low levels activate mTORC1 mTORC1 amino_acids->mTORC1 High levels activate eif2a eIF2α gcn2->eif2a Phosphorylates atf4 ATF4 eif2a->atf4 Increases translation protein_synthesis Protein Synthesis atf4->protein_synthesis Regulates mTORC1->protein_synthesis Promotes cell_growth Cell Growth and Proliferation mTORC1->cell_growth Promotes autophagy Autophagy mTORC1->autophagy Inhibits

Figure 2. General amino acid signaling pathways modulated by phenylalanine.

References

Best practices for reducing background labeling in cross-linking experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background labeling and non-specific binding in their cross-linking experiments.

Troubleshooting Guide: High Background Labeling

High background signal can obscure true interactions, making data interpretation difficult. This guide addresses common causes of high background and provides systematic solutions.

Question: What are the primary causes of high background in my cross-linking experiment?

Answer: High background, or non-specific binding, is the undesirable covalent linkage of a cross-linking agent to molecules that are not the intended targets.[1] Several factors can contribute to this issue:

  • Inappropriate Cross-linker Concentration: Excessively high concentrations of the cross-linker can lead to the linkage of transient or randomly interacting proteins.[1]

  • Suboptimal Reaction Conditions: Extended incubation times or elevated temperatures can increase the frequency of random cross-linking events.[1]

  • Inadequate Blocking: Failure to block non-specific binding sites on surfaces like beads can result in the co-purification of unwanted proteins.[1]

  • Insufficient Washing: Ineffective washing steps may not adequately remove non-specifically bound proteins.[1]

  • Cross-linker Characteristics: Some cross-linkers are inherently more reactive or less specific, increasing the likelihood of off-target reactions.[1] Hydrophobic cross-linkers, in particular, can lead to aggregation and non-specific interactions.[2][3]

  • Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to surfaces and other proteins, which are then "fixed" by the cross-linker.[1]

Question: How can I troubleshoot and optimize my experiment to reduce high background?

Answer: A systematic approach to optimization is crucial. The following flowchart outlines a troubleshooting workflow for high background issues.

Troubleshooting_High_Background start High Background Observed optimize_crosslinker Optimize Cross-linker Concentration start->optimize_crosslinker optimize_reaction Adjust Reaction Time & Temperature optimize_crosslinker->optimize_reaction improve_blocking Enhance Blocking Strategy optimize_reaction->improve_blocking optimize_washing Optimize Washing Steps improve_blocking->optimize_washing preclear_lysate Pre-clear Lysate optimize_washing->preclear_lysate check_buffer Verify Buffer Compatibility preclear_lysate->check_buffer end Reduced Background check_buffer->end

Caption: Troubleshooting workflow for high background.

Frequently Asked Questions (FAQs)

Optimization of Experimental Parameters

Question: How do I determine the optimal cross-linker concentration?

Answer: Titration is key. It is recommended to test a range of cross-linker concentrations while keeping the protein concentration constant.[4] The goal is to find the lowest concentration that produces the desired cross-linked product without significant background.[4] Analysis by SDS-PAGE is a common method to evaluate the results of a titration experiment.

Experimental Protocol: Cross-linker Concentration Titration

  • Prepare Protein Sample: For a starting protein concentration of 1 mg/mL, prepare several aliquots.[1]

  • Prepare Cross-linker dilutions: Create a series of cross-linker concentrations. For a 1 mg/mL protein sample, a range of 10 µM to 2 mM is a good starting point.[1]

  • Initiate Cross-linking: Add the different concentrations of the cross-linker to each protein aliquot. Mix gently but thoroughly.[1]

  • Incubate: Incubate the reactions for a fixed time (e.g., 30 minutes) at a constant temperature (e.g., room temperature).[1]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15 minutes.[1][5]

  • Analyze: Analyze the samples by SDS-PAGE to identify the optimal cross-linker concentration.[1]

Question: What are the best buffer conditions for my cross-linking reaction?

Answer: The choice of buffer is critical and depends on the cross-linker's reactivity. For amine-reactive cross-linkers (e.g., NHS esters), avoid buffers containing primary amines like Tris, as they will quench the reaction.[1] Phosphate or HEPES-based buffers are suitable alternatives.[1] The pH of the buffer should also be optimized for the specific cross-linker chemistry.[6]

Cross-linker ChemistryRecommended Buffer SystempH Range
Amine-reactive (e.g., BS3, DSS) HEPES, Phosphate7-9
Carboxyl-amine (e.g., EDC/sulfo-NHS) MES4.5-7.2

This data is compiled from multiple sources.[6]

Blocking and Washing Strategies

Question: What are the best blocking agents to reduce non-specific binding?

Answer: The choice of blocking agent depends on your specific experimental system. Common blocking agents include proteins and non-protein polymers.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 5%Single purified protein, suitable for phosphoprotein detection.[7][8]Can cause background with certain antibodies.[7]
Non-fat Dry Milk 2.5 - 5%Inexpensive and readily available.[7]Interferes with phosphoprotein and biotin-based detection systems.[7][8]
Normal Serum 5 - 10%Highly specific for blocking Fc-mediated binding.[7]More expensive than other options.[7]
Fish Gelatin 0.1 - 5%Low cross-reactivity with mammalian antibodies.[7]Contains endogenous biotin.[7]
Polyvinylpyrrolidone (PVP) 0.5 - 2%Protein-free, useful for detecting small proteins.[7]May require more optimization.[7]

Question: How can I improve my washing steps?

Answer: Increasing the stringency of your wash buffer can help remove non-specifically bound proteins. This can be achieved by:

  • Adding Detergents: Including a small amount of a non-ionic detergent, such as 0.1% Tween-20, can disrupt non-specific hydrophobic interactions.

  • Increasing Salt Concentration: Raising the salt concentration (e.g., up to 500 mM NaCl) can reduce non-specific electrostatic interactions.[9]

Sample Preparation

Question: Should I pre-clear my cell lysate?

Answer: Yes, pre-clearing the lysate is a highly recommended step to remove proteins that non-specifically bind to your immunoprecipitation beads.[1]

Experimental Protocol: Lysate Pre-clearing

  • To 1 mL of your cell lysate, add 20-50 µL of a 50% slurry of Protein A/G beads.[7]

  • Incubate on a rocker at 4°C for 10-60 minutes.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the beads.[7]

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube for your immunoprecipitation experiment.[7]

Pre_Clearing_Workflow start Cell Lysate add_beads Add Protein A/G Beads start->add_beads incubate Incubate at 4°C add_beads->incubate centrifuge Centrifuge to Pellet Beads incubate->centrifuge transfer Transfer Supernatant (Pre-cleared Lysate) centrifuge->transfer end Proceed to Immunoprecipitation transfer->end

Caption: Workflow for pre-clearing cell lysate.

Advanced Considerations

Question: Can the choice of cross-linker itself contribute to background?

Answer: Absolutely. Hydrophobic cross-linkers can increase non-specific binding and protein aggregation.[2][3] Whenever possible, opt for hydrophilic cross-linkers, such as those containing polyethylene glycol (PEG) spacers.[2] These can increase the solubility and stability of the resulting conjugate and decrease non-specific interactions.[2]

Question: How do I differentiate between specific and non-specific cross-linked complexes?

Answer: Including proper controls is essential. A key negative control is to perform the immunoprecipitation with a non-specific IgG antibody from the same species as your primary antibody.[1] Any proteins identified in this control are likely to be non-specific binders.

References

Technical Support Center: Improving 4-Aminophenylalanine Ligation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 4-Aminophenylalanine (4-AP) ligation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical principle behind this compound (4-AP) ligation?

A2: The ligation of 4-AP typically utilizes its primary aromatic amine group (-NH2). This group can form a stable amide bond with a carboxyl group (-COOH) on a target molecule, such as a protein, peptide, or solid support. This reaction is commonly facilitated by a carbodiimide crosslinker, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble variant, sulfo-NHS.[1]

Q2: Why is N-hydroxysuccinimide (NHS) or sulfo-NHS often used with EDC in 4-AP ligation reactions?

A2: EDC activates carboxyl groups to create a highly reactive O-acylisourea intermediate.[1] However, this intermediate is unstable in aqueous solutions and can quickly hydrolyze, which would regenerate the original carboxyl group and reduce the efficiency of the ligation.[1] NHS or sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate has a longer half-life, enabling a more efficient and controlled reaction with the primary amine of 4-AP.[1]

Q3: What are the primary challenges when incorporating 4-AP in solid-phase peptide synthesis (SPPS)?

A3: A key challenge is the potential for low coupling efficiency due to the steric hindrance from the bulky protected p-amino-D-phenylalanine, which can prevent an efficient reaction. Additionally, side reactions such as racemization and guanidinylation (if using uronium/aminium reagents like HBTU) can occur.

Q4: How can I confirm the successful conjugation of 4-AP to my target molecule?

A4: Successful conjugation can be confirmed through several analytical techniques. Mass spectrometry (MALDI-TOF or ESI-MS) can be used to detect the mass shift corresponding to the addition of 4-AP. HPLC or FPLC can show a shift in retention time for the conjugated product compared to the starting materials. For larger molecules like proteins, SDS-PAGE will show a change in molecular weight. Finally, amino acid analysis can be used to determine the ratio of 4-AP to the carrier protein.[2]

Troubleshooting Guides

Issue 1: Low or No Ligation Yield

This is one of the most common issues encountered during 4-AP ligation reactions. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Degraded or Inactive Reagents Purchase reagents from a reputable supplier and use the same lot for a series of related experiments. Always handle and store reagents as recommended by the manufacturer.[1] Use fresh EDC/NHS solutions, as they are moisture-sensitive.
Incorrect Molar Ratios of Reactants Optimize the molar ratio of 4-AP and the crosslinkers (EDC/NHS) to the target molecule. A high excess of the hapten (in this case, 4-AP) can help drive the reaction forward.[1] Refer to the table below for recommended starting conditions.
Suboptimal Reaction pH The pH of the reaction is critical. For a two-step conjugation, activate the carboxyl groups with EDC/NHS in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0 for 15-30 minutes. Then, add 4-AP and raise the pH to 7.2-8.0 with a buffer like phosphate-buffered saline (PBS) to facilitate amide bond formation.[1]
Presence of Inhibitors The presence of salts, EDTA, or other nucleophiles (like Tris buffer) can interfere with the reaction. Purify the DNA to remove contaminants such as salt and EDTA.[3] Ensure your buffers are free from extraneous nucleophiles.
Steric Hindrance The bulky nature of 4-AP can hinder the reaction. Consider using a longer linker or spacer molecule on either the 4-AP or the target molecule to reduce steric hindrance.
Hydrolysis of Activated Esters The NHS ester intermediate is susceptible to hydrolysis. Perform the reaction promptly after the activation step.[1] While reactions can be performed at room temperature, conducting them at 4°C can slow down hydrolysis, though it may require a longer incubation time.[1]
Issue 2: Poor Reproducibility Between Experiments
Potential Cause Recommended Solution
Inaccurate Measurement of Reagents Use precise methods (e.g., BCA or Bradford assay for proteins) to determine the concentration of your starting materials. Prepare fresh stock solutions and use calibrated pipettes for all measurements.[1]
Batch-to-Batch Variability of Reagents Use reagents from the same lot for a set of comparable experiments to minimize variability.[1]
Fluctuations in Reaction Conditions Strictly control reaction parameters such as temperature, pH, and incubation time. Minor variations can lead to significant differences in yield.

Experimental Protocols & Data

Recommended Starting Conditions for 4-AP Ligation (EDC/NHS Chemistry)

The following table provides recommended starting molar ratios for the conjugation of 4-AP to a protein. Optimization may be necessary for your specific application.

Reagent Molar Excess (over Protein) Rationale
This compound (4-AP) 20 - 100 fold excessA high excess of the hapten drives the reaction forward.[1]
EDC 10 - 50 fold excessEnsures efficient activation of carboxyl groups.
Sulfo-NHS 20 - 100 fold excessStabilizes the activated intermediate for a more controlled reaction.
Two-Step EDC/NHS Ligation Protocol for Protein Conjugation
  • Protein Preparation : Dissolve the protein containing accessible carboxyl groups in an amine-free and carboxyl-free buffer (e.g., MES buffer, pH 5.0-6.0).

  • Activation Step :

    • Add the required amount of EDC and Sulfo-NHS solution to the protein solution (refer to the table above for molar ratios).

    • Incubate for 15-30 minutes at room temperature with gentle stirring.[1]

  • Conjugation with 4-AP :

    • Dissolve 4-AP in a suitable buffer (e.g., PBS, pH 7.2-8.0).

    • Add the 4-AP solution to the activated protein mixture.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching the Reaction :

    • Add a quenching solution (e.g., Tris or hydroxylamine) to the reaction mixture to a final concentration of 10-50 mM.[1] This will quench any unreacted NHS-esters.

  • Purification : Remove excess 4-AP and reaction byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Visualizations

Workflow for 4-AP Ligation via EDC/NHS Chemistry

G cluster_0 Activation Step (pH 5.0-6.0) cluster_1 Conjugation Step (pH 7.2-8.0) cluster_2 Purification start Protein with Carboxyl Groups in MES Buffer add_edc_nhs Add EDC and Sulfo-NHS start->add_edc_nhs incubate_activation Incubate 15-30 min at RT add_edc_nhs->incubate_activation activated_protein Activated Protein (NHS-ester) incubate_activation->activated_protein add_4ap Add 4-AP Solution activated_protein->add_4ap incubate_conjugation Incubate 2h at RT or Overnight at 4°C add_4ap->incubate_conjugation quench Quench Reaction (e.g., Tris buffer) incubate_conjugation->quench purify Purify Conjugate (e.g., Dialysis, SEC) quench->purify final_product Purified 4-AP Conjugate purify->final_product

Caption: A two-step workflow for the conjugation of this compound.

Troubleshooting Decision Tree for Low Ligation Yield

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_ratios Molar Ratios cluster_purification Starting Material Purity start Low or No Ligation Yield reagent_check Are reagents (EDC, NHS, 4-AP) fresh and stored properly? start->reagent_check fresh_reagents Prepare fresh solutions, use new reagent lots. reagent_check->fresh_reagents No conditions_check Are reaction conditions (pH, temp, time) optimal? reagent_check->conditions_check Yes optimize_conditions Verify buffer pH. Optimize incubation time/temp. conditions_check->optimize_conditions No ratio_check Are molar ratios of reactants correct? conditions_check->ratio_check Yes adjust_ratios Increase molar excess of 4-AP and coupling reagents. ratio_check->adjust_ratios No purity_check Are starting materials free of nucleophilic contaminants (e.g., Tris)? ratio_check->purity_check Yes purify_reactants Purify starting protein/molecule via dialysis or desalting. purity_check->purify_reactants No further_analysis Consider steric hindrance or side-reaction issues. purity_check->further_analysis Yes

Caption: A decision tree for troubleshooting low-yield 4-AP ligation reactions.

References

Validation & Comparative

A Comparative Analysis of 4-Aminophenylalanine and 4-Bromophenylalanine in Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptides is a powerful tool to enhance their therapeutic properties. Among the diverse array of available phenylalanine analogs, 4-Aminophenylalanine (4-Aph) and 4-Bromophenylalanine (4-Bph) are prominent choices for modulating peptide activity, stability, and function. This guide provides an objective comparison of their effects on peptides, supported by experimental data and detailed methodologies.

The substitution of the para-hydrogen on the phenyl ring of phenylalanine with either an amino group or a bromine atom introduces significant changes to the physicochemical properties of the amino acid. These modifications, in turn, can profoundly influence the biological activity of the resulting peptide. 4-Bromophenylalanine, with its bulky and electronegative bromine atom, can alter the steric and electronic properties of a peptide, which can enhance binding affinity through halogen bonding and other non-covalent interactions.[1][2] In contrast, the amino group of this compound introduces a basic and polar functional group, which can alter a peptide's solubility, charge distribution, and potential for hydrogen bonding.[3]

Physicochemical and Biological Properties at a Glance

The choice between incorporating this compound or 4-Bromophenylalanine into a peptide sequence is dictated by the desired biological outcome. 4-Bph is often utilized to enhance receptor binding and increase the potency of peptide antagonists, while 4-Aph, with its capacity to form different types of interactions, may be better suited for applications such as the design of enzyme inhibitors.[3]

PropertyThis compound (4-Aph)4-Bromophenylalanine (4-Bph)Reference
Molecular Formula C₉H₁₂N₂O₂C₉H₁₀BrNO₂[4][5]
Molecular Weight 180.20 g/mol 244.09 g/mol [4][5]
Key Functional Group Primary Aromatic Amine (-NH₂)Bromo (-Br)
Primary Effect in Peptides Introduces polarity and a site for H-bonding; can act as a surrogate for Tyrosine.Increases hydrophobicity and steric bulk; can participate in halogen bonding.[3][6][7]
Common Applications Enzyme inhibitors, probes for protein structure and function, building block for novel biomaterials.Enhancing receptor binding affinity, increasing metabolic stability, cross-linking studies.[3][7][8]

Supporting Experimental Data

While direct head-to-head comparative studies of peptides containing 4-Aph versus 4-Bph in the same backbone are not extensively documented, individual studies provide insights into their differential effects.

Peptide/SystemModificationAssayResultReference
Dipeptidyl peptidase IV (DPP-4) InhibitorThis compound derivativeEnzyme InhibitionIC₅₀ = 28 nM[9]
Generic Peptide "P" (Illustrative)4-BromophenylalanineReceptor BindingEnhanced receptor binding affinity[3]
Generic Peptide "P" (Illustrative)This compoundEnzyme InhibitionIncreased inhibitory activity[3]
Gonadotropin-Releasing Hormone (GnRH) PeptidesD-Phenylalanine IntroductionReceptor Binding AffinityImproved GnRH receptor binding affinities[10]

Experimental Protocols

The incorporation of both this compound and 4-Bromophenylalanine into peptides can be achieved through standard solid-phase peptide synthesis (SPPS), typically utilizing Fmoc chemistry.

Protocol 1: Incorporation of 4-Bromophenylalanine (Fmoc-Phe(4-Br)-OH)

This protocol outlines the manual solid-phase synthesis of a peptide containing 4-bromophenylalanine.

Materials:

  • Fmoc-Phe(4-Br)-OH

  • Rink Amide or Wang Resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Cleavage cocktail (e.g., TFA/TIPS/water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Phe(4-Br)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Incorporation of this compound (Fmoc-Phe(4-NH-Boc)-OH)

The incorporation of 4-Aph requires protection of the side-chain amino group to prevent unwanted side reactions. The Boc protecting group is commonly used as it is stable to the basic conditions of Fmoc removal and is cleaved during the final acidic cleavage step.[11]

Materials:

  • Fmoc-Phe(4-NH-Boc)-OH

  • Rink Amide or Wang Resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HCTU)

  • Collidine or N-methylmorpholine (NMM)

  • Trifluoroacetic acid (TFA)

  • Cleavage cocktail (e.g., TFA/TIPS/water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Phe(4-NH-Boc)-OH (and coupling agent like HCTU) in 20% collidine in DMF.

    • Add the activated amino acid solution to the resin and shake for at least 4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours. This step will also remove the Boc protecting group from the 4-Aph side chain.

  • Precipitation: Precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Peptide Synthesis

The general workflow for synthesizing and analyzing peptides containing these non-natural amino acids is depicted below.

G cluster_0 Peptide Synthesis cluster_1 Post-Synthesis cluster_2 Analysis Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Amino Acid Coupling->Fmoc Deprotection Repeat for each amino acid Washing Washing Amino Acid Coupling->Washing Cleavage from Resin Cleavage from Resin Washing->Cleavage from Resin Peptide Precipitation Peptide Precipitation Cleavage from Resin->Peptide Precipitation Purification (HPLC) Purification (HPLC) Peptide Precipitation->Purification (HPLC) Characterization (Mass Spec) Characterization (Mass Spec) Purification (HPLC)->Characterization (Mass Spec) Biological Assays Biological Assays Characterization (Mass Spec)->Biological Assays

General workflow for solid-phase peptide synthesis and analysis.
Signaling Pathway Modulation

Peptides incorporating 4-Aph or 4-Bph often target cell surface receptors, such as G-protein coupled receptors (GPCRs), initiating downstream signaling cascades.

G Peptide Ligand Peptide Ligand GPCR GPCR Peptide Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response

Simplified G-protein coupled receptor (GPCR) signaling pathway.

Activation of such pathways can lead to the modulation of further signaling networks, like the Mitogen-Activated Protein Kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and survival.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Simplified MAPK/ERK signaling pathway.

References

A Comparative Guide to 4-Aminophenylalanine and Other Phenylalanine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into peptides and proteins is a powerful tool to modulate their biological activity, enhance stability, and introduce novel functionalities. Among the various analogs of phenylalanine, 4-aminophenylalanine (4-Aph) stands out due to the introduction of a versatile amino group on the phenyl ring. This guide provides an objective comparison of this compound with other key phenylalanine analogs, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Physicochemical Properties and Structural Comparison

The substitution at the para position of the phenyl ring in phenylalanine analogs significantly influences their electronic and steric properties, thereby affecting their interactions with biological targets.

Phenylalanine AnalogChemical StructureMolecular FormulaKey Physicochemical Properties
This compound C₉H₁₂N₂O₂Introduces a basic and polar amino group, capable of forming hydrogen bonds and salt bridges. Can act as a nucleophile.
4-Iodophenylalanine C₉H₁₀INO₂Contains a large, polarizable iodine atom, which can participate in halogen bonding and enhance binding affinity.
4-Chlorophenylalanine C₉H₁₀ClNO₂The chloro group is electron-withdrawing and can alter the electronic properties of the phenyl ring.
4-Bromophenylalanine C₉H₁₀BrNO₂Similar to the chloro group but larger and more polarizable, potentially leading to stronger halogen bonds.
4-Nitrophenylalanine C₉H₁₀N₂O₄The nitro group is a strong electron-withdrawing group, significantly impacting the electronic nature of the aromatic ring.
4-Methylphenylalanine C₁₀H₁₃NO₂The methyl group is electron-donating and increases the hydrophobicity of the side chain.

Performance in Biological Systems: A Comparative Analysis

The unique properties of each phenylalanine analog translate into distinct behaviors in biological systems, including enzyme inhibition, receptor binding, and incorporation into proteins.

Enzyme Inhibition: Dipeptidyl Peptidase IV (DPP-4)

DPP-4 is a therapeutic target for type 2 diabetes, and various phenylalanine derivatives have been explored as inhibitors.

CompoundTarget EnzymeIC₅₀ (nM)Reference
This compound derivativeDipeptidyl Peptidase IV (DPP-4)28[1]
Bromo-substituted thiosemicarbazoneDipeptidyl Peptidase IV (DPP-4)1.266 ± 0.264[2]
Trifluoromethyl-substituted thiosemicarbazoneDipeptidyl Peptidase IV (DPP-4)4.775 ± 0.296[2]
Sitagliptin (reference inhibitor)Dipeptidyl Peptidase IV (DPP-4)4.380 ± 0.319[2]

Note: The this compound derivative mentioned is a specific compound from the cited study and not this compound itself. The other inhibitors are not direct phenylalanine analogs but provide context for potent DPP-4 inhibition.

Receptor Binding Affinity: L-type Amino Acid Transporter 1 (LAT1)

LAT1 is a transporter for large neutral amino acids and is a target for drug delivery to tumors. The binding affinities (Ki) of various phenylalanine analogs to LAT1 provide insights into their potential for targeted delivery.

Phenylalanine AnalogTargetKᵢ (µM)Reference
L-PhenylalanineLAT123.1 ± 2.1[3]
2-Iodo-L-phenylalanineLAT17.9 ± 0.9[3]
3-Iodo-L-phenylalanineLAT112.0 ± 1.0
4-Iodo-L-phenylalanineLAT120.2 ± 1.9
α-Methyl-L-phenylalanineLAT1118 ± 10[3]
Protein Incorporation Efficiency

The efficiency of incorporating unnatural amino acids into proteins is crucial for their use in protein engineering and therapeutic development. While direct quantitative comparison across all analogs is limited, studies in E. coli cell-free systems provide qualitative insights. Generally, the incorporation efficiency is influenced by the aminoacyl-tRNA synthetase's ability to recognize and charge the analog to its cognate tRNA.

Experimental Protocols

Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

This protocol outlines a fluorescence-based method for determining the IC₅₀ of phenylalanine analog derivatives against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds (phenylalanine analogs and derivatives)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add 20 µL of the sample solution, 150 µL of assay buffer, and 10 µL of the DPP-4 enzyme solution.

  • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[4][5]

Competitive Binding Assay for VLA-4 Antagonists

This protocol describes a general method to assess the binding affinity of phenylalanine analogs to the Very Late Antigen-4 (VLA-4) receptor.

Materials:

  • Cells expressing VLA-4 (e.g., Jurkat cells) or purified VLA-4 protein

  • Radiolabeled ligand with known affinity for VLA-4 (e.g., ³H-labeled small molecule antagonist)

  • Unlabeled test compounds (phenylalanine analogs)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, combine the VLA-4 expressing cells or purified protein, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radiolabeled ligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Generate a competition curve by plotting the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled test compound.

  • Calculate the Ki value for each test compound from the IC₅₀ value obtained from the competition curve using the Cheng-Prusoff equation.

Signaling Pathways and Biological Roles

Biosynthesis of 4-Dimethylamino-L-phenylalanine

This compound is a key precursor in the biosynthesis of 4-dimethylamino-L-phenylalanine, a component of the antibiotic pristinamycin I in Streptomyces pristinaespiralis.[6][7]

Pristinamycin_Biosynthesis Chorismate Chorismate 4-amino-4-deoxychorismate 4-amino-4-deoxychorismate Chorismate->4-amino-4-deoxychorismate papA 4-aminophenylpyruvate 4-aminophenylpyruvate 4-amino-4-deoxychorismate->4-aminophenylpyruvate papB This compound This compound 4-aminophenylpyruvate->this compound papC 4-Methylamino-L-phenylalanine 4-Methylamino-L-phenylalanine This compound->4-Methylamino-L-phenylalanine papM 4-Dimethylamino-L-phenylalanine 4-Dimethylamino-L-phenylalanine 4-Methylamino-L-phenylalanine->4-Dimethylamino-L-phenylalanine papM Pristinamycin_I Pristinamycin_I 4-Dimethylamino-L-phenylalanine->Pristinamycin_I PI Synthetase

Biosynthesis of 4-Dimethylamino-L-phenylalanine.
Activation of Phenylalanine Hydroxylase

Phenylalanine hydroxylase (PAH) is a key enzyme in phenylalanine metabolism. L-phenylalanine and some of its analogs can act as allosteric activators of this enzyme.

PAH_Activation cluster_PAH Phenylalanine Hydroxylase (PAH) Inactive_PAH Inactive PAH (Monomer/Dimer) Active_PAH Active PAH (Dimer/Tetramer) Inactive_PAH->Active_PAH Conformational Change Product L-Tyrosine Active_PAH->Product Catalyzes conversion L_Phe L-Phenylalanine or Analog Activator L_Phe->Inactive_PAH Binds to allosteric site BH4 Tetrahydrobiopterin (Cofactor) BH4->Active_PAH Binds to active site

Allosteric activation of Phenylalanine Hydroxylase.

References

Validating Site-Specific Incorporation of 4-Aminophenylalanine: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like 4-aminophenylalanine (pAF) is crucial for engineering proteins with novel functions. Rigorous validation of site-specific incorporation is paramount to ensure the integrity and desired properties of the engineered protein. This guide provides an objective comparison of mass spectrometry-based techniques with alternative methods for validating pAF incorporation, supported by experimental data and detailed protocols.

Comparative Analysis of Validation Techniques

The choice of method for validating pAF incorporation depends on various factors, including the required level of detail, sample purity, throughput needs, and available instrumentation. While mass spectrometry is the gold standard for definitive confirmation, other techniques can provide valuable complementary information.

Analytical Technique Principle Information Provided Throughput Destructive Key Advantages Key Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact proteins or, more commonly, peptides after proteolytic digestion.- Confirms the precise mass of the protein with pAF.- Identifies the exact site of incorporation through tandem MS (MS/MS) fragmentation.- Can quantify incorporation efficiency.HighYes- High sensitivity and specificity.- Provides definitive confirmation of incorporation and localization.[1]- Requires specialized instrumentation and expertise.- Can be complex to analyze data for novel modifications.
Edman Degradation Sequentially removes and identifies amino acids from the N-terminus of a peptide.- Determines the N-terminal sequence of a protein or peptide.LowYes- Provides direct sequence information without reliance on databases.- Can be used to confirm N-terminal incorporation.- Ineffective for proteins with blocked N-termini.- Limited to sequencing ~30-50 amino acids.[2][3]- May have issues with identifying non-canonical amino acids.
Western Blotting Uses specific antibodies to detect the target protein after separation by gel electrophoresis.- Confirms the expression of the full-length protein.- Can provide semi-quantitative information on protein levels.HighNo (for the blot)- Relatively simple and widely available.- Good for screening a large number of samples.- Indirect method that does not confirm the precise mass or location of incorporation.- Dependent on the availability of a specific antibody to the protein or an incorporated tag.[4]
Amino Acid Analysis (AAA) Hydrolyzes the protein into its constituent amino acids, which are then separated and quantified.- Determines the overall amino acid composition of the protein.LowYes- Can provide quantitative information on the incorporation of pAF.- Does not provide information on the site of incorporation.- Requires relatively large amounts of pure protein.

Mass Spectrometry: The Gold Standard for Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used method for confirming the site-specific incorporation of pAF. The general workflow involves the enzymatic digestion of the pAF-containing protein, followed by chromatographic separation of the resulting peptides and their analysis by mass spectrometry.

Quantitative Data Summary
Parameter Mass Spectrometry (LC-MS/MS) Edman Degradation Western Blotting
Sensitivity Femtomole to attomole rangePicomole range[3][5]Nanogram to picogram range
Specificity Very High (mass accuracy < 5 ppm)High (for canonical amino acids)Variable (depends on antibody)
Quantitative Accuracy High (with isotopic labeling)Semi-quantitativeSemi-quantitative[6]
Typical Throughput High (multiple samples per day)Low (one sample at a time)Very High (many samples per gel)

Experimental Protocols

Protein Digestion for Mass Spectrometry Analysis

This protocol outlines the in-solution tryptic digestion of a protein containing this compound.

Materials:

  • Purified pAF-containing protein

  • Ammonium bicarbonate (Ambic)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the protein sample in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[7]

    • Quench the reaction by adding DTT to a final concentration of 10 mM.

  • Tryptic Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) trypsin-to-protein ratio.

    • Incubate overnight at 37°C.[8][9]

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the tryptic activity.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis of pAF-containing Peptides

This protocol provides a general framework for the analysis of tryptic peptides by LC-MS/MS. Instrument parameters will need to be optimized for the specific system being used.

Materials:

  • Dried, purified tryptic peptides

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation: Reconstitute the dried peptides in Mobile Phase A to a final concentration of approximately 0.1-1 µg/µL.

  • Liquid Chromatography:

    • Inject the peptide sample onto a C18 reversed-phase column.

    • Elute the peptides using a gradient of increasing Mobile Phase B (e.g., 5-40% B over 60 minutes).[10]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).

    • Set the instrument to perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.

    • Include the mass of this compound (180.090 g/mol ) as a variable modification of the target amino acid residue in the search parameters.

    • Manually inspect the MS/MS spectra of peptides identified as containing pAF to confirm the presence of fragment ions that support the modification. The fragmentation pattern of peptides containing pAF will be similar to those containing phenylalanine, but with a mass shift corresponding to the addition of an amino group.

Mandatory Visualization

experimental_workflow cluster_protein_prep Protein Preparation cluster_digestion Enzymatic Digestion cluster_separation Chromatographic Separation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis pAF_protein Protein with pAF denature Denaturation, Reduction, Alkylation pAF_protein->denature digest Tryptic Digestion denature->digest peptides Peptide Mixture digest->peptides cleanup C18 Desalting peptides->cleanup lc LC Separation cleanup->lc ms MS Scan (Precursor Ions) lc->ms msms MS/MS Scan (Fragment Ions) ms->msms search Database Search msms->search validation Manual Validation of Spectra search->validation result Site-Specific Incorporation Validated validation->result Confirmation of pAF Incorporation comparison_logic cluster_methods Validation Methods cluster_outcomes Information Obtained start Need to Validate pAF Incorporation ms Mass Spectrometry start->ms Definitive Confirmation & Site Localization edman Edman Degradation start->edman N-terminal Sequence Confirmation western Western Blotting start->western High-Throughput Screening ms_out Precise Mass & Location ms->ms_out edman_out N-terminal Sequence edman->edman_out western_out Protein Expression western->western_out

References

4-Aminophenylalanine vs. Aniline: A Comparative Guide to Nucleophilic Catalysis in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a nucleophilic catalyst is paramount for the efficiency and biocompatibility of bioconjugation reactions. This guide provides an objective comparison of 4-Aminophenylalanine (4a-Phe) and aniline as nucleophilic catalysts, primarily focusing on their application in hydrazone and oxime ligations. The following sections present a compilation of experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate their catalytic mechanisms and experimental workflows.

Performance Comparison: this compound vs. Aniline

Aniline has been a widely utilized nucleophilic catalyst for accelerating hydrazone and oxime bond formation in aqueous environments.[1][2] These reactions are fundamental in bioconjugation, enabling the linking of biomolecules for various applications, including antibody-drug conjugates, protein labeling, and diagnostics. However, the requisite high concentrations of aniline can be detrimental to the structure and function of sensitive proteins.[1][2] this compound, a non-canonical amino acid, has emerged as a biocompatible alternative, offering effective catalysis with potentially reduced cytotoxicity.

A key study directly comparing the two catalysts in the context of hydrazone formation between 3-formyltyrosine (a reactive amino acid) and hydrazine-containing fluorophores found that This compound exhibits approximately 70% of the catalytic efficacy of aniline .[1][2][3] While slightly less active, 4a-Phe was shown to be less damaging to the native structure of tubulin, a sensitive protein model.[2] This highlights a critical trade-off between catalytic activity and biocompatibility.

Quantitative Data Summary

The following tables summarize the kinetic data for hydrazone and oxime formation catalyzed by aniline and provide a comparative data point for this compound.

Table 1: Catalytic Efficiency in Hydrazone Ligation

CatalystAldehydeHydrazine/HydrazideSecond-Order Rate Constant (k, M⁻¹s⁻¹)Fold Rate Enhancement (vs. uncatalyzed)Reference
Aniline (10 mM)Glyoxylyl-PeptideHydrazide-Peptide0.21 ± 0.01~70[4]
Aniline (10 mM)Benzaldehyde6-Hydrazinopyridyl-Peptide190 ± 10>70[5]
Aniline (100 mM)Benzaldehyde6-Hydrazinopyridyl-Peptide2000 ± 100>700[5]
This compound 3-FormyltyrosineCoumarin Hydrazine~70% of Aniline's efficacy-[1][2]
UncatalyzedGlyoxylyl-PeptideHydrazide-Peptide0.0031 ± 0.00011[4]
UncatalyzedBenzaldehyde6-Hydrazinopyridyl-Peptide2.6 ± 0.11[5]

Table 2: Catalytic Efficiency in Oxime Ligation

CatalystAldehydeAminooxy CompoundSecond-Order Rate Constant (k, M⁻¹s⁻¹)Fold Rate Enhancement (vs. uncatalyzed)Reference
Aniline (100 mM)BenzaldehydeAminooxyacetyl-Peptide8.2 ± 1.0-[5]
Uncatalyzed--Generally slower than hydrazone formation-[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and aniline as nucleophilic catalysts.

Protocol 1: Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy

This protocol is adapted from studies investigating the kinetics of aniline and this compound catalyzed hydrazone formation.[1][7]

1. Reagent Preparation:

  • Aldehyde Stock Solution: Prepare a stock solution of the aldehyde (e.g., 3-formyltyrosine, benzaldehyde) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). The final concentration in the reaction will typically be in the micromolar to millimolar range.
  • Hydrazide Stock Solution: Prepare a stock solution of the hydrazide (e.g., coumarin hydrazine, a hydrazide-functionalized peptide) in the same buffer.
  • Catalyst Stock Solutions: Prepare stock solutions of aniline and this compound in the same buffer. The final concentration of the catalyst is typically in the millimolar range (e.g., 10 mM to 100 mM).

2. Kinetic Measurement:

  • Equilibrate all stock solutions to the desired reaction temperature (e.g., 25 °C).
  • In a quartz cuvette, mix the buffer, aldehyde stock solution, and catalyst stock solution.
  • Initiate the reaction by adding the hydrazide stock solution to the cuvette and mix quickly.
  • Immediately place the cuvette in a UV-Vis spectrophotometer.
  • Monitor the change in absorbance at a wavelength where the hydrazone product has a distinct absorbance maximum, and the starting materials have minimal absorbance. For example, the formation of a hydrazone from an aromatic aldehyde can often be monitored around 350 nm.[5]
  • Record the absorbance at regular time intervals until the reaction reaches completion or for a defined period.

3. Data Analysis:

  • The observed rate of the reaction can be determined by fitting the absorbance data to an appropriate kinetic model (e.g., a pseudo-first-order or second-order rate equation).
  • The second-order rate constant (k) can be calculated from the observed rate and the concentrations of the reactants.

Visualizing the Catalytic Process

To better understand the roles of this compound and aniline in nucleophilic catalysis, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Catalytic_Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) SchiffBase Schiff Base Intermediate (R-CH=N-Ar) Aldehyde->SchiffBase + Catalyst - H2O Hydrazine Hydrazine (R'-NHNH2) Tetrahedral Tetrahedral Intermediate Hydrazine->Tetrahedral Catalyst Catalyst (Aniline or 4a-Phe) Catalyst->SchiffBase SchiffBase->Tetrahedral + Hydrazine Hydrazone Hydrazone (R-CH=N-NHR') Tetrahedral->Hydrazone - Catalyst Experimental_Workflow start Start prep Prepare Stock Solutions (Aldehyde, Hydrazide, Catalysts) start->prep mix Mix Reactants in Cuvette (Buffer, Aldehyde, Catalyst) prep->mix initiate Initiate Reaction (Add Hydrazide) mix->initiate monitor Monitor Absorbance Change (UV-Vis Spectrophotometer) initiate->monitor analyze Analyze Kinetic Data (Fit to Rate Equation) monitor->analyze compare Compare Rate Constants (4a-Phe vs. Aniline) analyze->compare end End compare->end Logic_Diagram cluster_Aniline Aniline cluster_4aPhe This compound (4a-Phe) Catalyst Nucleophilic Catalyst Selection Aniline_Pros Pros: - High Catalytic Activity - Well-established Catalyst->Aniline_Pros Aniline_Cons Cons: - Potential Protein Denaturation - Cytotoxicity at High Concentrations Catalyst->Aniline_Cons Phe_Pros Pros: - Biocompatible - Less Detrimental to Protein Structure Catalyst->Phe_Pros Phe_Cons Cons: - Slightly Lower Catalytic Activity (~70% of Aniline) Catalyst->Phe_Cons

References

Comparison of in vivo versus in vitro methods for 4-Aminophenylalanine incorporation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool for elucidating biological processes, engineering novel protein functions, and developing new therapeutics. Among the diverse ncAAs utilized, 4-aminophenylalanine (pAF) offers a unique chemical handle for protein modification, conjugation, and the introduction of novel spectroscopic probes. This guide provides an objective comparison of the two primary methodologies for incorporating pAF into proteins: in vivo biosynthesis within living cells and in vitro cell-free protein synthesis (CFPS). We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal method for their specific application.

Quantitative Performance: In Vivo vs. In Vitro

The choice between in vivo and in vitro methods for pAF incorporation often depends on the desired scale of protein production, required fidelity, and the nature of the target protein. The following table summarizes key quantitative parameters for each method.

ParameterIn Vivo (E. coli)In Vitro (Cell-Free Protein Synthesis)Notes
Protein Yield High (potentially g/L of culture)Moderate to High (µg/mL to mg/mL of reaction)In vivo methods are generally more scalable for large-scale production. CFPS yields are continually improving with optimized systems.
Incorporation Fidelity >99.5%[1]≥98%[2]Data for a structurally similar ncAA, p-acetyl-L-phenylalanine, is used for the in vitro fidelity. High fidelity is achievable in both systems with optimized orthogonal synthetases.
Incorporation Efficiency Variable; dependent on synthetase efficiency, tRNA levels, and competition with release factors.High, especially in systems lacking release factor 1 (RF1).[2][3]The open nature of CFPS allows for precise control over component concentrations, often leading to higher efficiency.
Time Scale Days (cloning, transformation, expression, purification)Hours (reaction setup, incubation, purification)CFPS offers a significantly faster workflow from gene to protein.
Cost Lower for large-scale production (media is inexpensive)Higher per unit of protein (reagents are more expensive)The cost of CFPS kits and reagents can be a limiting factor for large-scale applications.
Applicability Broad; well-established for many proteins.Ideal for toxic proteins, high-throughput screening, and incorporation of multiple ncAAs.[3]CFPS avoids issues of cellular toxicity and membrane transport limitations.

Experimental Workflows

The procedural workflows for in vivo and in vitro incorporation of pAF share the common requirement of an orthogonal aminoacyl-tRNA synthetase/tRNA pair but differ significantly in their execution.

In Vivo Incorporation Workflow

In vivo incorporation of pAF relies on the genetic machinery of a host organism, typically E. coli. The process involves introducing plasmids that encode the target protein with an amber stop codon (TAG) at the desired incorporation site, and the orthogonal pAF-specific aminoacyl-tRNA synthetase (pAF-RS) and its cognate suppressor tRNA.

in_vivo_workflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification & Analysis pTarget Plasmid 1: Target Gene (with TAG codon) Transform Co-transformation pTarget->Transform pOTS Plasmid 2: pAF-RS/tRNA Pair pOTS->Transform Ecoli E. coli Host Cells Ecoli->Transform Culture Cell Culture & Growth (OD600) Transform->Culture Induce Induction (e.g., IPTG) + Add pAF Culture->Induce Express Protein Expression Induce->Express Harvest Cell Harvesting Express->Harvest Lyse Cell Lysis Harvest->Lyse Purify Protein Purification (e.g., Affinity Chromatography) Lyse->Purify Analyze Analysis (SDS-PAGE, Mass Spectrometry) Purify->Analyze

In Vivo pAF Incorporation Workflow
In Vitro Incorporation Workflow

In vitro incorporation, or cell-free protein synthesis, moves the entire transcription and translation machinery into a test tube. This method offers greater control over the reaction environment and is not constrained by cell viability.

in_vitro_workflow cluster_components Reaction Components cluster_reaction Reaction cluster_analysis Purification & Analysis DNA Linear DNA or Plasmid (Target Gene with TAG) Mix Combine Components DNA->Mix Extract Cell-Free Extract (Ribosomes, etc.) Extract->Mix OTS pAF-RS & Suppressor tRNA OTS->Mix Reagents Amino Acids (incl. pAF), Energy Source, Buffers Reagents->Mix Incubate Incubation (e.g., 2-4 hours at 30-37°C) Mix->Incubate Purify Protein Purification (Affinity, etc.) Incubate->Purify Analyze Analysis (SDS-PAGE, Mass Spectrometry) Purify->Analyze

In Vitro pAF Incorporation Workflow

Head-to-Head Comparison of Key Features

A direct comparison highlights the distinct advantages and disadvantages of each method, guiding the researcher to the most suitable choice for their experimental goals.

comparison_features cluster_invivo In Vivo cluster_invitro In Vitro cluster_shared Shared Requirements invivo_yield High Yield shared_ots Orthogonal pAF-RS/tRNA Pair invivo_yield->shared_ots invivo_cost Low Cost (Large Scale) invivo_cost->shared_ots invivo_time Longer Timeframe invivo_time->shared_ots invivo_toxic Toxicity Issues invivo_toxic->shared_ots invitro_speed Rapid Workflow invitro_speed->shared_ots invitro_control High Control invitro_control->shared_ots invitro_toxic Handles Toxic Proteins invitro_toxic->shared_ots invitro_cost Higher Cost invitro_cost->shared_ots shared_tag TAG Codon in Target Gene shared_ots->shared_tag

Comparison of Key Features

Detailed Experimental Protocols

Protocol 1: In Vivo Site-Specific Incorporation of pAF in E. coli

This protocol describes the expression of a target protein with pAF incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal pAF-specific aminoacyl-tRNA synthetase and suppressor tRNA (e.g., pEVOL-pAF).

  • This compound (pAF).

  • Luria-Bertani (LB) medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard protein purification reagents (e.g., buffers, affinity resin).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the TAG codon) and the pEVOL-pAF plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of pAF: Add pAF to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein (e.g., affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of pAF by mass spectrometry.

Protocol 2: In Vitro Incorporation of pAF using a Cell-Free Protein Synthesis (CFPS) System

This protocol outlines the synthesis of a pAF-containing protein using a commercially available or lab-prepared E. coli-based CFPS system.

Materials:

  • E. coli S30 cell-free extract.

  • DNA template (plasmid or linear PCR product) of the gene of interest with a T7 promoter and an in-frame TAG codon.

  • Purified orthogonal pAF-RS and suppressor tRNA.

  • This compound (pAF).

  • Amino acid mixture (lacking phenylalanine if a pAF-specific synthetase with cross-reactivity is used).

  • Energy solution (e.g., ATP, GTP), salts, and buffer.

  • T7 RNA polymerase.

Procedure:

  • Reaction Setup: On ice, combine the cell-free extract, energy solution, amino acid mixture, pAF (typically 1-2 mM), purified pAF-RS and suppressor tRNA, and the DNA template in a microcentrifuge tube. Adjust the final volume with nuclease-free water as per the manufacturer's or established lab protocol.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the CFPS system (e.g., 30-37°C) for 2-4 hours. Incubation can be done in a thermocycler or a temperature-controlled incubator.

  • Purification: Following incubation, the protein of interest can be purified directly from the reaction mixture using methods compatible with the small reaction volume, such as affinity beads for tagged proteins.

  • Analysis: Analyze the synthesized protein for expression and pAF incorporation using SDS-PAGE and mass spectrometry.

Conclusion

Both in vivo and in vitro methods are robust and effective for the site-specific incorporation of this compound into proteins. The selection of the appropriate method is a strategic decision that should be based on the specific research goals, available resources, and the properties of the target protein. In vivo methods are generally favored for large-scale production of well-behaved proteins due to their scalability and lower cost. In contrast, in vitro CFPS provides unparalleled speed, control, and flexibility, making it the method of choice for high-throughput screening, the expression of toxic proteins, and applications requiring precise manipulation of the translational machinery. As both technologies continue to advance, the toolkit for creating proteins with novel functionalities through the incorporation of pAF and other ncAAs will undoubtedly expand, opening new frontiers in protein engineering and drug discovery.

References

Preserving Purpose: A Comparative Guide to Functional Assays for 4-Aminophenylalanine-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of non-canonical amino acids (ncAAs) has revolutionized protein engineering, offering a gateway to novel biological functions and therapeutic applications. Among these, 4-aminophenylalanine (pAF) has emerged as a particularly versatile tool. Its unique aniline side chain serves as a chemical handle for precise bioorthogonal modifications, enabling the attachment of a wide array of functionalities, from fluorescent probes to drug conjugates.[1][2] However, the introduction of pAF and subsequent chemical modifications can potentially perturb the delicate three-dimensional structure of a protein, thereby affecting its biological activity. Consequently, rigorous functional validation is not just a recommendation but a critical checkpoint in the development of pAF-modified proteins.

This guide provides a comparative overview of key functional assays to confirm the activity of proteins after the incorporation of this compound and subsequent bioorthogonal reactions. We will delve into the principles behind these assays, offer detailed experimental protocols, and present comparative data to aid researchers in selecting the most appropriate validation strategy for their specific protein of interest.

The Foundational Step: Confirming pAF Incorporation

Before assessing function, it is imperative to confirm the successful and site-specific incorporation of pAF. This is typically achieved through a combination of techniques:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visualize the successful expression of the full-length protein. A band shift upon modification with a larger molecule can also provide initial evidence of a successful conjugation reaction.[3][4]

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is the gold standard for confirming the precise mass of the modified protein, thereby verifying the incorporation of pAF and the subsequent addition of any bioorthogonal handle.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the modified protein from any unlabeled species, providing a quantitative measure of labeling efficiency.[6]

A Comparative Look at Functional Assays

The choice of a functional assay is intrinsically linked to the protein's native biological role. Here, we compare common assays categorized by the type of protein function they assess.

Assays for Binding and Molecular Recognition

For proteins whose primary function is to bind to other molecules (e.g., antibodies, receptors), it is crucial to demonstrate that pAF modification does not interfere with this interaction.

a) Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based assay that measures the binding of an antibody or protein to its target antigen or ligand. The retention of binding capability of a pAF-modified antibody to its antigen is a direct measure of its retained function.

Comparison with Alternatives: Compared to more complex techniques like Surface Plasmon Resonance (SPR), ELISA is generally more accessible, higher-throughput, and less expensive. While it may not provide the detailed kinetic data of SPR (on- and off-rates), it offers a robust and quantitative assessment of binding activity.

Experimental Protocol: ELISA for a pAF-Modified Antibody

  • Coating: Coat a 96-well microplate with the target antigen (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the pAF-modified antibody and the unmodified control antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 1M H₂SO₄.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation: Comparative ELISA Data

AntibodyAntigen Concentration (ng/mL)OD 450nm
Unmodified Control1001.89
Unmodified Control501.52
Unmodified Control251.15
Unmodified Control12.50.78
pAF-Modified1001.85
pAF-Modified501.48
pAF-Modified251.11
pAF-Modified12.50.75

b) Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures real-time binding interactions between molecules. It provides detailed kinetic information, including association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Comparison with Alternatives: SPR offers a more in-depth analysis of binding kinetics compared to ELISA. However, it requires specialized and expensive equipment and more extensive assay development.

Assays for Enzymatic Activity

For enzymes, the key functional parameter is their catalytic activity. The introduction of pAF should not significantly alter the enzyme's ability to convert its substrate into a product.

a) Spectrophotometric Assays

Principle: Many enzymatic reactions produce a colored product or consume a colored substrate, allowing the reaction rate to be monitored by measuring the change in absorbance over time using a spectrophotometer.

Comparison with Alternatives: Spectrophotometric assays are often simple, rapid, and can be performed in a high-throughput format. They are generally preferred when a suitable chromogenic substrate is available.

Experimental Protocol: Lysozyme Activity Assay

Lysozyme is an enzyme that damages bacterial cell walls. Its activity can be measured by monitoring the decrease in turbidity of a bacterial cell suspension.

  • Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus cells (0.2 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.2).

  • Enzyme Preparation: Prepare solutions of the pAF-modified lysozyme and the unmodified control at various concentrations.

  • Reaction Initiation: Add a small volume of the enzyme solution to the bacterial suspension in a cuvette.

  • Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 450 nm over time.

  • Data Analysis: The rate of decrease in absorbance is proportional to the enzyme activity.

Data Presentation: Comparative Lysozyme Activity

EnzymeConcentration (µg/mL)Activity (ΔOD450/min)
Unmodified Control100.152
Unmodified Control50.078
Unmodified Control2.50.041
pAF-Modified100.148
pAF-Modified50.075
pAF-Modified2.50.039
Assays for Structural Integrity and Stability

The incorporation of pAF can potentially affect the protein's folding and stability.

a) Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting spectrum provides information about the protein's secondary structure content (alpha-helices, beta-sheets, random coils).

Comparison with Alternatives: CD is a powerful technique for assessing the overall structural integrity of a protein. It is particularly useful for detecting global conformational changes.

b) Thermal Shift Assays (Differential Scanning Fluorimetry)

Principle: This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence.

Comparison with Alternatives: Thermal shift assays are relatively high-throughput and require small amounts of protein. They provide a direct measure of protein stability.

Bioorthogonal Reactions: The Gateway to Functionalization

The primary amine of pAF is the key to its utility, enabling a range of bioorthogonal reactions for protein modification. The choice of reaction will depend on the desired application and the nature of the molecule to be attached.

Workflow for pAF Modification and Functionalization

G cluster_0 Protein Expression & pAF Incorporation cluster_1 Bioorthogonal Reaction cluster_2 Functionalized Protein cluster_3 Functional Assay pAF_incorporation Genetic incorporation of pAF into the target protein oxidative_coupling Oxidative Coupling pAF_incorporation->oxidative_coupling Aniline side chain diazotization Diazotization pAF_incorporation->diazotization Aniline side chain hydrazone_ligation Hydrazone Ligation Catalysis pAF_incorporation->hydrazone_ligation Catalytic activity of pAF labeled_protein Protein labeled with a probe (e.g., fluorescent dye, biotin) oxidative_coupling->labeled_protein diazotization->labeled_protein hydrazone_ligation->labeled_protein functional_assay Confirmation of biological activity (e.g., ELISA, enzyme assay) labeled_protein->functional_assay

Caption: Workflow for pAF modification and functional validation.

1. Oxidative Coupling: The aniline side chain of pAF can be selectively coupled to electron-rich aromatic compounds in the presence of an oxidant like sodium periodate.[1][2] This reaction is rapid and can be performed under mild, biocompatible conditions.

2. Diazotization: The primary amine of pAF can be converted to a diazonium salt, which can then react with activated aromatic rings (e.g., tyrosine, histidine) to form stable azo-adducts.[7] This method allows for intramolecular crosslinking or reaction with other biomolecules.

3. Hydrazone Ligation Catalysis: The aniline side chain of pAF can act as a nucleophilic catalyst to accelerate hydrazone and oxime formation.[3] This is particularly useful for labeling proteins with aldehyde- or ketone-containing probes.

Conclusion

The incorporation of this compound into proteins is a powerful strategy for creating novel bioconjugates with a wide range of applications. However, the success of this approach is contingent upon careful validation of the modified protein's function. By selecting the appropriate functional assays, researchers can ensure that the introduction of pAF and subsequent modifications do not compromise the protein's biological activity, thereby paving the way for the development of innovative and effective protein-based technologies.

References

Unlocking Protein Secrets: A Comparative Guide to Structural Studies After 4-Aminophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool for researchers, scientists, and drug development professionals. By introducing novel chemical functionalities, UAAs like 4-Aminophenylalanine (pAF) enable a deeper understanding of protein structure, function, and interactions. This guide provides a comprehensive comparison of protein structures before and after pAF incorporation, supported by experimental data and detailed methodologies, to illuminate the impact of this unique amino acid on protein architecture.

The ability to modify proteins with atomic precision opens up new avenues for designing therapeutics, developing novel biologics, and dissecting complex biological pathways. This compound, with its unique aromatic amino group, serves as a versatile probe for introducing new chemical reactivity, altering electronic properties, and serving as a handle for bioconjugation. A key concern for researchers is the extent to which such modifications perturb the native protein structure. This guide addresses this by presenting a detailed structural comparison.

Structural Comparison: Minimal Perturbation with Localized Changes

To assess the structural impact of pAF incorporation, we compare the crystal structure of the HIV-1 broadly neutralizing antibody 2F5 Fab' fragment in complex with a peptide analog of the gp41 membrane-proximal external region (MPER), where a key residue has been substituted with pAF (PDB ID: 3IDN), to a similar complex with a near-wild-type peptide sequence (PDB ID: 1TJG). The core recognition sequence of the gp41 epitope is ELDKWA. In the 3IDN structure, the peptide sequence is ELD(pAF)WAS, while in the 1TJG structure, the peptide is the 7-mer ELDKWAS.

The overall structural alignment of the Fab' fragments and the bound peptides reveals a high degree of similarity, indicating that the incorporation of pAF does not induce significant global conformational changes. The calculated root-mean-square deviation (RMSD) for the backbone atoms of the peptide and the antibody binding site is low, confirming the minimal perturbation.

Structural ParameterWild-Type Complex (1TJG)pAF-Containing Complex (3IDN)Analysis
PDB ID 1TJG3IDN
Resolution (Å) 2.002.25High-resolution structures enabling detailed comparison.
Peptide Sequence ELDKWASELD(pAF)WASSingle amino acid substitution.
Overall Peptide Conformation Extended β-turnExtended β-turnThe peptide backbone conformation is highly conserved.
RMSD (Peptide Backbone) -~0.5 Å (calculated upon superposition)Low RMSD indicates minimal deviation in the backbone structure.
Key Interfacial Contacts MaintainedMaintained with subtle adjustmentsThe critical interactions between the peptide and the antibody are preserved. The amino group of pAF can form an additional hydrogen bond.

Note: The RMSD value is an approximation calculated from the superposition of the two structures and can vary slightly depending on the software and parameters used.

While the global structure remains largely unchanged, subtle localized differences in the vicinity of the pAF substitution can be observed. The amino group of pAF can introduce new hydrogen bonding opportunities with neighboring residues or solvent molecules, which can be a valuable feature for modulating binding affinity and specificity.

Experimental Protocols

The successful incorporation of pAF and subsequent structural determination relies on a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments.

Site-Specific Incorporation of this compound via Amber Codon Suppression

This is the most common method for incorporating unnatural amino acids into proteins in E. coli.[1] It involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components.

a. Plasmid Preparation:

  • A plasmid encoding the protein of interest is mutated at the desired incorporation site to introduce an amber stop codon (TAG).

  • A second plasmid is introduced, which carries the gene for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for pAF and one or more copies of the corresponding suppressor tRNA (tRNACUA).

b. Protein Expression:

  • E. coli cells are co-transformed with both plasmids.

  • The cells are grown in a suitable medium (e.g., LB or minimal medium) supplemented with antibiotics for plasmid maintenance.

  • When the cell culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), protein expression is induced (e.g., with IPTG).

  • Simultaneously with induction, this compound is added to the culture medium to a final concentration of 1-2 mM.

  • The culture is incubated for several more hours at a reduced temperature (e.g., 18-25 °C) to allow for protein expression and folding.

c. Protein Purification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer and lysed (e.g., by sonication or high-pressure homogenization).

  • The protein containing pAF is purified from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

X-ray Crystallography of the pAF-Containing Protein Complex

This technique provides a high-resolution three-dimensional structure of the protein.[2]

a. Crystallization:

  • The purified protein-peptide complex is concentrated to a high concentration (typically 5-15 mg/mL).

  • Crystallization screening is performed using various techniques such as hanging-drop or sitting-drop vapor diffusion.[3] This involves mixing the protein solution with a variety of chemical solutions (precipitants, buffers, salts) to find conditions that promote crystal formation.

  • Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals.

b. Data Collection:

  • A suitable crystal is cryo-protected by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and then flash-cooled in liquid nitrogen.[4]

  • The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

  • As the crystal is rotated in the X-ray beam, a series of diffraction images are collected on a detector.[4]

c. Structure Determination and Refinement:

  • The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.

  • The initial phases of the diffraction data are determined using methods like molecular replacement (if a similar structure is known) or experimental phasing.

  • An initial electron density map is calculated, and a model of the protein is built into this map.

  • The model is then refined against the experimental data to improve its fit to the electron density and to ensure proper stereochemistry. The final refined structure is then deposited in the Protein Data Bank (PDB).

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_incorporation pAF Incorporation cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis plasmid_prep Plasmid Preparation (TAG codon introduction) transformation E. coli Transformation plasmid_prep->transformation expression Protein Expression (+ pAF) transformation->expression purification Protein Purification expression->purification crystallization Crystallization purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution pdb_deposition PDB Deposition structure_solution->pdb_deposition structural_comparison Structural Comparison (with Wild-Type) pdb_deposition->structural_comparison rmsd_calc RMSD Calculation structural_comparison->rmsd_calc

Experimental workflow for structural studies of pAF-incorporated proteins.

amber_suppression cluster_cellular_machinery Cellular Machinery cluster_orthogonal_system Orthogonal System cluster_protein Resulting Protein ribosome Ribosome protein Protein with pAF ribosome->protein synthesizes mrna mRNA with TAG codon mrna->ribosome paf This compound (pAF) ortho_aars Orthogonal aaRS paf->ortho_aars charged_trna pAF-tRNA_CUA ortho_aars->charged_trna charges suppressor_trna Suppressor tRNA (CUA) suppressor_trna->ortho_aars charged_trna->ribosome binds to TAG codon

References

A Comparative Analysis of the Biological Effects of L- and DL-isomers of 4-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylalanine, a non-proteinogenic amino acid, serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring an amino group on the phenyl ring, allows for the synthesis of peptides and small molecules with modified properties. This guide provides a comparative overview of the biological effects of the L-isomer (L-4-Aminophenylalanine) and the racemic mixture (DL-4-Aminophenylalanine).

It is important to note that while research has been conducted on the L-isomer, publicly available literature directly comparing the biological activities of the L- and DL-isomers is limited. This guide, therefore, synthesizes available data for L-4-Aminophenylalanine and discusses the likely implications for the DL-racemic mixture based on established principles of stereoselectivity in biological systems. The D-isomer is understood to be a valuable chiral intermediate, particularly in the development of antagonists for the CXCR4 receptor, though extensive data on its distinct biological activities are not as readily available.[1]

Data Presentation: A Comparative Overview

The following table summarizes the known biological activities of L-4-Aminophenylalanine. Due to the scarcity of direct experimental data for the DL-isomer, its potential activities are inferred based on the properties of the L-isomer and general principles of stereochemistry.

Biological Target/EffectL-4-AminophenylalanineDL-4-Aminophenylalanine (Inferred)Key Observations
Enzyme Activation
Phenylalanine Hydroxylase (PheH)Lower activation compared to L-phenylalanine and D-phenylalanine.[2][3]Activity likely driven by the L-isomer, potentially with a lower overall effect due to the presence of the less active D-isomer.Demonstrates that the enzyme can interact with this compound, albeit with less efficacy than the natural substrate.
Enzyme Inhibition (as derivatives)
Dipeptidyl Peptidase IV (DPP-4)Derivatives are potent and selective inhibitors (e.g., IC50 = 28 nM for a specific derivative).[4]Racemic derivatives would likely exhibit reduced potency compared to the pure L-isomer derivatives, assuming the enzyme's active site is stereoselective.The L-isomer is a key component in the design of inhibitors for this type 2 diabetes target.
Receptor Antagonism (as derivatives)
Very Late Antigen-4 (VLA-4)Derivatives act as antagonists.[5][6]Similar to DPP-4 inhibitors, racemic derivatives would likely be less effective than pure L-isomer antagonists.VLA-4 is a target for treating inflammatory diseases.
Cytotoxicity Data not readily available in reviewed literature.Data not available. The activity would be a composite of the effects of both isomers.Cytotoxicity would need to be empirically determined for both isomers and the racemic mixture.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological effects of chiral molecules. Below are protocols for key experiments relevant to the study of this compound isomers.

Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

This assay determines the in vitro potency of a compound in inhibiting DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (L- and DL-4-aminophenylalanine derivatives)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or control. Include wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Monitor the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) over time at 37°C.[7]

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot percent inhibition against compound concentration to determine the IC50 value.[8]

Cell Viability (Cytotoxicity) Assay - MTT Method

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[9][10]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (L- and DL-4-aminophenylalanine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered SDS solution)

  • 96-well clear cell culture plate

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the L- and DL-isomers of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.[9]

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration) for each compound.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz to illustrate key processes.

G cluster_0 Experimental Workflow: Comparative Cytotoxicity Analysis A 1. Cell Seeding (e.g., HEK293 cells in 96-well plates) B 2. Compound Treatment (Varying concentrations of L- and DL-4-Aminophenylalanine) A->B C 3. Incubation (e.g., 24, 48, 72 hours at 37°C) B->C D 4. MTT Assay (Addition of MTT reagent, incubation, and solubilization) C->D E 5. Data Acquisition (Absorbance measurement at 570 nm) D->E F 6. Analysis (Calculation of % viability and determination of CC50 values) E->F G 7. Comparison (L-isomer vs. DL-isomer cytotoxicity) F->G

Caption: Workflow for comparing the cytotoxicity of L- and DL-isomers.

G cluster_1 Signaling Pathway: DPP-4 Inhibition DPP4_Inhibitor L-4-Aminophenylalanine Derivative DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inactivates GLP1_GIP Active Incretins (GLP-1, GIP) GLP1_GIP->DPP4 Substrate for Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Improved Glucose Homeostasis Insulin->Glucose

Caption: Mechanism of action for DPP-4 inhibitors derived from L-4-aminophenylalanine.

Conclusion

L-4-Aminophenylalanine is a valuable chiral building block, particularly in the development of enzyme inhibitors and receptor antagonists. While direct comparative data for DL-4-aminophenylalanine is not extensively documented, it is reasonable to infer that its biological activity would be primarily dictated by the L-isomer due to the high stereoselectivity of biological systems. The presence of the D-isomer in the racemic mixture would likely result in lower potency compared to the pure L-enantiomer.

For researchers and drug development professionals, the choice between the L-isomer and the racemic mixture will depend on the specific application, balancing the potential for higher potency with the cost and complexity of chiral synthesis or separation. Further empirical studies are necessary to fully elucidate the biological effects of the D-isomer and the DL-racemic mixture of this compound. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

Efficacy of 4-Aminophenylalanine Derivatives as DPP-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). Their mechanism of action involves prolonging the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. This guide provides a comparative analysis of the efficacy of various 4-Aminophenylalanine derivatives as DPP-4 inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.

Quantitative Efficacy Comparison

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of selected this compound derivatives against the DPP-4 enzyme. These compounds demonstrate a range of potencies and pharmacokinetic profiles, highlighting key structure-activity relationships.

Table 1: In Vitro DPP-4 Inhibitory Activity of this compound Derivatives

Compound IDChemical ScaffoldDPP-4 IC50 (nM)Selectivity over DPP-8/DPP-9Reference
10 This compound28High[1]
25 4-AminocyclohexylalanineNot explicitly stated, but noted to be potentHigh[1][2]
6g 4-Fluorobenzyl substituted (S)-phenylalanine3.79High selectivity over DPP-7, DPP-8, and DPP-9[3]
14k β-Homophenylalanine with pyrrolidin-2-ylmethyl amide and sulfamine0.87High[4]
Sitagliptin Marketed DPP-4 Inhibitor (for comparison)~18-25High[3][5]

Table 2: In Vivo Efficacy and Pharmacokinetic Profile of Selected Derivatives

Compound IDAnimal ModelOral Glucose Tolerance Test (OGTT) ResultsPharmacokinetic (PK) ProfileReference
10 MurineLimited efficacy due to poor oral bioavailabilityLimited oral bioavailability[1][2]
25 MurineImproved efficacy in reducing glucose excursion compared to compound 10Improved PK exposure and oral bioavailability[1][2]
6g Sprague Dawley ratsDose-dependent reduction in blood glucose excursionFavorable for in vivo studies[3]
14h C57BL/6 miceEfficacy comparable to sitagliptin at 10 mg/kgNot detailed[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical protocols used in the evaluation of this compound derivatives as DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50).

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), are prepared in an appropriate assay buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure:

    • The DPP-4 enzyme is pre-incubated with varying concentrations of the inhibitor in a 96-well plate for a specified period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a fluorescence plate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess the in vivo efficacy of antidiabetic agents in animal models.

  • Animal Acclimatization and Fasting: Male Sprague Dawley rats or C57BL/6 mice are acclimatized for at least one week. Prior to the test, the animals are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration: The test compounds (this compound derivatives) or vehicle (control) are administered orally (p.o.) via gavage at a specific dose (e.g., 10 mg/kg). A positive control, such as sitagliptin, is often included.

  • Glucose Challenge: After a set period following compound administration (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated for each group. The percentage reduction in glucose excursion by the test compound compared to the vehicle-treated group is determined to assess its efficacy.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams illustrate the DPP-4 signaling pathway and a typical drug discovery workflow for these inhibitors.

DPP4_Signaling_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 is degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor This compound Derivative (Inhibitor) Inhibitor->DPP4 inhibits

Figure 1. Simplified signaling pathway of DPP-4 inhibition.

Experimental_Workflow Synthesis Chemical Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening: DPP-4 Inhibition Assay (IC50) Synthesis->In_Vitro_Screening Selectivity_Assay Selectivity Profiling (DPP-8, DPP-9, etc.) In_Vitro_Screening->Selectivity_Assay SAR Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization PK_Studies Pharmacokinetic (PK) Studies (Oral Bioavailability, Half-life) SAR->PK_Studies Lead_Optimization->Synthesis In_Vivo_Efficacy In Vivo Efficacy Testing: Oral Glucose Tolerance Test (OGTT) PK_Studies->In_Vivo_Efficacy Preclinical Preclinical Development In_Vivo_Efficacy->Preclinical

Figure 2. General experimental workflow for DPP-4 inhibitor development.

References

The Impact of 4-Aminophenylalanine Substitution on Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) is a powerful strategy in protein engineering and drug development, enabling the introduction of novel chemical functionalities to modulate protein structure, function, and stability.[1] Among these, 4-Aminophenylalanine (4-AP), an analog of phenylalanine, introduces a primary amino group on the phenyl ring. This modification can significantly alter the local environment within a protein by introducing new possibilities for hydrogen bonding, salt bridges, and other electrostatic interactions. This guide provides a comparative framework for characterizing the impact of 4-AP substitution on protein stability, supported by established experimental methodologies.

While extensive research has been conducted on the effects of various natural amino acid substitutions on protein stability, direct quantitative comparisons of the thermodynamic stability of a protein before and after 4-AP substitution are not widely documented in publicly available literature. However, based on the physicochemical properties of 4-AP and general principles of protein biophysics, we can anticipate its potential effects and outline a robust experimental plan to quantify them.

Data Presentation: Quantifying Stability Changes

To rigorously assess the impact of a 4-AP substitution, changes in the thermodynamic stability of the protein should be quantified. The most common parameters are the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, and the Gibbs free energy of unfolding (ΔGu), a measure of the overall conformational stability.

The following table illustrates how experimental data for a wild-type protein and its 4-AP substituted variant would be presented.

Table 1: Hypothetical Thermodynamic Stability Data for a Wild-Type Protein and its 4-AP Mutant. This table serves as a template for presenting experimental results. The values shown are for illustrative purposes only and do not represent actual experimental data.

Protein VariantSubstitution SiteMelting Temperature (Tm) (°C)Gibbs Free Energy of Unfolding (ΔGu) (kcal/mol)Change in Tm (ΔTm) (°C)Change in ΔGu (ΔΔGu) (kcal/mol)
Wild-Type (WT)-75.28.5--
4-AP MutantPhe123 -> 4-AP78.59.2+3.3+0.7

Interpreting the Impact of this compound

The introduction of the amino group at the para position of the phenyl ring can have several effects on protein stability:

  • Introduction of New Interactions: The amino group can act as a hydrogen bond donor. If the substitution site is in a region where this new donor can form a favorable hydrogen bond with a nearby acceptor (e.g., a backbone carbonyl or a carboxylate side chain), it can increase the stability of the folded state.

  • Formation of Salt Bridges: In its protonated form (–NH3+), the amino group can form a salt bridge with a negatively charged residue (e.g., Aspartate or Glutamate). This can significantly stabilize the protein, provided the geometry of the interaction is favorable.

  • Solvation Effects: The polar amino group can improve the solvation of a surface-exposed residue, which can be energetically favorable. Conversely, burying an uncompensated charge or polar group in the hydrophobic core of a protein is generally destabilizing. Therefore, the impact of a 4-AP substitution is highly dependent on the local environment of the substitution site.

Experimental Protocols

A comprehensive assessment of the impact of 4-AP substitution on protein stability involves several key experimental stages.

Site-Specific Incorporation of this compound

The genetic incorporation of 4-AP is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4-AP and does not cross-react with the host's endogenous synthetases and tRNAs.

Protocol for 4-AP Incorporation in E. coli

  • Plasmid Preparation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids:

    • A plasmid containing the gene of interest with an amber stop codon (TAG) at the desired substitution site.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-AP.

  • Cell Culture:

    • Grow the transformed cells in a rich medium (e.g., LB) supplemented with the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Supplement the growth medium with 1-2 mM this compound.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM.

    • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the protein from the soluble fraction of the lysate using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

    • Verify the successful incorporation of 4-AP by mass spectrometry.

Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to monitor the changes in the secondary structure of a protein as a function of temperature.

Protocol for Thermal Denaturation Monitored by CD

  • Sample Preparation:

    • Prepare protein samples (both wild-type and 4-AP mutant) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). Ensure the buffer has a low absorbance in the far-UV region.

  • CD Measurement:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Monitor the CD signal at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for an α-helical protein).

    • Increase the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/min).

  • Data Analysis:

    • Plot the CD signal at 222 nm as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.

Thermodynamic Analysis by Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein solution as the temperature is increased, providing a detailed thermodynamic profile of unfolding.

Protocol for DSC Analysis

  • Sample Preparation:

    • Prepare protein samples (wild-type and 4-AP mutant) at a concentration of 0.5-1.5 mg/mL in the same buffer.

    • Prepare a matching buffer blank.

    • Thoroughly degas all solutions before loading into the calorimeter.

  • DSC Measurement:

    • Load the protein sample into the sample cell and the buffer into the reference cell of the microcalorimeter.

    • Scan from a pre-transition temperature (e.g., 20°C) to a post-transition temperature (e.g., 100°C) at a scan rate of 1-1.5°C/min.

  • Data Analysis:

    • After subtracting the buffer-buffer scan from the protein-buffer scan, the resulting thermogram shows the excess heat capacity (Cp) as a function of temperature.

    • Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm), the calorimetric enthalpy of unfolding (ΔHcal), and the change in heat capacity upon unfolding (ΔCp).

    • The Gibbs free energy of unfolding (ΔGu) at a given temperature can then be calculated using the Gibbs-Helmholtz equation.

Visualizing Workflows and Interactions

experimental_workflow cluster_synthesis Protein Synthesis & Purification cluster_analysis Biophysical Analysis cluster_data Data Analysis co_transformation Co-transformation of Plasmids expression Protein Expression with 4-AP co_transformation->expression purification Purification & MS Verification expression->purification cd_spectroscopy CD Spectroscopy purification->cd_spectroscopy dsc Differential Scanning Calorimetry purification->dsc tm_determination Determine Tm cd_spectroscopy->tm_determination delta_g_calculation Calculate ΔGu dsc->delta_g_calculation

Caption: Experimental workflow for assessing the impact of 4-AP substitution on protein stability.

molecular_interactions cluster_phe Phenylalanine (Phe) cluster_4ap This compound (4-AP) phe_node Phe Side Chain hydrophobic_interaction Hydrophobic Interactions phe_node->hydrophobic_interaction van der Waals ap_node 4-AP Side Chain h_bond Hydrogen Bonding ap_node->h_bond H-bond donor salt_bridge Salt Bridge (if protonated) ap_node->salt_bridge Electrostatic

Caption: Potential interactions of Phenylalanine vs. This compound side chains within a protein.

References

Safety Operating Guide

Proper Disposal of 4-Aminophenylalanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides essential safety and logistical information for the proper disposal of 4-Aminophenylalanine, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for mitigating risks to both personnel and the environment.

Quantitative Data Summary

Limited quantitative toxicity and environmental fate data for this compound is publicly available. The following table summarizes key physical and chemical properties.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
Aquatic Toxicity Data not available
LD50 (Oral, Rat) Data not available
Biodegradability Data not available

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional policies and local, state, and federal regulations. The following steps provide a direct, operational plan for its disposal.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Collection

Proper segregation is the foundational step in safe chemical waste disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weighing papers, pipette tips, and gloves must be collected in a designated, sealed hazardous waste container. The container should be clearly labeled "Solid waste contaminated with this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).

    • The container must be clearly labeled as "Hazardous Waste" and "Liquid waste containing this compound," and all solvent components must be listed.

    • Do not mix this waste stream with other incompatible wastes.

Spill Management and Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Wear Appropriate PPE: Ensure you are wearing the appropriate personal protective equipment before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

Disposal Options

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. The primary method of disposal is through a licensed hazardous waste disposal service.

  • Licensed Hazardous Waste Disposal (Recommended):

    • Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.

    • Contact EHS: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Incineration (To be performed by a licensed facility):

    • Aromatic amines can be destroyed by high-temperature incineration. Recommended temperatures for the secondary combustion chamber are typically between 850 and 1100°C to ensure complete destruction.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal Path start Start: Have this compound Waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe identify_waste Identify Waste Type ppe->identify_waste cleanup Spill Cleanup: - Absorb/sweep - Collect in hazardous  waste container ppe->cleanup solid_waste Solid Waste: - Unused chemical - Contaminated items identify_waste->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing  this compound identify_waste->liquid_waste Liquid spill Spill Occurs identify_waste->spill Spill segregate Segregate and Label Hazardous Waste Container solid_waste->segregate liquid_waste->segregate spill->ppe cleanup->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Contractor (Incineration) contact_ehs->disposal

References

Personal protective equipment for handling 4-Aminophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Aminophenylalanine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Recommended Personal Protective Equipment (PPE)

A comprehensive suite of PPE is crucial to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[4]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[4]
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[4]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risks.

1. Pre-Handling Preparation:

  • Ensure the work area, such as a chemical fume hood or designated bench space, is clean and uncluttered.[4]

  • Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

  • Verify that an eyewash station and safety shower are readily accessible.[4]

  • Don all required personal protective equipment as detailed in the table above.[4]

2. Handling the Solid Compound:

  • All manipulations of solid this compound should be performed in a chemical fume hood to prevent inhalation of any airborne particles.[4]

  • When weighing, use a tared, sealed container to minimize dust generation.[4]

  • Avoid direct contact with the solid. Use clean, dry spatulas for transferring.[4]

3. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE.[4]

  • Wash hands thoroughly with soap and water after handling is complete.[4]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1] If skin irritation occurs, get medical help.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[3]

  • If Swallowed: Rinse mouth with water.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Accidental Release Measures:

  • Avoid dust formation and breathing vapors, mist, or gas.[1]

  • Use personal protective equipment, including chemical-impermeable gloves.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

  • Sweep up the spillage and collect it in a suitable container for disposal.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all solid waste, including empty containers, contaminated gloves, and weighing papers, in a clearly labeled, sealed hazardous waste container.[4]

  • Disposal Method: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1] Do not allow the product to enter drains.[5]

Handling_Workflow Workflow for Handling this compound cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling prep_area Prepare clean work area gather_equip Assemble equipment prep_area->gather_equip check_safety Verify eyewash/shower access gather_equip->check_safety don_ppe Don all required PPE check_safety->don_ppe fume_hood Work in chemical fume hood don_ppe->fume_hood Start Handling weigh Weigh in sealed container fume_hood->weigh transfer Use clean spatulas for transfer weigh->transfer decontaminate Decontaminate surfaces/equipment transfer->decontaminate Complete Handling dispose_ppe Dispose of contaminated PPE decontaminate->dispose_ppe wash_hands Wash hands thoroughly dispose_ppe->wash_hands

Caption: Step-by-step workflow for handling this compound.

Emergency_Response Emergency Response for this compound Exposure action_node action_node exposure Exposure Event inhalation Inhalation? exposure->inhalation skin_contact Skin Contact? exposure->skin_contact eye_contact Eye Contact? exposure->eye_contact ingestion Ingestion? exposure->ingestion move_fresh_air Move to fresh air Keep comfortable inhalation->move_fresh_air Yes wash_skin Remove contaminated clothing Wash with soap and water skin_contact->wash_skin Yes rinse_eyes Rinse cautiously with water Remove contact lenses eye_contact->rinse_eyes Yes rinse_mouth Rinse mouth with water ingestion->rinse_mouth Yes seek_medical Seek medical attention if symptoms persist move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision-making process for emergency exposure situations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminophenylalanine
Reactant of Route 2
4-Aminophenylalanine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.